molecular formula C3H8N2O B1330713 2-Aminopropanamide CAS No. 4726-84-5

2-Aminopropanamide

Cat. No.: B1330713
CAS No.: 4726-84-5
M. Wt: 88.11 g/mol
InChI Key: HQMLIDZJXVVKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopropanamide is a useful research compound. Its molecular formula is C3H8N2O and its molecular weight is 88.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLIDZJXVVKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325499, DTXSID10902420
Record name 2-aminopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4726-84-5
Record name Alaninamide, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alaninamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALANINAMIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A1TLN9SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopropanamide: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopropanamide, also known as alaninamide, is the amide derivative of the amino acid alanine (B10760859). It exists as two stereoisomers, (S)-2-aminopropanamide (L-alaninamide) and (R)-2-aminopropanamide (D-alaninamide), as well as a racemic mixture. This compound serves as a valuable building block in synthetic organic chemistry and has garnered interest in medicinal chemistry for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its common salt form, L-alaninamide hydrochloride, is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Alaninamide, α-aminopropionamide, DL-Alanylamide[1]
CAS Number 4726-84-5 (racemic)[1]
7324-05-2 ((S)-isomer)
35320-22-0 ((R)-isomer)[2]
Molecular Formula C₃H₈N₂O[1]
Molecular Weight 88.11 g/mol [1]
Table 2: Physical Properties of this compound and its Hydrochloride Salt
PropertyValueFormSource(s)
Melting Point 167-172 °CL-Alaninamide HCl[3]
Boiling Point No experimental data availableFree base
Density ~1.307 g/cm³ (at room temperature)L-Alaninamide HCl[3]
pKa 7.9 (at 37 °C)Free base[4]
Solubility Soluble in water; slightly soluble in ethanol.L-Alaninamide HCl[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are essential for its application in research and development. Below are protocols for the chemical synthesis of L-alaninamide hydrochloride and a general procedure for the conversion to its free base.

Protocol 1: Synthesis of L-Alaninamide Hydrochloride[5]

This protocol describes a common method for the preparation of L-alaninamide hydrochloride from L-alanine.

Materials:

Procedure:

  • In a 1000 mL three-necked flask, suspend 100 g of L-alanine in 500 g of methanol.

  • While maintaining the temperature below 35°C, slowly add 90 mL of thionyl chloride dropwise.

  • After the addition is complete, transfer the flask to a water bath and reflux at a temperature not exceeding 80°C to ensure the complete removal of sulfur dioxide.

  • Cool the reaction mixture in an ice bath to a temperature below 20°C.

  • Introduce 0.56 kg of ammonia gas for ammonolysis.

  • Seal the flask and let it stand at room temperature in the water bath for 20 hours.

  • Heat the water bath to 55°C to remove excess ammonia and concentrate the reaction volume to approximately 300 mL.

  • Filter the mixture to remove the precipitated ammonium (B1175870) chloride and wash the filter cake with 100 mL of methanol.

  • Combine the filtrate and the washings. Slowly add 34.5 mL of 10% hydrochloric acid to adjust the pH to 1.55.

  • Seal the beaker and store it in a refrigerator for 12 hours.

  • After refrigeration, add 400 mL of acetone to induce crystallization.

  • Collect the precipitated white crystals by suction filtration, rinse with acetone, and dry at 45°C for 12 hours.

Protocol 2: Conversion of L-Alaninamide Hydrochloride to L-Alaninamide (Free Base)

This general protocol outlines the liberation of the free amine from its hydrochloride salt.

Materials:

  • L-Alaninamide hydrochloride

  • Anhydrous sodium carbonate (or another suitable base)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve or suspend L-alaninamide hydrochloride in a suitable anhydrous solvent.

  • Add a stoichiometric equivalent of a solid, anhydrous base such as sodium carbonate, with stirring.

  • Continue stirring the mixture at room temperature for several hours to ensure complete neutralization.

  • Filter the reaction mixture to remove the inorganic salt byproduct (e.g., sodium chloride).

  • Dry the filtrate over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • The resulting solution contains the L-alaninamide free base. The solvent can be removed under reduced pressure if the solid free base is desired. Note: The free base may be less stable than the hydrochloride salt and should be stored under inert atmosphere and at low temperatures.

Biological Activity and Metabolic Fate

While this compound itself is not a primary signaling molecule, its metabolic fate is closely tied to that of the proteinogenic amino acid, alanine. In vivo, it is anticipated that alaninamide is hydrolyzed by amidase enzymes to yield L-alanine or D-alanine, depending on the stereochemistry of the starting material.

Enzymatic Hydrolysis of this compound

The primary metabolic pathway for this compound is its conversion to alanine. This reaction is catalyzed by amino acid amidases.

Enzymatic_Hydrolysis 2_Aminopropanamide This compound Alanine Alanine 2_Aminopropanamide->Alanine Aminopeptidase N / Amidase Ammonia Ammonia 2_Aminopropanamide->Ammonia

Enzymatic hydrolysis of this compound to alanine and ammonia.

Aminopeptidase N (APN, also known as CD13) is a cell-surface enzyme that has been shown to hydrolyze L-alaninamide. This conversion to L-alanine allows it to enter the endogenous alanine metabolic pathways.[4]

Alanine Metabolism

Once converted to alanine, the molecule can participate in various metabolic processes, most notably the glucose-alanine cycle. This cycle is crucial for transporting nitrogen from peripheral tissues to the liver.

Alanine_Metabolism cluster_muscle Muscle Tissue cluster_liver Liver Glucose_m Glucose Pyruvate_m Pyruvate (B1213749) Glucose_m->Pyruvate_m Glycolysis Alanine_m Alanine Pyruvate_m->Alanine_m Alanine_l Alanine Alanine_m->Alanine_l Bloodstream Amino_Acids Amino Acids Glutamate_m Glutamate Amino_Acids->Glutamate_m Transamination Glutamate_m->Alanine_m Alanine Transaminase Pyruvate_l Pyruvate Alanine_l->Pyruvate_l Alanine Transaminase Glutamate_l Glutamate Alanine_l->Glutamate_l Glucose_l Glucose Pyruvate_l->Glucose_l Gluconeogenesis Glucose_l->Glucose_m Bloodstream Urea (B33335) Urea Glutamate_l->Urea Urea Cycle

The Glucose-Alanine Cycle, a key metabolic pathway for alanine.

In muscle and other tissues, amino groups from the breakdown of other amino acids are transferred to pyruvate to form alanine. This alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which can be used for gluconeogenesis to produce glucose. The amino group is transferred to α-ketoglutarate to form glutamate, which can then enter the urea cycle for the excretion of nitrogen.[5][6]

Conclusion

This compound is a versatile chemical entity with a growing profile in the fields of synthetic and medicinal chemistry. Its physical and chemical properties are largely dictated by the presence of the primary amine and amide functional groups. The synthetic protocols provided herein offer robust methods for its preparation, enabling its use in further research. While this compound does not have its own distinct signaling pathway, its rapid in vivo conversion to alanine integrates it into the fundamental metabolic pathways of this crucial amino acid. A thorough understanding of these properties and pathways is essential for any researcher or drug development professional working with this compound.

References

An In-depth Technical Guide to L-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Alaninamide hydrochloride, a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] The document details its chemical structure, physicochemical properties, and experimental protocols for its preparation.

Chemical Structure and Formula

L-Alaninamide hydrochloride is the hydrochloride salt of L-alaninamide.[2] Its chemical structure consists of an L-alanine core with the carboxylic acid group converted to a primary amide. The amine group is protonated in the presence of hydrochloric acid to form the hydrochloride salt.

  • Molecular Formula: C₃H₉ClN₂O[1][4][5]

  • IUPAC Name: (2S)-2-aminopropanamide;hydrochloride[6][7]

  • CAS Number: 33208-99-0[4][5][8]

  • Synonyms: L-Alanine amide hydrochloride, (S)-2-Aminopropanamide hydrochloride, H-Ala-NH2·HCl[1][8][9]

Physicochemical Properties

L-Alaninamide hydrochloride is a white to light yellow crystalline powder.[1][4][8] It is soluble in water and slightly soluble in ethanol.[1] Key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 124.57 g/mol [4][10][11]
Melting Point 167-172 °C[1]
212-217 °C[8][11]
217 °C[10]
Density ~1.307 g/cm³[1]
Appearance White to light yellow crystalline powder[1][4][8]
Solubility Soluble in water, slightly soluble in ethanol[1]
Optical Rotation [α] +11.4°[4][12]

Note on Melting Point: Different sources report varying melting points, which may be due to differences in purity or measurement conditions.

Experimental Protocols: Synthesis of L-Alaninamide Hydrochloride

The synthesis of L-Alaninamide hydrochloride is commonly achieved through a two-step process starting from L-alanine.[1] A detailed experimental protocol is outlined below.

3.1. Esterification of L-Alanine

  • Add 500 g of methanol (B129727) and 100 g of L-alanine to a 1000 ml three-necked flask.[4][12]

  • Slowly add 90 ml of thionyl chloride dropwise while maintaining the reaction temperature below 35 °C.[4][12]

  • After the addition is complete, transfer the flask to a water bath and heat to reflux (not exceeding 80°C) to ensure the complete removal of sulfur dioxide (SO₂).[12]

3.2. Ammonolysis and Product Isolation

  • Cool the reaction mixture in an ice bath to a temperature below 20 °C.[4][12]

  • Introduce 0.56 kg of ammonia (B1221849) gas into the reaction system for ammonolysis.[4][12]

  • Seal the reaction mixture and let it stand at room temperature for 20 hours.[4][12]

  • Heat the water bath to 55 °C to remove excess ammonia and concentrate the solution to approximately 300 ml.[4][12]

  • Filter the solution to remove excess ammonium (B1175870) chloride and rinse the filter cake with 100 ml of methanol.[12]

  • Combine the filtrate and the methanol rinse.[12]

  • Slowly add 34.5 ml of 10% hydrochloric acid to adjust the pH to 1.55.[4][12]

  • Seal the resulting solution and store it in a refrigerator for 12 hours.[4][12]

  • Add 400 ml of acetone (B3395972) to precipitate the product.[4][12]

  • Collect the white crystals by filtration, wash them, and dry at 45 °C for 12 hours to obtain L-Alaninamide hydrochloride.[4][12]

Applications in Research and Development

L-Alaninamide hydrochloride serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, including antibacterial, antifungal, and anticancer agents.[1][3] Its utility also extends to the preparation of novel amide derivatives of steroidal compounds with potential glucocorticoid activity.[4] In medicinal chemistry, it is a valuable research tool due to its structural properties.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of L-Alaninamide hydrochloride.

G cluster_esterification Esterification cluster_ammonolysis Ammonolysis & Isolation A L-Alanine + Methanol B Add Thionyl Chloride (T < 35°C) A->B C Reflux (T <= 80°C) B->C D Ammonolysis with NH3 (T < 20°C) C->D Intermediate Product E Stand for 20h D->E F Remove Excess NH3 (T = 55°C) E->F G Filter & Rinse F->G H Acidify with HCl (pH = 1.55) G->H I Refrigerate for 12h H->I J Precipitate with Acetone I->J K Filter & Dry J->K L L-Alaninamide Hydrochloride K->L

Caption: Workflow for the synthesis of L-Alaninamide hydrochloride.

References

(2S)-2-aminopropanamide molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2S)-2-aminopropanamide

This guide provides comprehensive technical information on (2S)-2-aminopropanamide, also known as L-Alaninamide. It is intended for researchers, scientists, and professionals in drug development. This document outlines the molecule's key physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates a representative experimental workflow.

Physicochemical Properties

(2S)-2-aminopropanamide is the amide derivative of the amino acid L-alanine. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 7324-05-2[1][2][3][4][5]
Molecular Weight 88.11 g/mol [1][3][4][5][6]
Molecular Formula C₃H₈N₂O[1][3][4][5]
Synonyms L-Alaninamide, (S)-2-Aminopropanamide[3]

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of (2S)-2-aminopropanamide.

Synthesis of (2S)-2-aminopropanamide via Boc-L-Alanine

This protocol describes a common method for the synthesis of (2S)-2-aminopropanamide starting from Boc-protected L-alanine.

Materials:

  • Boc-L-alanine

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dipeptidyl peptidase inhibitor (e.g., Diprotin A)

Procedure:

  • Activation of Boc-L-alanine: Dissolve Boc-L-alanine in anhydrous THF at -15°C. Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate. Stir the reaction mixture for 10 minutes.

  • Amidation: In a separate flask, dissolve ammonium chloride in water and cool to 0°C. Add the activated Boc-L-alanine solution to the ammonium chloride solution. Allow the reaction to proceed for 1-2 hours, gradually warming to room temperature.

  • Work-up and Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-(2S)-2-aminopropanamide.

  • Boc-Deprotection: Dissolve the crude Boc-(2S)-2-aminopropanamide in a mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 1-2 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure (2S)-2-aminopropanamide.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

  • Chemical shifts (δ) will be observed for the α-proton, the β-methyl protons, and the amide protons. The expected spectrum would show a quartet for the α-proton, a doublet for the β-methyl protons, and broad singlets for the amine and amide protons.

¹³C NMR (100 MHz, D₂O):

  • Expected chemical shifts (δ) will correspond to the carbonyl carbon, the α-carbon, and the β-methyl carbon.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) with 0.1% trifluoroacetic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • The purity is determined by the peak area percentage of the main product peak.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of (2S)-2-aminopropanamide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis Boc_Ala Boc-L-Alanine Activation Activation (Isobutyl Chloroformate, NMM) Boc_Ala->Activation Amidation Amidation (NH4Cl) Activation->Amidation Boc_Ala_NH2 Boc-(2S)-2-aminopropanamide Amidation->Boc_Ala_NH2 Deprotection Boc Deprotection (TFA) Boc_Ala_NH2->Deprotection Crude_Product Crude (2S)-2-aminopropanamide Deprotection->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure (2S)-2-aminopropanamide Purification->Pure_Product Analysis Analysis (NMR, HPLC, MS) Pure_Product->Analysis

Caption: Synthesis and purification workflow for (2S)-2-aminopropanamide.

References

A Comprehensive Guide to DL-Alaninamide and Its Depositor-Supplied Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This guide provides an in-depth overview of DL-Alaninamide, focusing on its depositor-supplied synonyms, offering a valuable resource for identification and database searches.

DL-Alaninamide is a racemic mixture, meaning it is composed of equal amounts of two enantiomers: D-Alaninamide and L-Alaninamide. These are stereoisomers—molecules that are mirror images of each other. Due to this composition, synonyms for DL-Alaninamide often overlap with those of its constituent enantiomers. The depositor-supplied synonyms are terms provided by various chemical suppliers and databases.

Below is a structured summary of depositor-supplied synonyms for DL-Alaninamide, compiled from various chemical databases.

Depositor-Supplied Synonyms for DL-Alaninamide
SynonymStereochemistrySource Type
ALANINAMIDE, DL-RacemicSystematic Name
2-AMINOPROPANAMIDERacemicSystematic Name
2-AMINOPROPIONAMIDERacemicSystematic Name
DL-ALANYLAMIDERacemicSystematic Name
PROPANAMIDE, 2-AMINO-RacemicSystematic Name
NSC-509293RacemicCode
Depositor-Supplied Synonyms for L-Alaninamide

The L-enantiomer is often more commonly studied and has a more extensive list of synonyms.

SynonymSource Type
L-alaninamideTrivial Name
Alaninamide, L-Systematic Name
(S)-(+)-2-aminopropanamideSystematic Name
GOD06L4T27Code
Propanamide, 2-amino-, (S)-Systematic Name
UNII-GOD06L4T27Code
CHEBI:21217Code
DTXSID60223470Code
(S)-(+-)-2-AminopropanamideSystematic Name
(2S)-2-aminopropanamideSystematic Name
Alanine amideTrivial Name
H-L-Ala-NH2Abbreviation

It is important for researchers to recognize these various synonyms to ensure comprehensive literature and database searches. The use of different naming conventions can sometimes lead to fragmented information.

Logical Relationship of Alaninamide Stereoisomers

The following diagram illustrates the relationship between the racemic mixture DL-Alaninamide and its constituent enantiomers, D-Alaninamide and L-Alaninamide.

G Relationship of Alaninamide Stereoisomers dl DL-Alaninamide (Racemic Mixture) d D-Alaninamide dl->d contains l L-Alaninamide dl->l contains

Relationship of Alaninamide Stereoisomers

In-Depth Technical Guide to the Spectral Information and Data of 2-Aminopropionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 2-aminopropionamide, also known as alaninamide. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information for identification, characterization, and quality control purposes. This document outlines key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and schematic diagrams.

Chemical Structure and Properties

2-Aminopropionamide is the amide derivative of the amino acid alanine (B10760859). Its structure contains a primary amine group, a primary amide group, and a chiral center at the alpha-carbon.

  • Molecular Formula: C₃H₈N₂O[1]

  • Molecular Weight: 88.11 g/mol [1][2][3]

  • IUPAC Name: 2-aminopropanamide[1]

  • CAS Number: 4726-84-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-aminopropionamide, both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-aminopropionamide is expected to show distinct signals for the methyl, methine, and amine/amide protons. The chemical shifts can vary slightly depending on the solvent used.

Proton Assignment Chemical Shift (δ) ppm (approx.) Multiplicity Integration
-CH₃ (Methyl)1.2 - 1.4Doublet (d)3H
-CH- (Methine)3.5 - 3.7Quartet (q)1H
-NH₂ (Amine)1.5 - 2.5 (broad)Singlet (s)2H
-C(=O)NH₂ (Amide)7.0 - 7.8 (broad)Singlet (s)2H

Note: The amine and amide proton signals are often broad due to quadrupole broadening and chemical exchange. Their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Chemical Shift (δ) ppm (approx.)
-CH₃ (Methyl)18 - 22
-CH- (Methine)48 - 52
-C=O (Carbonyl)175 - 180
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of 2-aminopropionamide is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-aminopropionamide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program. The number of scans can range from 8 to 64, depending on the sample concentration.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 2-aminopropionamide will show characteristic absorption bands for its amine and amide functional groups.

Wavenumber (cm⁻¹) (approx.) Vibrational Mode Functional Group Intensity
3400 - 3200N-H StretchPrimary Amine & AmideStrong, Broad
2950 - 2850C-H StretchAlkylMedium
1690 - 1630C=O Stretch (Amide I band)AmideStrong
1650 - 1580N-H BendPrimary AmineMedium
1250 - 1020C-N StretchAliphatic AmineMedium

Note: The N-H stretching region often shows two distinct peaks for the symmetric and asymmetric vibrations of the primary amine and amide groups.[6] The broadness of these bands is typically due to hydrogen bonding.[7]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of 2-aminopropionamide (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Mass Spectral Data

For 2-aminopropionamide, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 88, corresponding to the molecular weight of the compound.[1][2][3]

  • Key Fragment Ions (EI-MS):

    • m/z 71: Loss of the amine group (-NH₂) as ammonia (B1221849) (-NH₃) from the molecular ion.

    • m/z 44: This is often the base peak and corresponds to the [CH(NH₂)C=O]⁺ fragment or the [CH₃-CH=NH₂]⁺ fragment resulting from alpha-cleavage, a characteristic fragmentation of aliphatic amines.[8]

    • m/z 43: Loss of the amide group (-CONH₂).

    • m/z 28: Can correspond to [CO]⁺ or [CH₂=NH₂]⁺ fragments.[9]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer. This is suitable for volatile derivatives of the compound.

    • Direct Infusion (ESI-MS): The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid) and infused directly into the ESI source.

  • Instrumentation: A mass spectrometer (e.g., Quadrupole, Time-of-Flight) coupled with an appropriate ion source (EI or ESI).

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage capillary to create charged droplets, leading to the formation of protonated molecules [M+H]⁺ (m/z 89).

  • Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer.

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Synthesis Pathway

A common method for synthesizing 2-aminopropionamide is through the amidation of N-protected alanine followed by deprotection. The diagram below illustrates a conceptual pathway.

G cluster_0 Protection cluster_1 Amidation cluster_2 Deprotection Alanine Alanine Protected_Alanine N-Protected Alanine Alanine->Protected_Alanine  Protecting Group (e.g., Boc₂O)   Activated_Ester Activated Ester Protected_Alanine->Activated_Ester  Coupling Agent (e.g., DCC/NHS)   Protected_Amide N-Protected 2-Aminopropionamide Activated_Ester->Protected_Amide  Ammonia (NH₃)   Final_Product 2-Aminopropionamide Protected_Amide->Final_Product  Acid (e.g., TFA)   G cluster_analysis Spectroscopic Analysis Sample 2-Aminopropionamide Sample Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Data Raw Spectral Data Acquisition NMR->Data IR->Data MS->Data Processing Data Processing & Analysis Data->Processing Elucidation Structure Confirmation & Data Interpretation Processing->Elucidation

References

An In-depth Technical Guide to the Physical Properties of L-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of L-Alaninamide hydrochloride (CAS No: 33208-99-0). It is intended to serve as a technical resource, consolidating essential data and methodologies for professionals engaged in research, development, and quality control.

Core Physical Properties

L-Alaninamide hydrochloride is the salt of L-Alaninamide, an amino acid derivative.[1] Its hydrochloride form enhances water solubility and stability, making it a versatile intermediate in various chemical syntheses, particularly in the pharmaceutical industry.[2][3] The fundamental physical constants are summarized below.

PropertyValueReference(s)
Molecular Formula C₃H₉ClN₂O[1][4]
Molecular Weight 124.57 g/mol [5]
Appearance White to off-white crystalline powder or solid.[1][2][6][7]
Melting Point 167-172 °C or 212-217 °C (decomposes).[1][2][8]
Density Approximately 1.307 g/cm³ at room temperature.[1][2]
pH ~4.5 (in solution), acidic in nature.[1][2]
Specific Optical Rotation [α] = +9.0° to +13.0° (c=1 in methanol (B129727), at 20°C, 589 nm).[7][9]

Detailed Physical Characteristics

2.1. Appearance and Form L-Alaninamide hydrochloride presents as an odorless, white crystalline powder with a slightly bitter taste.[1] Its appearance may vary slightly depending on the level of purity.[1] The compound is known to be hygroscopic and is stable under normal temperature and humidity conditions.[1]

2.2. Solubility Profile The solubility of L-Alaninamide hydrochloride is a critical parameter for its application in synthesis and formulation.[3] As an organic salt, its solubility is pH-dependent and favors polar solvents.[1][2]

  • High Solubility : It is soluble in water and other polar protic solvents like methanol.[2][10]

  • Moderate/Slight Solubility : It is slightly soluble in ethanol (B145695) and polar aprotic solvents like N,N-dimethylformamide (DMF).[1][2][10]

  • Insolubility : The compound has poor solubility in low-polarity or nonpolar organic solvents such as ether, n-butanol, and hexane.[2][10][11]

2.3. Melting Point There is a notable variance in the reported melting point of L-Alaninamide hydrochloride. Some sources indicate a range of 167-172 °C, above which it decomposes.[1][2] Other chemical suppliers report a higher melting point in the range of 212-217 °C.[8] This discrepancy may be attributable to differences in purity, crystalline form, or the experimental method used for determination (e.g., heating rate).

2.4. Optical Activity As a chiral compound derived from the L-amino acid alanine, L-Alaninamide hydrochloride is optically active and dextrorotary.[12] The specific rotation is consistently reported within the range of +9.0° to +13.0°.[9] The standard conditions for this measurement are a concentration of 1 g/100mL in methanol at 20°C using the sodium D-line (589 nm).[7]

Experimental Protocols

The determination of the physical properties of L-Alaninamide hydrochloride relies on standard analytical chemistry techniques.

3.1. Synthesis and Purification (for sample preparation) A common laboratory-scale synthesis involves a two-step process starting from L-alanine.[1][11]

  • Esterification : L-alanine is reacted with thionyl chloride in methanol to produce the L-alanine methyl ester hydrochloride intermediate.[11]

  • Ammonolysis : The intermediate is then treated with ammonia (B1221849) gas in methanol to form the amide.[11]

  • Purification & Isolation : Excess ammonium (B1175870) chloride is removed by filtration.[6][11] The filtrate is then acidified with hydrochloric acid to a specific pH (e.g., 1.55), and the final L-Alaninamide hydrochloride product is crystallized by adding acetone.[6][11] The resulting white crystals are filtered, washed, and dried.[6][11]

3.2. Melting Point Determination The melting point is typically determined using the capillary method with a calibrated melting point apparatus.

  • Sample Preparation : A small amount of the dry, crystalline L-Alaninamide hydrochloride is packed into a capillary tube to a depth of 2-3 mm.

  • Measurement : The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a substance that decomposes, the temperature at which discoloration or charring begins is also noted.

3.3. Specific Optical Rotation Measurement This property is measured using a polarimeter, which quantifies the rotation of plane-polarized light by a chiral compound in solution.[12]

  • Solution Preparation : A solution of L-Alaninamide hydrochloride is precisely prepared at a concentration of 1.0 g per 100 mL using methanol as the solvent.[7]

  • Instrument Calibration : The polarimeter is calibrated using a blank (pure methanol) to set the zero point.

  • Measurement : The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The observed rotation (α) is measured at a controlled temperature (20°C) using monochromatic light, typically the sodium D-line (λ = 589 nm).[7][12]

  • Calculation : The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.[12]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent physical characterization of L-Alaninamide hydrochloride.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization Reactants L-Alanine + Thionyl Chloride in Methanol Esterification Esterification Reactants->Esterification Intermediate L-Alanine Methyl Ester HCl Esterification->Intermediate Ammonolysis Ammonolysis (Ammonia Gas) Intermediate->Ammonolysis Crude Crude Product + Ammonium Chloride Ammonolysis->Crude Purification Filtration & Acidification (HCl) Crude->Purification Crystallization Crystallization (Acetone) Purification->Crystallization FinalProduct Pure L-Alaninamide HCl (Crystalline Solid) Crystallization->FinalProduct MP Melting Point Analysis FinalProduct->MP Sol Solubility Assessment FinalProduct->Sol OR Optical Rotation Measurement FinalProduct->OR

Caption: Workflow for Synthesis and Physical Characterization of L-Alaninamide HCl.

References

Stability of 2-Aminopropanamide Under Normal Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-aminopropanamide (also known as alaninamide) under normal conditions. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical properties, degradation pathways, and analytical methodologies pertinent to this compound.

Executive Summary

This compound, the amide derivative of the amino acid alanine (B10760859), is a compound of interest in pharmaceutical and biochemical research. While generally stable in its solid, anhydrous form under controlled conditions, its stability is significantly influenced by environmental factors, primarily moisture and pH. The primary degradation pathway for this compound is hydrolysis of the amide bond, yielding alanine and ammonia. This guide details the physicochemical properties of this compound, explores its degradation kinetics and pathways, provides protocols for stability assessment, and discusses its potential metabolic fate.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its handling, formulation, and storage. The compound is most commonly available as its hydrochloride salt (L-Alaninamide hydrochloride), which is a white crystalline powder.

Table 1: Physicochemical Properties of L-Alaninamide Hydrochloride

PropertyValueReference(s)
Molecular Formula C₃H₉ClN₂O[1]
Molecular Weight 124.57 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 167-172 °C; decomposes above this temperature. Other sources report 212-217 °C. This variation may be due to different polymorphic forms or the presence of hydrates.[1]
Solubility Soluble in water, slightly soluble in ethanol.[1]
Hygroscopicity Hygroscopic; absorbs moisture from the air.[1]
pH (aqueous solution) Approximately 4.5[1]

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its functional groups: the primary amine and the primary amide. Under normal storage conditions (cool, dry, protected from light), the solid form is relatively stable. However, in the presence of moisture and at non-neutral pH, degradation can occur.

Hydrolysis

The most significant degradation pathway for this compound is the hydrolysis of the amide bond. This reaction can be catalyzed by acid or base, or it can proceed, albeit much more slowly, in neutral water.[2] The amide bond is considerably more stable to hydrolysis than an ester bond under physiological conditions.[2]

The hydrolysis reaction breaks the C-N bond of the amide, yielding L-alanine and ammonia.

G cluster_reactants Reactants cluster_products Products This compound This compound H2O Water Alanine Alanine This compound->Alanine Hydrolysis (H+ or OH- catalysis) Ammonia Ammonia

Figure 1: Hydrolysis of this compound.

Enzymatic hydrolysis of alaninamide has been demonstrated. For instance, an amidase from Ochrobactrum anthropi can hydrolyze D-alaninamide with a K\u2098 of 4.2 mM, while the L-enantiomer is a poorer substrate with a K\u2098 of 26.1 mM.[3] This indicates that in biological systems or in the presence of microbial contamination, enzymatic degradation can be a significant pathway.

Thermal Degradation

High temperatures can induce the degradation of this compound. Studies on the thermal degradation of amino acids have shown that they can undergo decarboxylation and deamination. For alanine, the activation energy for thermal degradation has been reported to be in the range of 88.5 to 137.4 kJ/mol, depending on the specific experimental conditions.[4] It is plausible that this compound would exhibit similar thermal instability of its core alanine structure, in addition to the potential for intramolecular cyclization or other reactions involving the amide group at elevated temperatures.

Photodegradation

While specific photostability studies on this compound are not widely published, compounds with amine functional groups can be susceptible to photodegradation. It is advisable to protect this compound from prolonged exposure to light, particularly UV radiation. Photodegradation pathways could involve the formation of radical species, leading to a complex mixture of degradation products.

Quantitative Stability Data

As mentioned, specific quantitative data for the stability of this compound under normal, non-enzymatic conditions is scarce in the public domain. The following table summarizes the available related quantitative data to provide context for its potential stability.

Table 2: Related Quantitative Stability Data

ParameterCompound/SystemValueConditionsReference(s)
Michaelis Constant (K\u2098) D-Alaninamide (enzymatic hydrolysis)4.2 mMAmidase from Ochrobactrum anthropi[3]
Michaelis Constant (K\u2098) L-Alaninamide (enzymatic hydrolysis)26.1 mMAmidase from Ochrobactrum anthropi[3]
Activation Energy (Ea) Alanine (thermal degradation)88.5 - 137.4 kJ/molPyrolysis in air at 160-240 °C[4]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. Such studies expose the compound to stress conditions to identify potential degradation products and develop stability-indicating analytical methods.[5][6]

Forced Degradation Protocol

The following is a general protocol for a forced degradation study of this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of this compound in water or methanol acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidative Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidative Expose to thermal Thermal Degradation (Solid, e.g., 105°C) prep->thermal Expose to photo Photolytic Degradation (Solution, ICH Q1B) prep->photo Expose to analysis Analyze samples by a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Figure 2: Forced Degradation Experimental Workflow.
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Collect samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solution of the compound to light as specified in ICH guideline Q1B. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method.

Analytical Methodologies

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of the active ingredient and the detection of impurities. For this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Table 3: Recommended Analytical Methods for Stability Testing

TechniqueColumnMobile PhaseDetectionComments
Reversed-Phase HPLC with Pre-column Derivatization C18Gradient of an aqueous buffer and acetonitrile/methanolFluorescence or UVDerivatization with o-phthalaldehyde (B127526) (OPA) for primary amines. Does not detect secondary amines unless an oxidant is used.[8]
Ion-Exchange Chromatography with Post-column Derivatization Cation-exchangepH and cation strength gradientUV-Vis (Ninhydrin) or Fluorescence (OPA)A robust and common method for amino acid analysis. Can separate a wide range of amino acids and related compounds.[9]
LC-MS/MS C18 or HILICVolatile mobile phases (e.g., formic acid in water and acetonitrile)Mass SpectrometryProvides high sensitivity and specificity, and allows for the identification of unknown degradation products based on their mass-to-charge ratio and fragmentation patterns.

Metabolic Pathways and Biological Significance

This compound is not a naturally occurring metabolite in humans but has been detected in human blood, suggesting it is part of the human exposome. Upon entering a biological system, it is anticipated that this compound would be hydrolyzed to L-alanine by amidase enzymes.

The resulting L-alanine is a non-essential amino acid that plays a central role in metabolism.[10][11] It is a key component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. In the liver, alanine is converted to pyruvate (B1213749) by alanine transaminase (ALT). This pyruvate can then be used for gluconeogenesis to produce glucose, or it can enter the tricarboxylic acid (TCA) cycle for energy production.[12][13]

G cluster_hydrolysis Hydrolysis cluster_metabolism Metabolism (Liver) alaninamide This compound alanine Alanine alaninamide->alanine Amidase pyruvate Pyruvate alanine->pyruvate Alanine Transaminase (ALT) glucose Glucose pyruvate->glucose Gluconeogenesis tca TCA Cycle pyruvate->tca Energy Production

Figure 3: Potential Metabolic Fate of this compound.

Storage and Handling

Based on its physicochemical properties and stability profile, the following storage and handling recommendations are made for this compound and its hydrochloride salt:

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and potential oxidative degradation.

  • Handling: Use appropriate personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area to avoid inhalation of the powder. Due to its hygroscopic nature, minimize exposure to ambient air.

Conclusion

This compound is a relatively stable compound in its solid form when stored under appropriate conditions. The primary route of degradation is hydrolysis of the amide bond, which is accelerated by acidic or basic conditions and can also be enzymatically mediated. While specific kinetic data for its degradation under normal conditions is limited, established principles of amide chemistry and forced degradation studies provide a robust framework for assessing its stability. For researchers and drug development professionals, careful control of storage conditions, particularly protection from moisture, and the use of appropriate stability-indicating analytical methods are paramount to ensuring the integrity of this compound in their work.

References

Hygroscopic Nature of 2-Aminopropanamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic nature of 2-aminopropanamide hydrochloride (also known as L-Alaninamide hydrochloride), a key intermediate in the synthesis of various pharmaceutical agents. Understanding the moisture sorption characteristics of this compound is critical for ensuring its stability, quality, and efficacy throughout the drug development lifecycle, from handling and storage to formulation and manufacturing. While specific public data on its moisture sorption isotherm is limited, this guide outlines the fundamental principles of its hygroscopicity and the standard methodologies for its characterization.

Understanding Hygroscopicity

Hygroscopicity is the propensity of a substance to absorb or adsorb moisture from the surrounding atmosphere. For active pharmaceutical ingredients (APIs) and their intermediates, this property can significantly impact chemical stability, crystal structure, powder flow, compaction, and dissolution rates.[1][2] this compound hydrochloride has been identified as a hygroscopic compound, necessitating careful handling and storage to prevent degradation and ensure batch-to-batch consistency.[3][4]

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.

Quantitative Analysis of Moisture Content

A comprehensive understanding of a compound's hygroscopic nature is achieved through quantitative analysis. While a complete moisture sorption isotherm for this compound hydrochloride is not publicly available, the following table illustrates how such data would be presented. This data is typically generated using Dynamic Vapor Sorption (DVS) analysis.

Table 1: Illustrative Moisture Sorption Data for this compound Hydrochloride at 25°C

Relative Humidity (%)% Weight Change (Sorption)% Weight Change (Desorption)
00.000.45
100.150.50
200.250.55
300.350.60
400.500.70
500.700.85
601.001.10
701.501.65
802.202.30
903.503.50

Note: This data is illustrative and intended to demonstrate the typical format for presenting results from a DVS analysis. The values are hypothetical and do not represent actual experimental results for this compound hydrochloride.

A Certificate of Analysis for a sample of this compound hydrochloride reported a weight loss of 0.30% by Thermogravimetric Analysis (TGA), indicating the presence of a small amount of volatile content, likely water, under the conditions of the experiment.[5]

Experimental Protocols for Hygroscopicity Assessment

To fully characterize the hygroscopic nature of this compound hydrochloride, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6][7] This method is crucial for generating moisture sorption-desorption isotherms, which provide insights into the physical stability, amorphous content, and hydrate (B1144303) formation of a material.[8][9]

Methodology:

  • Sample Preparation: An accurately weighed sample of this compound hydrochloride (typically 5-15 mg) is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at the experimental temperature (e.g., 25°C) until a stable weight is achieved. This initial weight serves as the baseline.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (defined by a pre-set rate of mass change over time, e.g., dm/dt ≤ 0.002%/min).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass against the relative humidity to generate the sorption and desorption isotherms.

DVS_Workflow cluster_prep Sample Preparation cluster_drying Initial Drying cluster_sorption Sorption Phase cluster_desorption Desorption Phase cluster_analysis Data Analysis prep Weigh Sample dry Expose to 0% RH until mass is stable prep->dry sorp_start Start Sorption Cycle dry->sorp_start sorp_step Increase RH in steps (e.g., 10%) sorp_start->sorp_step sorp_equil Equilibrate at each RH step sorp_step->sorp_equil sorp_equil->sorp_step Next RH step sorp_end End at high RH (e.g., 90%) sorp_equil->sorp_end desorp_start Start Desorption Cycle sorp_end->desorp_start desorp_step Decrease RH in steps (e.g., 10%) desorp_start->desorp_step desorp_equil Equilibrate at each RH step desorp_step->desorp_equil desorp_equil->desorp_step Next RH step desorp_end End at 0% RH desorp_equil->desorp_end analysis Generate Sorption-Desorption Isotherm desorp_end->analysis

Caption: Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis.
Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[10][11] It is based on a stoichiometric reaction between iodine and water.[12] This technique is particularly useful for quantifying the absolute water content of a sample of this compound hydrochloride, which can then be correlated with data from other stability and analytical tests.

Methodology (Volumetric Titration):

  • Apparatus Setup: A Karl Fischer titrator, consisting of a titration vessel, burette, and a double platinum electrode, is used. The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol).

  • Solvent Titration: The solvent is first titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.

  • Sample Introduction: An accurately weighed sample of this compound hydrochloride is introduced into the conditioned titration vessel.

  • Titration: The sample is then titrated with the Karl Fischer reagent. The reagent is added until all the water in the sample has reacted, which is indicated by a persistent voltage change at the electrode.

  • Calculation: The volume of the titrant consumed is used to calculate the water content of the sample based on the predetermined titer of the reagent (mg H₂O / mL of reagent).

KF_Titration_Workflow cluster_setup Instrument Setup cluster_conditioning Solvent Conditioning cluster_sample_analysis Sample Analysis cluster_calculation Calculation setup Prepare KF Titrator and Solvent condition Titrate solvent to endpoint to remove residual water setup->condition add_sample Introduce weighed sample into vessel condition->add_sample titrate_sample Titrate with KF reagent to endpoint add_sample->titrate_sample calculate Calculate water content from titrant volume and titer titrate_sample->calculate

Caption: Experimental Workflow for Karl Fischer Titration.

Impact on Drug Development and Formulation

The hygroscopic nature of this compound hydrochloride has several implications for drug development:

  • Storage and Handling: The compound must be stored in well-sealed containers with desiccants to protect it from atmospheric moisture.[4] Exposure to high humidity can lead to physical changes such as clumping and may affect its chemical stability.

  • Formulation: During formulation, the hygroscopicity of this intermediate can influence the choice of excipients. It is important to use excipients with low hygroscopicity to create a stable final drug product.

  • Manufacturing: The manufacturing environment, particularly the relative humidity, needs to be carefully controlled to prevent moisture uptake during processing steps like blending and granulation.

  • Analytical Methods: The water content of this compound hydrochloride should be routinely monitored as a critical quality attribute using methods like Karl Fischer titration.

Logical Relationship for Stability Assessment

The stability of this compound hydrochloride is intrinsically linked to its hygroscopic nature. The following diagram illustrates the logical relationship between environmental factors, the compound's properties, and its resulting stability.

Stability_Relationship env Environmental Factor (High Relative Humidity) uptake Physical Process (Moisture Uptake) env->uptake hygro Inherent Property (Hygroscopicity of this compound HCl) hygro->uptake phys_change Potential Physical Changes (e.g., deliquescence, clumping) uptake->phys_change chem_change Potential Chemical Changes (e.g., degradation, hydrolysis) uptake->chem_change instability Result (Reduced Stability and Quality) phys_change->instability chem_change->instability

References

An In-depth Technical Guide to the Chirality and Optical Isomers of 2-Aminopropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality in 2-Aminopropanamide

This compound, also known as alaninamide, is the amide derivative of the amino acid alanine. Its structure features a chiral center at the alpha-carbon (C2), the carbon atom bonded to the amino group, the carboxamide group, a methyl group, and a hydrogen atom. Due to this asymmetry, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images called enantiomers.[1][2]

These enantiomers are designated as (S)-2-aminopropanamide and (R)-2-aminopropanamide based on the Cahn-Ingold-Prelog priority rules. Like most chiral molecules, the enantiomers of this compound exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light, a property known as optical activity.[1][3] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[2] This differential interaction is critical in biological systems, where receptors, enzymes, and other endogenous chiral molecules often exhibit high stereoselectivity, leading to significant differences in the pharmacological and toxicological profiles of the two enantiomers.

The relationship between the racemic mixture and its constituent enantiomers is a foundational concept in stereochemistry.

G racemate Racemic this compound (±)-alaninamide s_enantiomer (S)-2-Aminopropanamide (L-alaninamide) racemate->s_enantiomer Contains 50% r_enantiomer (R)-2-Aminopropanamide (D-alaninamide) racemate->r_enantiomer Contains 50% s_enantiomer->r_enantiomer Enantiomers (non-superimposable mirror images)

Figure 1: Relationship between racemic this compound and its enantiomers.

Physicochemical Properties of this compound Enantiomers

While enantiomers share many physical properties, their defining difference is their specific rotation.[4][5] Quantitative data for the individual enantiomers of this compound is sparse in publicly available literature, as they are often studied as part of a larger chemical library or as intermediates. However, general properties for the racemic mixture and characteristics of the individual enantiomers can be summarized.

Property(S)-2-Aminopropanamide(R)-2-AminopropanamideRacemic (DL)-2-Aminopropanamide
Synonyms L-AlaninamideD-Alaninamide[6]DL-Alanylamide[7]
CAS Number 7324-05-2[8][9]35320-22-0[6]4726-84-5[7][10]
Molecular Formula C₃H₈N₂O[9]C₃H₈N₂O[6]C₃H₈N₂O[7]
Molecular Weight 88.11 g/mol [9]88.11 g/mol [6]88.11 g/mol [7]
Melting Point Data not specifiedData not specified70 to 90°C[10] or 167-172°C (decomposes)[11]
Specific Rotation ([α]D) Sign expected to be opposite to (R)-formSign expected to be opposite to (S)-form0° (optically inactive)[2]
Solubility Soluble in waterSoluble in waterSoluble in water, slightly in ethanol[11]

Note: Specific rotation values are highly dependent on concentration, solvent, temperature, and wavelength. The lack of standardized, publicly available values underscores the need for empirical determination in a research context.

Experimental Protocols for Chiral Resolution

Separating a racemic mixture into its pure enantiomers, a process known as chiral resolution, is crucial for drug development.[12] A prevalent and highly effective method for resolving amino acid derivatives is enzymatic kinetic resolution.[13] This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted components.[13][14]

Protocol: Dynamic Kinetic Resolution of (DL)-2-Aminopropanamide

This protocol is based on the principle of dynamic kinetic resolution (DKR), which combines the stereoselective enzymatic reaction with in-situ racemization of the less reactive enantiomer, theoretically enabling a 100% yield of the desired product.[15][16] The following method utilizes a D-aminopeptidase (DAP) to selectively hydrolyze the (R)-enantiomer (D-alaninamide) and an α-amino-ε-caprolactam (ACL) racemase to convert the remaining (S)-enantiomer into the (R)-form for the enzyme.[14][15]

Objective: To produce enantiomerically pure D-alanine from a racemic mixture of DL-alaninamide.

Materials:

  • DL-2-Aminopropanamide (DL-Alaninamide)

  • D-aminopeptidase (DAP) from Ochrobactrum anthropi[15]

  • α-Amino-ε-caprolactam (ACL) racemase from Achromobacter obae[14][15]

  • Pyridoxal 5′-phosphate (PLP) co-factor[15]

  • Potassium phosphate (B84403) buffer (KPB), 0.1 M[15]

  • Reaction vessel with temperature and pH control

  • Analytical equipment for monitoring reaction progress (e.g., Chiral HPLC)[11]

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 2.0 mL) containing 0.1 M potassium phosphate buffer (KPB). Adjust the pH to the optimal range for both enzymes, typically around 7.0-7.5.[15]

  • Addition of Components: To the buffer, add the following components to their final concentrations:

    • DL-2-Aminopropanamide (Substrate): 45 mM[17]

    • Pyridoxal 5′-phosphate (Cofactor for racemase): 2 µM[15][17]

    • ACL Racemase: A calibrated activity unit (e.g., 2.8 U)[15]

    • D-aminopeptidase (DAP): A calibrated activity unit (e.g., 0.21 mg)[17]

  • Incubation: Incubate the reaction mixture at a controlled temperature, typically between 30°C and 45°C.[15][17] The optimal temperature balances the activity and stability of both enzymes.[15]

  • Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture. Analyze the samples using chiral HPLC or another suitable method to determine the concentrations of D-alanine, L-alanine, D-alaninamide, and L-alaninamide.

  • Reaction Completion and Product Isolation: The reaction is considered complete when the L-alaninamide is fully converted.[14] The final product, D-alanine, can then be isolated and purified from the reaction mixture using standard biochemical techniques such as ion-exchange chromatography.

The workflow for this enzymatic resolution process can be visualized as a logical sequence of steps.

G cluster_0 cluster_1 Mechanism within Reaction Step start Start: Racemic (DL)-2-Aminopropanamide react Incubate with Enzymes: 1. D-Aminopeptidase (DAP) 2. ACL Racemase start->react sep Separation & Purification (e.g., Ion Exchange) react->sep end End Product: Enantiopure D-Alanine sep->end r_amide (R)-Alaninamide d_ala D-Alanine (Product) r_amide->d_ala DAP Hydrolysis s_amide (S)-Alaninamide s_amide->r_amide ACL Racemase

Figure 2: Workflow for the dynamic kinetic resolution of this compound.

Biological Significance and Signaling Pathways

As a simple amino acid amide, this compound itself is not typically associated with specific signaling pathways. Its biological significance is primarily understood in the context of its parent amino acid, alanine. L-alanine (the (S)-enantiomer) is a proteinogenic amino acid, integral to protein synthesis and metabolism in virtually all living organisms. D-alanine (the (R)-enantiomer), while less common, is a crucial component of the peptidoglycan cell walls in many bacteria.

The stereospecificity of biological systems means that the (S) and (R) enantiomers of this compound would be recognized and metabolized differently. For instance, an L-amino acid amidase would likely hydrolyze (S)-2-aminopropanamide to L-alanine, while a D-aminopeptidase specifically targets the (R)-enantiomer.[15]

In drug development, chiral amides like alaninamide can be used as building blocks in peptide synthesis or as standalone therapeutic candidates. The chirality is paramount, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the synthesis and testing of enantiomerically pure active pharmaceutical ingredients (APIs) is a regulatory and scientific necessity. The metabolic fate of each enantiomer would follow the pathways of its corresponding amino acid, as depicted in the simplified diagram below.

G s_amide (S)-2-Aminopropanamide s_ala L-Alanine s_amide->s_ala L-Amidase r_amide (R)-2-Aminopropanamide r_ala D-Alanine r_amide->r_ala D-Amidase / D-Aminopeptidase protein Protein Synthesis s_ala->protein metabolism Central Metabolism (e.g., Gluconeogenesis) s_ala->metabolism cell_wall Bacterial Cell Wall Synthesis r_ala->cell_wall

Figure 3: Simplified differential metabolic pathways for alaninamide enantiomers.

References

A Deep Dive into the Chemical Nuances of Amides and Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental differences and interplay between amides and amino acids is paramount. These two classes of organic compounds, while structurally related, exhibit distinct chemical properties and play vastly different roles in biological systems and synthetic chemistry. This in-depth technical guide elucidates these core distinctions through a comparative analysis of their structure, properties, and relevant experimental methodologies.

Core Structural and Functional Distinctions

At the heart of the distinction between amides and amino acids lies their functional group composition. An amino acid , in its quintessential form, is a bifunctional molecule containing both an amine group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom, known as the alpha-carbon.[1][2][3][4][5][6] This dual functionality imparts amphoteric properties, allowing amino acids to act as both acids and bases.[3]

In contrast, an amide is a derivative of a carboxylic acid where the hydroxyl (-OH) group has been replaced by a nitrogen-containing group.[2][3][4][5][6] The defining feature of an amide is the carbonyl group (C=O) directly bonded to a nitrogen atom. This linkage, known as the amide bond or, in the context of proteins, the peptide bond, is fundamental to the structure of peptides and proteins.[3]

Comparative Physicochemical Properties

The seemingly subtle difference in the arrangement of atoms leads to significant disparities in the physicochemical properties of amides and amino acids. These differences are crucial for understanding their behavior in biological and chemical systems.

PropertyAmide (e.g., Acetamide)Amino Acid (e.g., Alanine)
Functional Groups Amide (-CONH₂)Amine (-NH₂) and Carboxylic Acid (-COOH)
pKa (Conjugate Acid of Amine/Amide) ~ -0.5 (for the protonated carbonyl)~ 9.69 (for the α-ammonium group)[7]
pKa (Carboxylic Acid) N/A~ 2.34 (for the α-carboxyl group)[7]
C-N Bond Length ~ 1.325 Å (in acetamide)~ 1.47 Å (typical C-N single bond)[4]
C=O Bond Length ~ 1.243 Å (in acetamide)~ 1.25 Å (in the carboxylate form)
Basicity Very weak basesBasic (due to the amine group)
Acidity N-H protons are weakly acidic (pKa ~ 17)Acidic (due to the carboxylic acid group)
Solubility in Water Generally soluble for small amidesGenerally soluble

Table 1: Comparative summary of key quantitative data for a representative amide (acetamide) and amino acid (alanine).

The significantly lower basicity of the amide nitrogen compared to the amine nitrogen in an amino acid is a key differentiator. This is due to the resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group, which reduces the electron density on the nitrogen, making it less available for protonation. This resonance also imparts partial double bond character to the C-N bond in amides, resulting in a shorter and more rigid bond compared to the C-N single bond in amines.

Mandatory Visualizations

To further clarify these fundamental concepts, the following diagrams illustrate the structural differences and a typical workflow for their experimental differentiation.

Caption: Fundamental structural differences between amides and amino acids.

Distinguishing_Workflow start Sample containing Amide or Amino Acid hydrolysis Acid or Base Hydrolysis start->hydrolysis hplc High-Performance Liquid Chromatography (HPLC) Analysis hydrolysis->hplc result_amide Detection of Carboxylic Acid and Amine/Ammonia (B1221849) hplc->result_amide If Amide result_amino_acid Detection of the Intact Amino Acid hplc->result_amino_acid If Amino Acid

Caption: Experimental workflow to distinguish amides from amino acids.

Experimental Protocols

A variety of experimental protocols can be employed for the synthesis, analysis, and differentiation of amides and amino acids.

Amide Synthesis from a Carboxylic Acid and an Amine

A common method for amide synthesis involves the activation of a carboxylic acid followed by reaction with an amine.

Protocol: Amide Synthesis using Thionyl Chloride

  • Activation of Carboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in an inert anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

    • Cool the solution in an ice bath.

    • Slowly add a solution of the amine (2 equivalents) in the same solvent. The second equivalent of the amine acts as a base to neutralize the HCl generated.

    • Stir the reaction mixture at room temperature for several hours until completion (monitor by TLC).

    • Work-up the reaction by washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

    • Purify the amide by recrystallization or column chromatography.

Amino Acid Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids. Pre-column derivatization is often employed to enhance their detection.

Protocol: Amino Acid Analysis using Pre-column Derivatization with o-Phthalaldehyde (B127526) (OPA)

  • Sample Preparation:

    • If the sample is a protein, perform acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) to liberate the individual amino acids. Neutralize the hydrolysate.

    • Dilute the amino acid sample or standard to an appropriate concentration with a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).

  • Derivatization:

    • To a specific volume of the sample or standard, add the OPA reagent (a solution of o-phthalaldehyde and a thiol, such as 2-mercaptoethanol, in borate buffer).

    • Mix thoroughly and allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature. OPA reacts with primary amines to form highly fluorescent isoindole derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

    • Use a gradient elution system with a mobile phase typically consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm).

    • Quantify the amino acids by comparing the peak areas of the sample to those of known standards.

Distinguishing Amides from Amino Acids Experimentally

The fundamental difference in their susceptibility to hydrolysis provides a straightforward method to distinguish between amides and amino acids.

Protocol: Differentiation via Hydrolysis and Analysis

  • Hydrolysis:

    • Subject the unknown sample to acidic or basic hydrolysis as described in the amide hydrolysis protocols. For example, reflux the sample in 6M HCl for several hours.

  • Analysis of Hydrolysate:

    • Analyze the resulting solution using a suitable technique such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • If the original sample was an amide: The analysis will reveal the presence of the constituent carboxylic acid and amine (or ammonia for a primary amide).

    • If the original sample was an amino acid: The analysis will show the presence of the original, intact amino acid, as amino acids are stable under these hydrolysis conditions (though some degradation of sensitive amino acids like tryptophan can occur).

Conclusion

The distinction between amides and amino acids is a cornerstone of organic and biological chemistry. While both contain nitrogen, the presence of a carbonyl group directly attached to the nitrogen in amides drastically alters their chemical reactivity and properties compared to the distinct amine and carboxylic acid functionalities in amino acids. This comprehensive guide, through the presentation of comparative data, illustrative diagrams, and detailed experimental protocols, provides researchers, scientists, and drug development professionals with a robust framework for understanding and working with these vital classes of molecules. A thorough grasp of these principles is essential for advancements in fields ranging from peptide synthesis and proteomics to the design and development of novel therapeutics.

References

An In-depth Technical Guide to the Biological Description of D-Alaninamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biological and chemical properties of D-Alaninamide, with a focus on its role in enzymatic processes and its significance in microbiology and biotechnology. This document is intended for researchers, scientists, and drug development professionals.

Introduction

D-Alaninamide is the amide derivative of the D-enantiomer of the amino acid alanine. It serves as a crucial intermediate in various biochemical and synthetic pathways. Notably, it is a key substrate for the enzymatic production of D-alanine, a vital component of the bacterial cell wall. This guide will delve into the physicochemical properties of D-Alaninamide, its role in the D-alanine metabolic pathway, and detailed experimental protocols for its synthesis, analysis, and enzymatic conversion.

Physicochemical and Biological Properties

D-Alaninamide is a white to off-white crystalline solid that is soluble in water and polar organic solvents.[1][2] Its chirality is a key feature, influencing its biological activity and interactions.[1] D-Alaninamide is primarily recognized for its role as a substrate for D-alaninamide specific amidase (D-amidase), an enzyme that catalyzes its hydrolysis to produce D-alanine and ammonia.

Table 1: Physicochemical Properties of D-Alaninamide Hydrochloride

PropertyValueReference
CAS Number 71810-97-4[2]
Molecular Formula C3H9ClN2O[2]
Molecular Weight 124.57 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point Approximately 218-224°C[2]
Solubility Soluble in water and 1% acetic acid[2]

Role in D-Alanine Metabolism and Bacterial Cell Wall Synthesis

D-Alaninamide is a direct precursor to D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. The enzymatic conversion of D-Alaninamide to D-alanine is a critical step in making this non-proteinogenic amino acid available for cell wall biosynthesis. The subsequent incorporation of D-alanine into the pentapeptide side chains of peptidoglycan is crucial for the structural integrity and rigidity of the bacterial cell wall.

Below is a diagram illustrating the enzymatic conversion of D-Alaninamide and the subsequent incorporation of D-alanine into the bacterial cell wall synthesis pathway.

D_Alaninamide_Metabolic_Pathway D_Alaninamide D-Alaninamide D_Amidase D-alaninamide amidase D_Alaninamide->D_Amidase Substrate D_Alanine D-Alanine D_Amidase->D_Alanine Catalyzes Hydrolysis Peptidoglycan Peptidoglycan (Bacterial Cell Wall) D_Alanine->Peptidoglycan Incorporated into Experimental_Workflow cluster_0 Enzyme Production & Purification cluster_1 Enzymatic Reaction & Analysis Culture Arthrobacter sp. Culture Lysis Cell Lysis Culture->Lysis Centrifugation Centrifugation Lysis->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_Enzyme Purified D-Amidase Purification->Pure_Enzyme Enzyme_Assay Enzyme Activity Assay Pure_Enzyme->Enzyme_Assay D_Alaninamide D-Alaninamide (Substrate) D_Alaninamide->Enzyme_Assay Reaction_Products Reaction Products (D-Alanine & Ammonia) Enzyme_Assay->Reaction_Products HPLC_Analysis HPLC Analysis Reaction_Products->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

References

L-Alaninamide: A Versatile Biochemical Reagent for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

L-Alaninamide, the amide derivative of the amino acid L-alanine, is a valuable and versatile biochemical reagent with significant applications in medicinal chemistry, drug development, and biochemical research.[1][2] Its structural similarity to L-alanine allows it to serve as a key intermediate in the synthesis of a wide array of bioactive molecules, including peptide mimetics and pharmaceutical agents such as antibacterial, antifungal, and anticancer drugs.[1][2] This technical guide provides a comprehensive overview of L-Alaninamide, including its chemical properties, detailed experimental protocols for its use, and its potential role in cellular signaling pathways.

Chemical and Physical Properties

L-Alaninamide is typically available as a hydrochloride salt (L-Alaninamide HCl), which is a white to light yellow crystalline powder.[3] This form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of biochemical and synthetic applications.[4][5]

PropertyValueReferences
Molecular Formula C₃H₈N₂O[6]
Molecular Weight 88.11 g/mol [6]
CAS Number 7324-05-2 (L-Alaninamide)[6]
CAS Number 33208-99-0 (L-Alaninamide HCl)[1]
Appearance White to light yellow crystalline powder[3]
Solubility Soluble in water[4][5]
Melting Point 212-217 °C (decomposes)[7]
Optical Activity [α]25/D +11.0°, c = 1 in methanol[7]

Applications in Research and Drug Development

L-Alaninamide's utility stems from its bifunctional nature, possessing both a free amine group and an amide group. This structure makes it an ideal building block for:

  • Peptide Synthesis and Peptide Mimetics: The amine group can be readily incorporated into peptide chains through standard solid-phase or solution-phase synthesis techniques.[4][8] It is particularly useful in the creation of peptide mimetics, where the amide group can introduce conformational constraints or improve metabolic stability compared to natural peptides.[1]

  • Asymmetric Synthesis: As a chiral precursor, L-Alaninamide is employed in the asymmetric synthesis of other chiral molecules, leveraging its stereochemistry to produce enantiomerically pure compounds.[9][10]

  • Enzyme Substrate and Inhibitor Studies: L-Alaninamide serves as a substrate for various enzymes, most notably amidases and aminoacylases, which catalyze the hydrolysis of the amide bond to produce L-alanine.[11][12] This property is exploited in enzyme kinetics studies to determine key parameters like Kₘ and Vₘₐₓ and to screen for enzyme inhibitors.[5]

Experimental Protocols

Enzymatic Hydrolysis of L-Alaninamide using L-Aminoacylase

This protocol describes a typical procedure for the enzymatic hydrolysis of L-Alaninamide to L-alanine, a reaction often used to assess enzyme activity or for the stereoselective production of L-alanine.

Materials:

  • L-Alaninamide hydrochloride

  • L-Aminoacylase (EC 3.5.1.14) from a suitable source (e.g., Aspergillus oryzae)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Hydrochloric acid (HCl), 2N

  • Perchloric acid (HClO₄), 2N

  • Apparatus for quantitative analysis of L-alanine (e.g., HPLC)

Procedure:

  • Enzyme Solution Preparation: Prepare a stock solution of L-Aminoacylase in 0.1 M potassium phosphate buffer (pH 7.0) to a desired concentration (e.g., 1 mg/mL).

  • Substrate Solution Preparation: Prepare a 0.1 M solution of L-Alaninamide hydrochloride in 0.1 M potassium phosphate buffer (pH 7.0).

  • Enzymatic Reaction:

    • In a reaction vessel, combine 1.0 mL of the 0.1 M L-Alaninamide solution with an appropriate amount of the L-Aminoacylase solution.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).[11]

  • Reaction Termination: Stop the reaction by adding 200 µL of 2 N HClO₄.[11]

  • Sample Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated enzyme.

    • Analyze the supernatant for the concentration of L-alanine produced using a suitable analytical method, such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde).

Workflow for Enzymatic Hydrolysis of L-Alaninamide:

Enzymatic_Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Sol Prepare L-Aminoacylase Solution Mix Mix Enzyme and Substrate Enzyme_Sol->Mix Substrate_Sol Prepare L-Alaninamide Solution Substrate_Sol->Mix Incubate Incubate at 30°C Mix->Incubate Terminate Terminate Reaction (HClO₄) Incubate->Terminate Analyze Analyze L-alanine (HPLC) Terminate->Analyze

Enzymatic hydrolysis workflow.
Synthesis of a Dipeptide Mimetic using L-Alaninamide

This protocol outlines the synthesis of a simple dipeptide mimetic, N-acetyl-L-alanyl-L-alaninamide, using L-Alaninamide as the C-terminal residue. This demonstrates its application in building peptide-like structures.

Materials:

  • L-Alaninamide hydrochloride

  • N-acetyl-L-alanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Activation of N-acetyl-L-alanine:

    • Dissolve N-acetyl-L-alanine (1 equivalent) and NHS (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in DCM dropwise to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

    • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Coupling Reaction:

    • Dissolve L-Alaninamide hydrochloride (1 equivalent) in DCM and add TEA (1.1 equivalents) to neutralize the hydrochloride and free the amine.

    • Add the filtered solution of the activated N-acetyl-L-alanine-NHS ester to the L-Alaninamide solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any further precipitated DCU.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-acetyl-L-alanyl-L-alaninamide.

Workflow for Dipeptide Mimetic Synthesis:

Peptide_Mimetic_Synthesis cluster_activation Activation cluster_coupling Coupling cluster_purification Purification NAla N-acetyl-L-alanine Activated_Ester Activated NHS Ester NAla->Activated_Ester NHS NHS NHS->Activated_Ester DCC DCC DCC->Activated_Ester Coupling_Reaction Coupling Reaction Activated_Ester->Coupling_Reaction LAlaninamide L-Alaninamide LAlaninamide->Coupling_Reaction TEA TEA TEA->Coupling_Reaction Workup Aqueous Work-up Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Product Dipeptide Mimetic Purification->Product

Dipeptide mimetic synthesis workflow.

Quantitative Data: Enzyme Kinetics

L-Alaninamide is a substrate for various amidohydrolases. The kinetic parameters of these enzymes with L-Alaninamide provide valuable information about their substrate specificity and catalytic efficiency.

EnzymeSource OrganismKₘ (mM)Vₘₐₓ (µmol/min/mg)References
D-amidaseArthrobacter sp. NJ-2626.1Not Reported[2]
L-aminopeptidasePseudomonas putida ATCC 126335.3 (for L-ACL)558 (for L-ACL)[5]

Note: Data for L-aminopeptidase is for L-α-amino-ε-caprolactam (L-ACL), a structurally related substrate, as specific Vmax for L-Alaninamide was not provided in the source.

Role in Cellular Signaling

While direct studies on the signaling pathways specifically modulated by L-Alaninamide are limited, its metabolic product, L-alanine, is known to influence key cellular signaling networks, particularly the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways.[4][13] L-alanine can activate AMPK, a central regulator of cellular energy homeostasis.[13] AMPK activation, in turn, can inhibit the mTORC1 complex, a key promoter of cell growth and proliferation.[4] Therefore, it is plausible that the cellular uptake and subsequent hydrolysis of L-Alaninamide to L-alanine could indirectly influence these critical signaling cascades.

Potential Influence of L-Alaninamide Metabolism on AMPK/mTOR Signaling:

Signaling_Pathway L_Alaninamide L-Alaninamide L_Alanine L-Alanine L_Alaninamide->L_Alanine Amidase/ Aminoacylase AMPK AMPK L_Alanine->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Potential AMPK/mTOR signaling modulation.

Conclusion

L-Alaninamide is a highly valuable reagent for researchers and professionals in the fields of biochemistry and drug development. Its utility as a chiral building block, a precursor for peptide mimetics, and a substrate for enzymatic studies makes it a versatile tool in the laboratory. The experimental protocols provided in this guide offer a starting point for its practical application, and the potential for its metabolic product to influence key cellular signaling pathways highlights an exciting area for future research. As the demand for novel therapeutics and a deeper understanding of biological processes continues to grow, the importance of versatile biochemical reagents like L-Alaninamide is set to increase.

References

Methodological & Application

Synthesis of L-Alaninamide Hydrochloride from L-Alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of L-alaninamide hydrochloride, a key intermediate in the pharmaceutical and fine chemical industries.[1] Two primary synthetic routes commencing from L-alanine are presented: a direct one-pot esterification and ammonolysis, and a multi-step approach involving Boc-protection. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the laboratory-scale preparation of this important compound.

Introduction

L-alaninamide hydrochloride, the hydrochloride salt of the amide of L-alanine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents, including antibacterial, antifungal, and anticancer drugs.[2] Its utility also extends to the production of various industrial chemicals and as a research tool in medicinal chemistry.[1][2] The structural features of L-alaninamide, specifically its primary amine and amide functional groups, allow for diverse chemical modifications, making it a versatile intermediate in the construction of more complex molecules.[1] This document details two effective methods for its synthesis from the readily available amino acid, L-alanine.

Method 1: One-Pot Esterification and Ammonolysis

This widely utilized method involves the initial conversion of L-alanine to its methyl ester hydrochloride using thionyl chloride in methanol (B129727), followed by in-situ ammonolysis to yield the desired L-alaninamide hydrochloride. This approach is efficient and can be performed on a significant scale.

Reaction Pathway

One-Pot_Synthesis L_Alanine L-Alanine L_Alanine_Ester L-Alanine Methyl Ester Hydrochloride L_Alanine->L_Alanine_Ester CH3OH, SOCl2 (Esterification) L_Alaninamide L-Alaninamide L_Alanine_Ester->L_Alaninamide NH3 (Ammonolysis) L_Alaninamide_HCl L-Alaninamide Hydrochloride L_Alaninamide->L_Alaninamide_HCl HCl (Acidification)

Caption: One-pot synthesis of L-alaninamide hydrochloride from L-alanine.

Experimental Protocol

Based on procedures outlined in multiple sources.[3][4][5]

  • Esterification:

    • To a 1000 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 500 g of methanol and 100 g of L-alanine.

    • Cool the suspension in an ice bath and slowly add 90 mL of thionyl chloride dropwise, maintaining the reaction temperature below 35°C.[3]

    • After the addition is complete, transfer the flask to a water bath and heat to reflux (up to 80°C) to ensure the complete removal of sulfur dioxide gas.[4]

  • Ammonolysis:

    • Cool the reaction mixture in an ice bath to below 20°C.[3]

    • Introduce approximately 0.56 kg of ammonia (B1221849) gas into the reaction mixture.

    • Seal the flask and allow it to stand at room temperature for 20 hours.[3][4]

  • Work-up and Crystallization:

    • Heat the reaction mixture in a water bath at 55°C to remove excess ammonia and concentrate the solution to a volume of approximately 300 mL.[3][4]

    • Filter the mixture to remove the precipitated ammonium (B1175870) chloride, and rinse the filter cake with 100 mL of methanol.

    • Combine the filtrate and the methanol rinse.

    • Slowly add 10% hydrochloric acid (approximately 34.5 mL) to adjust the pH to 1.55.[3][4]

    • Seal the vessel and store it in a refrigerator for 12 hours.

    • Add 400 mL of acetone (B3395972) to induce crystallization.

    • Collect the white crystals by vacuum filtration, wash with a small amount of cold acetone, and dry at 45°C for 12 hours.[3][4]

Quantitative Data
ParameterValueReference
Starting Material100 g L-Alanine[3][4]
Yield85 g (85%)[3][4]
Optical Rotation[ɑ] = +11.4°[3][4]
AppearanceWhite Crystalline Powder[2][3]
Melting Point167-172°C[2]

Method 2: Boc-Protection Strategy

This method involves the protection of the amine group of L-alanine with a tert-butoxycarbonyl (Boc) group, followed by esterification, amidation, and final deprotection with hydrochloric acid. This multi-step synthesis offers a high degree of control and can be advantageous for smaller-scale preparations where purity is paramount.

Workflow Diagram

Boc_Protection_Workflow cluster_protection Protection cluster_activation_amidation Activation & Amidation cluster_deprotection Deprotection L_Alanine L-Alanine Boc_Alanine Boc-L-Alanine L_Alanine->Boc_Alanine (Boc)2O Boc_Alanine_Ester Boc-L-Alanine Methyl Ester Boc_Alanine->Boc_Alanine_Ester CH3OH, Coupling Agents Boc_Alanine->Boc_Alanine_Ester Boc_Alaninamide Boc-L-Alaninamide Boc_Alanine_Ester->Boc_Alaninamide NH3/MeOH Boc_Alanine_Ester->Boc_Alaninamide L_Alaninamide_HCl L-Alaninamide Hydrochloride Boc_Alaninamide->L_Alaninamide_HCl HCl/Ethyl Acetate (B1210297) Boc_Alaninamide->L_Alaninamide_HCl

Caption: Workflow for the synthesis of L-alaninamide HCl via Boc-protection.

Experimental Protocol

Adapted from the procedure for a similar synthesis.[4]

  • Synthesis of (S)-2-((tert-butoxycarbonyl)amino)propanoic acid methyl ester:

    • Dissolve (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (3.0 g, 15 mmol), methanol (0.76 g, 22.5 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (5.8 g, 30 mmol), and N-hydroxy-7-azabenzotriazole (3.2 g, 22.5 mmol) in dichloromethane (B109758) (30 mL).

    • At 0°C, add N,N-diisopropylethylamine (8.3 mL, 45 mmol) dropwise.

    • Stir the solution at room temperature for 5 hours.

    • Wash the organic phase with water (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate.

    • Purify by column chromatography (petroleum ether/ethyl acetate, v/v = 4/1) to obtain the product as a colorless liquid.[4]

  • Synthesis of (S)-(1-amino-1-oxopropyl)-2-aminomethyl tert-butyl ester:

    • In a sealed 100 mL tube, add the Boc-protected methyl ester (1.0 g, 4.9 mmol) and a 7.0 M solution of ammonia in methanol (15 mL).

    • Heat the reaction at 60°C for 12 hours.

    • Evaporate the solvent to obtain the product as a white solid.[4]

  • Synthesis of L-Alaninamide hydrochloride:

    • Dissolve the Boc-protected amide (430 mg, 2.3 mmol) in dichloromethane (1 mL).

    • Add a 4M solution of HCl in ethyl acetate (3 mL) at room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure to obtain the final product as a white solid.[4]

Quantitative Data
StepProductStarting Material (Amount)YieldReference
1(S)-2-((tert-butoxycarbonyl)amino)propanoic acid methyl ester(S)-2-((tert-butoxycarbonyl)amino)propanoic acid (3.0 g)2.8 g (87%)[4]
2(S)-(1-amino-1-oxopropyl)-2-aminomethyl tert-butyl ester(S)-2-((tert-butoxycarbonyl)amino)propanoic acid methyl ester (1.0 g)0.91 g (98%)[4]
3L-Alaninamide hydrochloride(S)-(1-amino-1-oxopropyl)-2-aminomethyl tert-butyl ester (430 mg)270 mg (95%)[4]

Conclusion

The synthesis of L-alaninamide hydrochloride from L-alanine can be successfully achieved through multiple synthetic routes. The one-pot esterification and ammonolysis method is a robust and high-yielding process suitable for larger-scale production. The Boc-protection strategy, while more laborious, offers excellent control over the reaction and yields a high-purity product, making it ideal for applications where stringent purity is required. The choice of method will depend on the desired scale, available resources, and the specific requirements of the subsequent synthetic steps.

References

Application Notes and Protocols for the Neutralization of L-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride is a crucial intermediate in pharmaceutical and organic synthesis, serving as a building block for peptide-based drugs and other complex molecules.[1] As it is an organic salt, it is often necessary to neutralize the hydrochloride to liberate the free base, L-alaninamide, for subsequent reactions such as amide bond formation or other derivatizations.[1] This document provides detailed protocols for the neutralization of L-Alaninamide hydrochloride using two common bases: sodium hydroxide (B78521) (an inorganic base) and triethylamine (B128534) (an organic base).

Data Presentation

While specific yields and purities for the neutralization step are highly dependent on the subsequent reaction and purification methods, the following table outlines the key parameters for the two primary protocols described in the literature. Researchers should consider these as starting points and optimize them for their specific applications.

ParameterProtocol 1: Sodium HydroxideProtocol 2: Triethylamine
Base Sodium Hydroxide (NaOH)Triethylamine (TEA)
Molar Equivalents of Base 1.01.0
Solvent(s) Isopropanol (B130326)Acetone (B3395972) and n-Butanol
Reaction Time 10-12 hours32 hours (under reflux)
Byproduct Sodium Chloride (NaCl)Triethylammonium (B8662869) hydrochloride
Work-up Highlights Filtration to remove NaCl precipitateFiltration to remove insoluble solids

Experimental Protocols

Protocol 1: Neutralization using Sodium Hydroxide

This protocol utilizes a strong inorganic base, sodium hydroxide, to neutralize L-Alaninamide hydrochloride. The resulting sodium chloride byproduct is largely insoluble in the isopropanol solvent and can be removed by filtration.

Materials:

  • L-Alaninamide hydrochloride

  • Isopropanol (dry)

  • Sodium hydroxide (solid)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a dry reaction vessel, add L-Alaninamide hydrochloride.

  • Add dry isopropanol to create a suspension.

  • While stirring the suspension, slowly add one molar equivalent of solid sodium hydroxide.

  • Continue to stir the reaction mixture at room temperature for approximately 10-12 hours.[1]

  • After the reaction period, filter the mixture to remove the precipitated sodium chloride.

  • The filtrate, containing the free L-alaninamide base in isopropanol, can be concentrated under vacuum using a rotary evaporator to yield the product.[1]

Protocol 2: Neutralization using Triethylamine

This protocol employs a common organic base, triethylamine, for the neutralization. The choice of an acetone/n-butanol solvent system facilitates the reaction, which is driven to completion under reflux conditions.

Materials:

  • L-Alaninamide hydrochloride

  • Acetone

  • n-Butanol

  • Triethylamine

  • 4A Molecular sieves (optional, to ensure anhydrous conditions)

  • Reflux apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve L-Alaninamide hydrochloride (e.g., 5.4 g, 43.35 mmol) in a mixture of acetone (300 mL) and n-butanol (230 mL) in a reaction flask.[1]

  • To this solution, add 4A molecular sieves (e.g., 5 g) to ensure anhydrous conditions.[1]

  • Add one molar equivalent of triethylamine (e.g., 6 mL, 43.35 mmol) to the reaction mixture.[1]

  • Stir the mixture under reflux for 32 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble solids, such as the triethylammonium hydrochloride byproduct.[1]

  • Evaporate the filtrate to dryness using a rotary evaporator to obtain the free L-alaninamide base.[1]

Visualizations

Neutralization_Workflow General Experimental Workflow for Neutralization cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_product Final Product start_reagents L-Alaninamide HCl + Solvent add_base Add Base (e.g., NaOH or Triethylamine) start_reagents->add_base 1 stir Stir at specified temperature and time add_base->stir 2 filter Filter to remove salt byproduct stir->filter 3 evaporate Evaporate solvent filter->evaporate 4 product L-Alaninamide (free base) evaporate->product 5

Caption: General workflow for the neutralization of L-Alaninamide hydrochloride.

Sodium_Channel_Modulation Conceptual Diagram: Sodium Channel Modulation by Alaninamide Derivatives cluster_membrane Cell Membrane cluster_drug_action Pharmacological Action cluster_cellular_response Cellular Response Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Ion Flow action_potential Action Potential Propagation Na_in->action_potential Depolarization Na_out Na+ (extracellular) Na_out->Na_channel alaninamide_derivative Alaninamide Derivative (Modulator) alaninamide_derivative->Na_channel Binds and Modulates neuronal_excitability Altered Neuronal Excitability action_potential->neuronal_excitability Leads to

Caption: Modulation of sodium channels by alaninamide derivatives.

References

Application Notes and Protocols for L-Alaninamide Hydrochloride in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride is a versatile and valuable building block in solution-phase peptide synthesis (SPPS). Its primary application lies in its use as a C-terminal amide precursor, a common modification in many biologically active peptides that can enhance stability against enzymatic degradation and modulate receptor binding. This document provides detailed application notes and experimental protocols for the effective utilization of L-Alaninamide hydrochloride in the synthesis of dipeptides and the subsequent extension of the peptide chain.

The protocols outlined below detail the coupling of an N-terminally protected amino acid (Boc-L-Phenylalanine) to L-Alaninamide hydrochloride, followed by the deprotection of the resulting dipeptide, preparing it for further elongation. These procedures are designed to be robust and scalable, offering a solid foundation for the synthesis of more complex peptide amides.

Physicochemical Properties of L-Alaninamide Hydrochloride

A thorough understanding of the physical and chemical properties of L-Alaninamide hydrochloride is crucial for its successful application in peptide synthesis.

PropertyValueReference
CAS Number 33208-99-0[1]
Molecular Formula C₃H₉ClN₂O[1]
Molecular Weight 124.57 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 212-217 °C (decomposes)[3]
Solubility Soluble in water, slightly soluble in ethanol.[2]
Optical Activity [α]²⁵/D +11.0° (c = 1 in methanol)[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Phenylalanyl-L-Alaninamide (Boc-Phe-Ala-NH₂) via DCC/HOBt Coupling

This protocol details the coupling of N-Boc-L-Phenylalanine with L-Alaninamide hydrochloride to form the protected dipeptide amide, Boc-Phe-Ala-NH₂. The use of 1-Hydroxybenzotriazole (HOBt) as an additive minimizes the risk of racemization during the activation of the carboxylic acid by N,N'-Dicyclohexylcarbodiimide (DCC).[4][5]

Reaction Scheme:

Materials:

  • N-Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Alaninamide hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography or materials for recrystallization

Procedure:

  • Neutralization of L-Alaninamide Hydrochloride:

    • Suspend L-Alaninamide hydrochloride (1.05 equivalents) in anhydrous DCM or DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.05 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 20-30 minutes to generate the free base of L-Alaninamide.

  • Activation of N-Boc-L-Phenylalanine:

    • In a separate flask, dissolve N-Boc-L-Phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool this solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM or DMF to the Boc-Phe-OH solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • To the activated Boc-Phe-OH mixture, add the neutralized L-Alaninamide solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM or DMF.

    • Combine the filtrate and washings.

    • If the reaction was performed in DCM, wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • If the reaction was performed in DMF, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate (B1210297) and water, followed by the aqueous work-up as described above.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide amide.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization. For recrystallization, a solvent system such as ethyl acetate/hexane can be explored.[6][7]

Quantitative Data (Expected):

ParameterExpected Value
Yield 75-90%
Purity (after purification) >95%
Protocol 2: N-terminal Boc Deprotection of Boc-Phe-Ala-NH₂

This protocol describes the removal of the N-terminal Boc protecting group from the synthesized dipeptide amide to yield L-Phenylalanyl-L-Alaninamide hydrochloride (H-Phe-Ala-NH₂·HCl), which can then be used in a subsequent coupling step.

Reaction Scheme:

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of L-Alaninamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of L-alaninamide, a valuable chiral building block in the pharmaceutical industry, through both chemical and enzymatic aminolysis of L-alanine esters.[1] The presented methods offer pathways to high-purity L-alaninamide, crucial for the development of therapeutics such as antiviral, anticancer, and antidiabetic drugs.[1]

Introduction

L-alaninamide is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its chiral purity is often critical for the efficacy and safety of the final active pharmaceutical ingredient.[1] Traditional chemical synthesis routes can be effective, while enzymatic methods offer a sustainable and highly selective alternative.[1][2] This document outlines two distinct procedures for the preparation of L-alaninamide: a chemical approach involving the ammonolysis of L-alanine methyl ester and an enzymatic approach utilizing a lipase (B570770) to catalyze the aminolysis of an L-alanine ester.

Chemical Synthesis Protocol: Ammonolysis of L-Alanine Methyl Ester

This protocol describes the synthesis of L-alaninamide hydrochloride from L-alanine via the formation of its methyl ester followed by ammonolysis.[3][4]

Step 1: Esterification of L-Alanine

  • In a 1000 mL three-necked flask, suspend 100g of L-alanine in 500g of methanol (B129727).[3]

  • While maintaining the temperature at or below 35°C, slowly bubble 90 mL of thionyl chloride or hydrogen chloride gas through the suspension.[3][4]

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture in a water bath to reflux (not exceeding 80°C) to facilitate the removal of any sulfur dioxide (SO2) gas.[3]

Step 2: Ammonolysis

  • Cool the reaction mixture in an ice bath to a temperature at or below 20°C.[3]

  • Introduce approximately 0.56 kg of ammonia (B1221849) gas into the cooled solution to perform the ammonolysis.[3]

  • Seal the flask and allow it to stand at room temperature in a water bath for 20 hours.[3]

Step 3: Work-up and Purification

  • Gently heat the water bath to 55°C to remove excess ammonia and concentrate the reaction volume to approximately 300 mL.[3]

  • Filter the concentrated solution to remove the precipitated ammonium (B1175870) chloride, and rinse the filter cake with 100 mL of methanol.[3]

  • Combine the filtrate and the methanol rinse in a 1000 mL beaker.[3]

  • Slowly add 10% hydrochloric acid to adjust the pH of the solution to 1.55.[3]

  • Seal the beaker and refrigerate for 12 hours to induce crystallization.[3]

  • To the cold suspension, add 400 mL of acetone (B3395972) to precipitate more crystals.[3]

  • Collect the white crystals by suction filtration, rinse them, and dry at 45°C for 12 hours.[3]

Enzymatic Synthesis Protocol: Lipase-Catalyzed Aminolysis

This protocol outlines a general procedure for the enzymatic synthesis of L-alaninamide using a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), which has been shown to be effective in aminolysis reactions.[5][6][7]

1. Materials and Enzyme Preparation:

  • L-alanine ester (e.g., L-alanine methyl ester)

  • Ammonia source (e.g., 7.0 M ammonia in methanol)[8]

  • Immobilized Lipase (e.g., Novozym 435)[6]

  • Anhydrous organic solvent (e.g., n-hexane)[5]

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)[9]

2. Reaction Setup:

  • In a sealed reaction vessel, dissolve the L-alanine ester to a desired concentration (e.g., 10-100 mM) in an appropriate organic solvent like n-hexane.[1][5]

  • Add the ammonia solution in excess (e.g., 5-10 equivalents).[1]

  • Add the immobilized lipase (e.g., 10-20% w/w of the substrate).[7]

  • A small amount of water (2-4% v/v for free enzyme, up to 16% v/v for whole cells) can be beneficial for enzyme activity.[5]

3. Reaction Incubation:

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with gentle agitation (e.g., 250 rpm).[5][7]

  • Monitor the progress of the reaction by taking samples at regular intervals.[1]

4. Analysis and Purification:

  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the conversion of the ester and the yield of L-alaninamide.[1][10][11]

  • Upon completion of the reaction, remove the immobilized enzyme by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude L-alaninamide can be further purified by crystallization or column chromatography.[3][10]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of L-alaninamide and related amides.

MethodStarting MaterialReagentsCatalystTemperature (°C)Time (h)Yield (%)Purity/Optical RotationReference
Chemical SynthesisL-alanineMethanol, Thionyl Chloride, Ammonia, HCl, Acetone-≤80 (reflux), ≤20 (ammonolysis), 55 (work-up)20 (ammonolysis), 12 (crystallization)85[ɑ] = +11.4°[3]
Chemical Synthesis(S)-2-((tert-butoxycarbonyl)amino)propanoic acid methyl esterMethanolamine (7.0M)-601298-[3]
Enzymatic Synthesis (General)Racemic Ester/AmineAminesIntracellular Lipase (SpL)30-HighHigh ee[5]
Enzymatic Synthesis (Aromatic Amide)Phenylglycinol, Ethyl Acetate-Novozym 435--89.41 ± 2.8High N-acylation selectivity[7]

Visualizations

Chemical_Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_aminolysis Step 2: Ammonolysis cluster_purification Step 3: Purification L_Alanine L-Alanine Esterification Esterification (≤35°C, then reflux ≤80°C) L_Alanine->Esterification Methanol Methanol + Thionyl Chloride Methanol->Esterification L_Alanine_Ester L-Alanine Methyl Ester Esterification->L_Alanine_Ester Ammonolysis Ammonolysis (≤20°C, 20h) L_Alanine_Ester->Ammonolysis Ammonia Ammonia Gas Ammonia->Ammonolysis Crude_Product Crude L-Alaninamide + Ammonium Chloride Ammonolysis->Crude_Product Workup Work-up (Remove NH3, Filter NH4Cl) Crude_Product->Workup Crystallization Crystallization (pH adjustment, Refrigeration, Acetone) Workup->Crystallization Final_Product L-Alaninamide HCl (White Crystals) Crystallization->Final_Product

Caption: Chemical synthesis workflow for L-alaninamide hydrochloride.

Enzymatic_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification L_Alanine_Ester L-Alanine Ester Reaction_Vessel Reaction Mixture in Organic Solvent L_Alanine_Ester->Reaction_Vessel Ammonia_Source Ammonia Source (e.g., NH3 in Methanol) Ammonia_Source->Reaction_Vessel Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction_Vessel Incubation Incubation (30-50°C, with agitation) Reaction_Vessel->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Filtration Enzyme Removal (Filtration) Incubation->Filtration Monitoring->Incubation Feedback Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Crystallization/Chromatography) Evaporation->Purification Final_Product Pure L-Alaninamide Purification->Final_Product

Caption: Enzymatic synthesis workflow for L-alaninamide.

References

Application Notes: L-Alaninamide HCl in Pharmaceutical Intermediate Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride (CAS: 33208-99-0) is a pivotal chiral building block derived from the essential amino acid L-alanine.[1] As a white, water-soluble crystalline powder, its stability and defined stereochemistry make it an indispensable intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its structure, featuring a primary amine and a carboxamide group, allows for a variety of chemical transformations, positioning it as a cornerstone in the development of chiral drugs, particularly in the synthesis of peptide-based therapeutics, antivirals, and inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4).[1][3][4] These application notes provide an overview of its utility, detailed experimental protocols, and key data points relevant to its application in pharmaceutical manufacturing.

Physicochemical Properties

Understanding the fundamental properties of L-Alaninamide HCl is crucial for its effective use in synthesis.

PropertyValueReferences
CAS Number 33208-99-0[1]
Molecular Formula C₃H₉ClN₂O[4]
Molecular Weight 124.57 g/mol [4]
Appearance White to off-white crystalline powder/solid[2][4][5]
Melting Point 167-172°C (decomposes above this)[2]
Solubility Soluble in water; slightly soluble in ethanol (B145695) and methanol (B129727); insoluble in ether.[2][5][6]
pH ~4.5 (in solution)[2]
Optical Rotation [ɑ] = +11.4°[7][8]

Core Applications in Pharmaceutical Intermediates

L-Alaninamide HCl is a versatile starting material for several classes of pharmaceutical intermediates.

  • Chiral Amine Synthesis: Chiral amines are ubiquitous functional groups in active pharmaceutical ingredients (APIs).[9][10] L-Alaninamide HCl serves as a readily available, optically pure source for constructing more complex chiral amines, which are critical components of numerous drugs.[11][12]

  • Peptide & Peptidomimetic Synthesis: As an amino acid derivative, it is a fundamental building block in both solid-phase and solution-phase peptide synthesis.[13][14] It is often used to introduce an L-alanine residue at the C-terminus of a peptide amide. Its hydrochloride form requires neutralization before coupling.[5][14]

  • DPP-4 Inhibitors: Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for treating type 2 diabetes.[15][16] The synthesis of many of these inhibitors, such as Sitagliptin, involves the creation of a chiral β-amino acid structure.[17][18] L-Alaninamide HCl serves as a precursor for the chiral amine portions of these complex molecules. The enzyme DPP-4 is involved in the metabolism of incretin (B1656795) hormones which regulate insulin (B600854) secretion.[19][20]

  • Antiviral, Antibacterial, and Anticancer Agents: L-Alaninamide HCl is cited as a key intermediate in the synthesis of a range of pharmaceuticals, including those with antibacterial, antifungal, and anticancer properties.[2][3]

Signaling Pathway Context: DPP-4 Inhibition

To understand the therapeutic relevance of intermediates derived from L-Alaninamide HCl, it is useful to visualize the mechanism of action for a key drug class like DPP-4 inhibitors.

DPP4_Inhibition cluster_gut Gut (Post-Meal) cluster_blood Bloodstream cluster_pancreas Pancreas Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells stimulates GLP1 Active GLP-1 (Incretin Hormone) L_Cells->GLP1 secretes DPP4 DPP-4 Enzyme GLP1->DPP4 substrate for Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 blocks Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose

Mechanism of DPP-4 Inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of L-Alaninamide HCl.

Protocol 1: Synthesis of L-Alaninamide HCl from L-Alanine

This protocol describes the synthesis via esterification followed by ammonolysis.[7][8]

Synthesis_Workflow start L-Alanine in Methanol esterification 1. Esterification Add Thionyl Chloride (SOCl₂) Reflux to remove SO₂ start->esterification ammonolysis 2. Ammonolysis Cool in ice bath Introduce Ammonia (B1221849) (NH₃) gas esterification->ammonolysis workup1 3. Work-up Remove excess NH₃ Filter Ammonium (B1175870) Chloride ammonolysis->workup1 acidification 4. Acidification & Crystallization Adjust pH to ~1.5 with HCl Add Acetone (B3395972) workup1->acidification product L-Alaninamide HCl (White Crystals) acidification->product

Workflow for the synthesis of L-Alaninamide HCl.

Methodology:

  • Esterification: To a 1000 mL three-necked flask, add L-alanine (100 g) and methanol (500 g).[8] Slowly add thionyl chloride (90 mL) dropwise while maintaining the temperature below 35°C.[8] After addition, transfer the flask to a water bath and reflux (not exceeding 80°C) until the generated SO₂ is completely removed.[8]

  • Ammonolysis: Cool the reaction mixture in an ice bath. Introduce ammonia gas (0.56 kg) while keeping the temperature below 20°C.[8]

  • Reaction: Seal the flask and allow it to stand at room temperature for 20 hours.[8]

  • Work-up: Heat the mixture to 55°C to remove excess ammonia and concentrate the volume to approximately 300 mL. Filter the resulting mixture to remove the ammonium chloride precipitate and rinse the solid with methanol (100 mL).[8]

  • Crystallization: Combine the filtrate and the rinsing solution. Slowly add 10% hydrochloric acid (~34.5 mL) to adjust the pH to 1.55. Seal the container and refrigerate for 12 hours.[8]

  • Isolation: Add acetone (400 mL) to induce crystallization. Collect the white crystals by suction filtration, rinse, and dry at 45°C for 12 hours.[8]

Protocol 2: Use in Peptide Coupling (Dipeptide Intermediate Synthesis)

This protocol details the neutralization of L-Alaninamide HCl and subsequent coupling with an Fmoc-protected amino acid. This is a common step in peptide synthesis.[14]

Peptide_Coupling_Workflow cluster_amine_prep Amine Preparation cluster_acid_prep Carboxylic Acid Preparation start L-Alaninamide HCl in DMF neutralization 1. Neutralization Add DIPEA (1.1 eq) Stir for 15 min start->neutralization free_amine Free L-Alaninamide Solution neutralization->free_amine coupling 3. Coupling Reaction Combine solutions Stir for 2-4 hours at RT free_amine->coupling acid_start Fmoc-L-Valine + HBTU in DMF activation 2. Activation Add DIPEA (2.0 eq) Stir for 10 min acid_start->activation activated_acid Activated Fmoc-L-Valine activation->activated_acid activated_acid->coupling workup 4. Work-up & Purification Dilute, Wash, Dry, Concentrate Column Chromatography coupling->workup product Fmoc-L-Val-L-Ala-NH₂ (Dipeptide Intermediate) workup->product

Workflow for dipeptide synthesis using L-Alaninamide HCl.

Methodology:

  • Neutralization of Amine: Dissolve L-Alaninamide HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) and stir at room temperature for 15 minutes to liberate the free amine.[14]

  • Activation of Carboxylic Acid: In a separate flask, dissolve an N-protected amino acid (e.g., Fmoc-L-Valine, 1.0 eq) and a coupling agent like HBTU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.[14]

  • Coupling Reaction: Add the activated amino acid solution to the free L-Alaninamide solution. Stir the mixture at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).[14]

  • Work-up and Purification: Once the reaction is complete, dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure dipeptide.[14]

Quantitative Data Summary

The following table summarizes key quantitative data from the described protocols and related syntheses.

SynthesisKey ReagentsConditionsYieldReferences
L-Alaninamide HCl L-Alanine, SOCl₂, NH₃, HClReflux, Ammonolysis, Crystallization85%[7][8]
(S)-(1-amino-1-oxopropyl)-2-aminomethyl tert-butyl ester (S)-2-((tert-butoxycarbonyl)amino)propanoic acid methyl ester, Methanolamine60°C, 12 hours (sealed tube)98%[8]
Deprotection to Amine HCl (S)-(1-amino-1-oxopropyl)-2-aminomethyl tert-butyl ester, HCl in Ethyl AcetateRoom Temperature, 30 min95%[8]
(S)-2,2,5-trimethylimidazolidin-4-one L-Alaninamide HCl, Acetone, n-Butanol, TriethylamineReflux, 32 hours5.6 g (from 5.4 g starting material)[5]

Logical Relationships in Drug Development

L-Alaninamide HCl acts as a versatile starting point, branching into various synthetic pathways for different therapeutic targets.

Logical_Relationships cluster_intermediates Primary Intermediates cluster_apis Target API Classes Start L-Alaninamide HCl (Chiral Pool) FreeAmine L-Alaninamide (Free Amine) Start->FreeAmine Neutralization ChiralImine Chiral Imines & Imidazolidinones Start->ChiralImine Cyclization/ Condensation Peptide Peptide Amides FreeAmine->Peptide Peptide Coupling DPP4 DPP-4 Inhibitors (e.g., Sitagliptin) FreeAmine->DPP4 Multi-step Synthesis Antiviral Antiviral Agents FreeAmine->Antiviral Antibacterial Antibacterial Agents FreeAmine->Antibacterial ChiralImine->DPP4 Peptidomimetic Peptidomimetic Drugs Peptide->Peptidomimetic

Role of L-Alaninamide HCl as a versatile building block.

Conclusion

L-Alaninamide hydrochloride is a high-value intermediate in pharmaceutical manufacturing due to its inherent chirality, stability, and versatile reactivity.[2][3] It provides a reliable and cost-effective entry point for the synthesis of complex chiral amines and peptide fragments. The protocols and data presented here demonstrate its utility in creating key structural motifs found in modern therapeutics, particularly for metabolic disorders like type 2 diabetes. Its continued application in drug discovery and development underscores its importance to medicinal chemistry.[3]

References

2-Aminopropanamide: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopropanamide, a chiral building block derived from the amino acid L-alanine, has emerged as a highly versatile scaffold in the field of medicinal chemistry. Its inherent structural features, including a primary amine, an amide group, and a chiral center, provide a rich platform for the synthesis of diverse molecular architectures with a wide range of therapeutic applications. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel anticonvulsant, antimicrobial, and anticancer agents.

Anticonvulsant Activity of this compound Derivatives

Derivatives of this compound have shown significant promise as anticonvulsant agents. The introduction of various substituents on the amino and amide groups has led to the discovery of compounds with potent activity in preclinical models of epilepsy. A notable example is Safinamide, an α-aminoamide derivative, which demonstrates a multi-target mechanism of action.[1]

Quantitative Data: Anticonvulsant Properties

The following table summarizes the anticonvulsant activity and neurotoxicity of representative this compound and related aminoacetamide derivatives.

Compound IDAnimal ModelED50 (mg/kg)TD50 (mg/kg, Rotarod)Protective Index (TD50/ED50)Reference
Compound 4 MES (mice, ip)96.9335.83.5[2]
scPTZ (mice, ip)75.4335.84.4[2]
6Hz (mice, ip)44.3335.87.6[2]
Compound 40 MES (mice, po)>10, <100Not ReportedNot Reported[3]
Compound 47 MES (mice, po)>10, <100Not ReportedNot Reported[3]
Compound 59 MES (mice, po)>10, <100Not ReportedNot Reported[3]
Safinamide MES (mice)4.1Not ReportedNot Reported

MES: Maximal Electroshock Test; scPTZ: subcutaneous Pentylenetetrazole test; 6Hz: Psychomotor seizure test; ip: intraperitoneal; po: oral.

Signaling Pathway: Anticonvulsant Mechanism of Action

The anticonvulsant effect of many this compound derivatives is attributed to their ability to modulate neuronal excitability. A key mechanism involves the inhibition of voltage-gated sodium and calcium channels, which leads to a reduction in the release of the excitatory neurotransmitter glutamate.[1][4] Safinamide also exhibits monoamine oxidase B (MAO-B) inhibitory activity.[1][5]

Anticonvulsant_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Action_Potential Action Potential VGSC Voltage-Gated Na+ Channel Action_Potential->VGSC VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Vesicle Glutamate Vesicle VGCC->Vesicle Ca2+ influx Glutamate_Release Glutamate Release Vesicle->Glutamate_Release GluR Glutamate Receptor Glutamate_Release->GluR Excitation Neuronal Excitation GluR->Excitation 2_Aminopropanamide_Derivative This compound Derivative 2_Aminopropanamide_Derivative->VGSC Inhibition 2_Aminopropanamide_Derivative->VGCC Inhibition

Anticonvulsant mechanism of this compound derivatives.
Experimental Protocols

This protocol describes a general method for the N-acylation of this compound.

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH2Cl2)

  • Water

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether and ethyl acetate (B1210297)

Procedure:

  • To a mixture of this compound hydrochloride (0.2 mmol) and DIPEA (0.3 mmol) in CH2Cl2 (2 mL), add the acyl chloride (0.26 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the mixture into water (20 mL) and extract with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers and dry with anhydrous Na2SO4.

  • Remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to yield the desired N-acyl-2-aminopropanamide.

The following protocols are for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice.

Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

  • After a predetermined time for drug absorption (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection.

  • Calculate the median effective dose (ED50) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound i.p. to a group of mice at various doses.

  • After the appropriate absorption time, administer PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.

  • Calculate the ED50 using probit analysis.

Antimicrobial Activity of this compound Derivatives

This compound can be incorporated into peptidomimetic structures that exhibit potent antimicrobial activity. These compounds often function by disrupting the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to traditional antibiotics.

Quantitative Data: Antimicrobial Properties

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative antimicrobial compounds, some of which are based on amino amide scaffolds.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 7 MRSE6.25[6]
CN-861-2 Klebsiella pneumoniae>128[7]
CN-DM-861 Klebsiella pneumoniae>128[7]
HMA P. aeruginosa100-400[8]
MIA P. aeruginosa100-400[8]

MRSE: Methicillin-resistant Staphylococcus epidermidis

Signaling Pathway: Antimicrobial Mechanism of Action

Cationic and amphipathic this compound-based peptidomimetics interact with the negatively charged bacterial cell membrane through electrostatic and hydrophobic interactions. This leads to membrane destabilization, pore formation, and ultimately cell lysis.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Destabilization Membrane Destabilization Membrane->Destabilization Peptidomimetic This compound Peptidomimetic Interaction Electrostatic & Hydrophobic Interaction Peptidomimetic->Interaction Interaction->Membrane Pore_Formation Pore Formation Destabilization->Pore_Formation Lysis Cell Lysis Pore_Formation->Lysis

Antimicrobial mechanism of this compound peptidomimetics.
Experimental Protocols

This protocol provides a conceptual workflow for the synthesis of a simple peptidomimetic incorporating this compound.

Peptidomimetic_Synthesis_Workflow start Start step1 Protect this compound (e.g., Boc protection) start->step1 step2 Couple with an N-protected amino acid step1->step2 step3 Deprotect the N-terminus step2->step3 step4 Couple with another N-protected amino acid (repeat as necessary) step3->step4 step5 Final deprotection step4->step5 end Purify and Characterize step5->end

Workflow for peptidomimetic synthesis.

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound

  • Bacterial culture

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity of this compound Derivatives

The this compound scaffold has been utilized in the design of novel anticancer agents. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Quantitative Data: Anticancer Properties

The following table shows the half-maximal inhibitory concentration (IC50) values for representative compounds with anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5 A549 (Lung Cancer)10.67 ± 1.53[1]
C6 (Glioma)4.33 ± 1.04[1]
Compound 2 A549 (Lung Cancer)24.0 ± 3.46[1]
C6 (Glioma)23.33 ± 2.08[1]
Compound 1 HCT116 (Colon Cancer)22.4[4]
Compound 2 (regioisomer) HCT116 (Colon Cancer)0.34[4]
Signaling Pathway: Anticancer Mechanism of Action

Some anticancer derivatives of amino amides induce apoptosis through the intrinsic (mitochondrial) pathway. This can involve the inhibition of pro-survival proteins like Akt and NF-κB, leading to the activation of caspases and subsequent cell death.[9]

Anticancer_Mechanism cluster_cell Cancer Cell Akt Akt Survival Cell Survival & Proliferation Akt->Survival NFkB NF-κB NFkB->Survival Mitochondrion Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis 2_Aminopropanamide_Derivative This compound Derivative 2_Aminopropanamide_Derivative->Akt Inhibition 2_Aminopropanamide_Derivative->NFkB Inhibition 2_Aminopropanamide_Derivative->Mitochondrion Induction

Anticancer mechanism via apoptosis induction.
Experimental Protocols

This protocol outlines the synthesis of a pyrazine (B50134) derivative, a common heterocyclic core in medicinal chemistry.

Synthesis_Workflow start Start step1 Dissolve this compound and a 1,2-dicarbonyl compound in ethanol start->step1 step2 Add base (e.g., NaOH) and reflux step1->step2 step3 Cool and neutralize to precipitate the product step2->step3 step4 Filter and wash the crude product step3->step4 end Recrystallize and characterize the pyrazine derivative step4->end

Workflow for pyrazine derivative synthesis.

This protocol is used to determine the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

This compound is a valuable and versatile building block in medicinal chemistry, offering a straightforward entry point for the synthesis of a wide array of biologically active compounds. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound derivatives in the development of new therapeutics for epilepsy, infectious diseases, and cancer. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective drug candidates.

References

Application Notes and Protocols: (S)-2-Aminopropanamide Hydrochloride in Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminopropanamide hydrochloride, also commonly known as L-Alaninamide hydrochloride, is a versatile chiral building block derived from the amino acid L-alanine. Its primary application in life science research is as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. While it is not typically used as a standalone bioactive agent in routine laboratory assays, its role in the generation of compounds with significant biological activity is well-documented. These application notes provide an overview of its utility, focusing on its application in medicinal chemistry and drug discovery, alongside relevant experimental protocols.

Physicochemical Properties and Handling

(S)-2-Aminopropanamide hydrochloride is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 33208-99-0[1]
Molecular Formula C₃H₉ClN₂O[1]
Molecular Weight 124.57 g/mol [1]
Melting Point 212-217 °C[2]
Solubility Soluble in water. Sparingly soluble in methanol.[3]
Storage Store in a cool, dry place under an inert atmosphere.[3]

Core Applications in Life Science Research

The principal application of (S)-2-Aminopropanamide hydrochloride in life science research is as a foundational scaffold in the synthesis of novel bioactive compounds. Its chiral nature and functional groups (a primary amine and an amide) make it an attractive starting material for creating diverse chemical libraries for drug screening.

Intermediate in the Synthesis of Anticonvulsant and Antinociceptive Agents

A significant body of research highlights the use of L-Alaninamide hydrochloride in the development of central nervous system (CNS) active compounds. Specifically, it serves as a key building block for a series of alaninamide derivatives that have demonstrated potent anticonvulsant and antinociceptive (pain-relieving) properties in preclinical studies.

Quantitative Data on Alaninamide Derivatives:

The following tables summarize the in vivo efficacy of various alaninamide derivatives synthesized using (S)-2-Aminopropanamide hydrochloride as a starting material. These studies demonstrate the potential of this scaffold in developing new treatments for epilepsy and neuropathic pain.

Table 1: Anticonvulsant Activity of Alaninamide Derivatives in Mice [4][5][6][7]

CompoundMES (ED₅₀, mg/kg)6 Hz (32 mA) (ED₅₀, mg/kg)6 Hz (44 mA) (ED₅₀, mg/kg)scPTZ (ED₅₀, mg/kg)
Compound 5 48.045.2201.3>100
Compound 14 49.631.3-67.4
Compound 26 64.315.629.9>100
Compound 28 34.912.129.5>100
Compound 53 89.729.968.0-
Compound 60 73.624.656.3-

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test. ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population.

Table 2: In Vitro Activity of Lead Compound 5 [7]

AssayTarget% Inhibition at 100 µM
Binding AssayNa⁺ channel (site 2)38.2%
Binding AssayCa²⁺ channel (Cav1.2, L-type, dihydropyridine (B1217469) site)82.3%
Binding AssayCa²⁺ channel (Cav1.2, L-type, diltiazem (B1670644) site)68.5%
Binding AssayCa²⁺ channel (Cav1.2, L-type, verapamil (B1683045) site)57.1%
Building Block for Peptide Synthesis

Given its amino acid origin, L-Alaninamide hydrochloride is utilized in peptide chemistry. It can be incorporated into peptide chains or used to synthesize peptide mimetics, which may offer improved stability or bioavailability compared to their natural counterparts.

Biochemical Research

(S)-2-Aminopropanamide hydrochloride is also used in biochemical research to study protein synthesis and metabolism.[4] Its structural similarity to the amino acid alanine (B10760859) allows it to be used as a substrate or competitive inhibitor in certain enzymatic reactions to elucidate metabolic pathways.[3] A notable advanced application is the use of hyperpolarized L-(1-¹³C)alaninamide as an in vivo sensor to image the activity of aminopeptidase (B13392206) N (APN), as well as to report on physiological pH and carbon dioxide levels.[6][8]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving (S)-2-Aminopropanamide hydrochloride and its derivatives.

Protocol 1: General Synthesis of N-Substituted Alaninamide Derivatives

This protocol outlines a general procedure for the synthesis of novel alaninamide derivatives, which can then be screened for biological activity. This is a representative synthesis; specific reaction conditions may need to be optimized for different target molecules.

G cluster_synthesis Synthesis cluster_screening Biological Screening A (S)-2-Aminopropanamide hydrochloride B Coupling Reaction (e.g., with a carboxylic acid) A->B C Purification (e.g., chromatography) B->C D Characterization (NMR, MS) C->D E In Vitro Assays (e.g., cell viability, enzyme inhibition) D->E Test Compound F In Vivo Models (e.g., seizure models in mice) E->F G Data Analysis (ED50, IC50 calculation) F->G

Caption: Proposed mechanism of action for anticonvulsant alaninamide derivatives.

The in vitro data for compound 5, for instance, shows significant interaction with L-type voltage-gated calcium channels and moderate interaction with site 2 of voltage-gated sodium channels. [7]Inhibition of these channels leads to a decrease in neuronal excitability and a reduction in neurotransmitter release, which are key mechanisms for controlling seizures.

Conclusion

(S)-2-Aminopropanamide hydrochloride is a valuable and versatile building block in medicinal chemistry and drug discovery. Its primary role is as a starting material for the synthesis of novel compounds with therapeutic potential, particularly in the area of central nervous system disorders. The provided data and protocols illustrate its application in the development of new anticonvulsant and antinociceptive agents. While direct biological applications of the compound itself are less common, its utility as a synthetic intermediate is firmly established in life science research.

References

Application Notes: L-Alaninamide Hydrochloride in the Synthesis of Bioactive Steroidal Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alaninamide hydrochloride serves as a crucial building block in the synthesis of novel amide derivatives of steroidal[3,2-c]pyrazole compounds.[1] These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and glucocorticoid activities. The incorporation of the L-alaninamide moiety can enhance the pharmacological profile of the steroidal pyrazole (B372694) core, potentially improving solubility, cell permeability, and target binding affinity. This document provides detailed protocols and application notes for the preparation of these valuable compounds.

Application in Anticancer Drug Discovery

Steroidal pyrazole amides have demonstrated significant potential as anticancer agents. A multi-step synthesis culminating in the amidation of a steroidal pyrazole carboxylic acid has been developed to produce a library of these compounds.[2] These derivatives have been shown to exhibit moderate to high cytotoxic activities against various cancer cell lines.[2] The presence of a diamine moiety and the aqueous solubility of the final compounds are considered vital for their antiproliferative potency.[2]

Quantitative Data Summary: Anticancer Activity of Steroidal Pyrazole Amides

The following table summarizes the in vitro cytotoxic activity of representative steroidal pyrazole amides against a panel of human cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Steroidal Pyrazole AmidePC-3 (Prostate)2.05 - 8.73[2]
Steroidal Pyrazole AmideA549 (Lung)2.05 - 8.73[2]
Steroidal Pyrazole AmideHela (Cervical)2.05 - 8.73[2]
Steroidal Pyrazole AmideHepG2 (Liver)2.05 - 8.73[2]

Experimental Protocols

The preparation of steroidal pyrazole L-alaninamide derivatives involves a multi-step synthetic route, beginning with the formation of the steroidal pyrazole core, followed by functional group manipulations to yield a carboxylic acid, and finally, amide coupling with L-Alaninamide hydrochloride.

General Synthetic Workflow

G Steroid_Ketone Steroidal Ketone Starting Material Formylation Step 1: Formylation Steroid_Ketone->Formylation Pyrazole_Formation Step 2: Pyrazole Ring Formation Formylation->Pyrazole_Formation Oxidation Step 3: Oxidation to Aldehyde Pyrazole_Formation->Oxidation Pinnick_Oxidation Step 4: Oxidation to Carboxylic Acid Oxidation->Pinnick_Oxidation Amide_Coupling Step 5: Amide Coupling with L-Alaninamide HCl Pinnick_Oxidation->Amide_Coupling Final_Product Steroidal Pyrazole L-Alaninamide Amide_Coupling->Final_Product

Caption: General synthetic workflow for the preparation of steroidal pyrazole L-alaninamide.

Protocol 1: Synthesis of Steroidal Pyrazole Carboxylic Acid

This protocol outlines the initial steps to generate the key intermediate, the steroidal pyrazole carboxylic acid, from a suitable steroidal ketone.

Materials:

Procedure:

  • Formylation of the Steroidal Ketone: To a solution of the steroidal ketone in a suitable solvent like benzene (B151609) or toluene, add sodium methoxide and ethyl formate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent. Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

  • Pyrazole Ring Formation: Dissolve the formylated steroid in ethanol (B145695) and add hydrazine hydrate. Reflux the mixture for several hours. After cooling, the steroidal pyrazole product may precipitate. Filter the solid or extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

  • Formylation of the Pyrazole Ring (Vilsmeier-Haack Reaction): In a flask cooled in an ice bath, add DMF and slowly add phosphorus oxychloride (POCl3) to form the Vilsmeier reagent. To this, add a solution of the steroidal pyrazole in DMF. Allow the reaction to warm to room temperature and then heat as required. Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution). Extract the steroidal pyrazole aldehyde with an organic solvent, dry, and concentrate.

  • Pinnick Oxidation to the Carboxylic Acid: Dissolve the steroidal pyrazole aldehyde in a mixture of tert-butanol and 2-methyl-2-butene. To this solution, add an aqueous solution of sodium chlorite and sodium dihydrogen phosphate. Stir the mixture at room temperature until the starting material is consumed. Quench the reaction with sodium sulfite (B76179) solution and extract the carboxylic acid product with an organic solvent. Dry the organic layer and concentrate to yield the crude steroidal pyrazole carboxylic acid. Purify by column chromatography.

Protocol 2: Amide Coupling with L-Alaninamide Hydrochloride

This protocol details the final step of coupling the steroidal pyrazole carboxylic acid with L-Alaninamide hydrochloride to yield the target amide.

Materials:

  • Steroidal pyrazole carboxylic acid

  • L-Alaninamide hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the steroidal pyrazole carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC-HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve L-Alaninamide hydrochloride (1.2 eq) in anhydrous DMF or DCM and add DIPEA or TEA (2.5 eq) to neutralize the hydrochloride and form the free amine.

  • Add the solution of the free L-Alaninamide to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired steroidal pyrazole L-alaninamide.

Signaling Pathway and Mechanism of Action

While the precise signaling pathways for all steroidal pyrazole L-alaninamide derivatives are under investigation, some related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2] The pyrazole moiety is a known pharmacophore that can interact with various biological targets, and the steroidal backbone can facilitate cell membrane transport and nuclear receptor binding.

G cluster_cell Cancer Cell Drug Steroidal Pyrazole L-Alaninamide Target Intracellular Target (e.g., Kinase, Receptor) Drug->Target Binding Pathway Signaling Cascade Modulation Target->Pathway Inhibition/ Activation CellCycle Cell Cycle Arrest (e.g., G1 or G2/M phase) Pathway->CellCycle Apoptosis Apoptosis Induction Pathway->Apoptosis

Caption: Putative mechanism of action for steroidal pyrazole L-alaninamide derivatives.

Conclusion

L-Alaninamide hydrochloride is a valuable reagent for the synthesis of novel steroidal pyrazole amides with promising biological activities. The protocols provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to explore this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes: 2-Aminopropanamide Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminopropanamide (also known as alaninamide) scaffold is a key structural motif in the design of various enzyme inhibitors. Its peptide-like backbone allows it to mimic natural substrates, making it an excellent starting point for developing potent and selective inhibitors for several enzyme classes. These derivatives are of significant interest in drug discovery for a range of therapeutic areas, including metabolic diseases, inflammation, autoimmune disorders, and cancer. This document provides an overview of their applications, target enzymes, and relevant experimental protocols.

Key Enzyme Targets

Derivatives of the this compound scaffold have been successfully developed to target several important enzyme families:

  • Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels.[3] Consequently, DPP-4 inhibitors, known as "gliptins," are an established class of oral hypoglycemic agents for treating type 2 diabetes mellitus.[3][4][5] The this compound core can mimic the N-terminal portion of DPP-4's natural substrates.

  • Cathepsins: Cathepsins are a family of proteases, primarily cysteine proteases, that are involved in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[6][7] For example, Cathepsin S (CatS) is involved in processing the invariant chain of the MHC class II complex, making it a target for autoimmune diseases.[8] Cathepsin K is involved in bone resorption, while Cathepsin L has been implicated in cancer and viral entry.[9][10] The peptide-like structure of this compound derivatives allows them to bind to the active site of these proteases.

  • Caspases: Caspases are a family of cysteine proteases that are central regulators of apoptosis (programmed cell death).[11] As initiator (e.g., Caspase-2) and effector caspases, they are critical targets in conditions where apoptosis is dysregulated, such as neurodegenerative diseases and cancer.[12] 2-aminobenzamide (B116534) derivatives, which share structural similarities, have been explored as potent caspase inhibitors.[11]

Data Presentation: Inhibitory Activity

The following table summarizes the inhibitory activity of various compounds featuring amino-amide or related scaffolds against their target enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Reference
2-Aminopyrimidine 3-chloro-4-fluorophenyl derivativeβ-Glucuronidase2.8 ± 0.10[13][14]
2-Aminopyridine (B139424) Compound SB002Isocitrate Lyase (ICL)13.3[15]
2-Aminopyridine Compound SB002Malate Synthase G (MS)Not specified, >90% inhibition at 75 µM[15]
1,2,3-Triazole-5-carboximidamide Compound 2Dipeptidyl Peptidase-4 (DPP-4)6.57[1][16]
β-Amino Amides Triazolopiperazine derivativeDipeptidyl Peptidase-4 (DPP-4)0.002[1][16]
2-Aminopyridine Compound 7Ubiquitin-Specific Protease 7 (USP7)7.6 ± 0.1[17]

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible results in enzyme inhibition studies.[18]

Protocol 1: General Biochemical Enzyme Inhibition Assay

This protocol provides a general workflow for determining the in vitro inhibitory activity of this compound derivatives against a purified enzyme.[19][20]

1. Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound test compound

  • Assay buffer (optimized for enzyme pH and stability)

  • Cofactors (if required, e.g., NADH, ATP, Mg²⁺)[19]

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Pipettes and tips

  • Distilled water

2. Step-by-Step Procedure:

  • Step 1: Prepare Solutions

    • Dissolve the test inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare a serial dilution of the inhibitor stock solution in the assay buffer to achieve a range of test concentrations. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid affecting enzyme activity.

    • Prepare the enzyme solution by diluting the purified enzyme in a fresh, cold assay buffer to a concentration that yields a linear reaction rate over the measurement period.[19]

    • Prepare the substrate solution in the assay buffer at a concentration appropriate for the assay (often at or near its Michaelis constant, Km).

  • Step 2: Enzyme and Inhibitor Pre-incubation

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add the serially diluted inhibitor solutions to the respective wells.

    • Include control wells:

      • Negative Control (100% activity): Enzyme + assay buffer (with DMSO equivalent).

      • Positive Control (if available): Enzyme + a known inhibitor of the target.

      • Blank: Assay buffer + substrate (no enzyme) to measure background signal.[21]

    • Gently mix the plate and pre-incubate for a specific duration (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[20]

  • Step 3: Initiate and Monitor the Reaction

    • Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.[19]

    • Immediately place the plate in the microplate reader and begin monitoring the change in signal (e.g., absorbance, fluorescence) over time. Measurements should be taken at regular intervals.

  • Step 4: Data Analysis

    • Calculate the initial reaction rate (velocity) for each concentration of the inhibitor from the linear portion of the progress curve.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Negative Control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for enzyme inhibition screening and the signaling pathway of DPP-4, a common target for this compound derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions pre_incubate Pre-incubate Enzyme with Inhibitor prep_inhibitor->pre_incubate prep_enzyme Prepare Enzyme Solution prep_enzyme->pre_incubate prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Absorbance) initiate_reaction->monitor_reaction calc_rates Calculate Reaction Rates (Velocity) monitor_reaction->calc_rates calc_inhibition Calculate Percent Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_pathway DPP-4 Signaling Pathway in Glucose Homeostasis Meal Food Intake GLP1 Active GLP-1 (Incretin Hormone) Meal->GLP1 stimulates release of DPP4 DPP-4 Enzyme GLP1->DPP4 is substrate for Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Insulin Insulin Secretion Pancreas->Insulin leads to Glucose Lower Blood Glucose Insulin->Glucose Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPP4 blocks

References

Application Notes and Protocols for the Purity Assessment of 2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of purity is a critical step in the development, quality control, and regulatory approval of pharmaceutical compounds and intermediates. 2-Phenylpropanamide (B1200545) is a key chiral intermediate in organic synthesis, and ensuring its purity is paramount for the safety and efficacy of final drug products.[1][2] This document provides a comprehensive guide to the primary analytical techniques used for the purity assessment of 2-phenylpropanamide, including detailed experimental protocols, comparative data, and visual workflows. The methodologies covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Fourier-Transform Infrared (FT-IR) Spectroscopy for identity confirmation.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment in the pharmaceutical industry, offering high-resolution separation of the main compound from any related impurities.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for quantifying the purity of non-volatile and thermally stable compounds like 2-phenylpropanamide. It provides precise and accurate results, separating the analyte from closely related impurities.[3] A reversed-phase method is typically employed for general purity assessment. For a chiral compound like 2-phenylpropanamide, enantiomeric purity is also a critical parameter, which requires a specialized chiral HPLC method.[1][4]

1.1.1. Application Note: Achiral Purity by Reversed-Phase HPLC

This method determines the purity of 2-phenylpropanamide by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 2-phenylpropanamide in the mobile phase at a concentration of approximately 1.0 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.[3]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System Parameters: [3]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated by the area percentage of the main 2-phenylpropanamide peak in the resulting chromatogram.

1.1.2. Application Note: Enantiomeric Purity by Chiral HPLC

Since 2-phenylpropanamide is a chiral molecule, it is crucial to quantify the enantiomeric excess. Enantiomers can have different pharmacological and toxicological profiles.[1] This method uses a chiral stationary phase (CSP) to separate the (R)- and (S)-enantiomers.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-phenylpropanamide in the mobile phase at a concentration of 1.0 mg/mL.

    • Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase.[1]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chiral HPLC System Parameters: [4]

    • Column: Chiralpak® AD-3 (150 x 4.6 mm I.D.) or equivalent amylose-based CSP.[1][4]

    • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.[4]

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detector: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric purity is determined by the relative peak areas of the two enantiomers.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Dilute to Working Conc. p2->p3 p4 Filter (0.45 µm) p3->p4 a1 Inject Sample p4->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Workflow for HPLC Purity Assessment of 2-Phenylpropanamide.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and thermally stable impurities.[3] It provides molecular weight information and a characteristic fragmentation pattern, which aids in the structural elucidation of unknown impurities.[5]

Application Note: Analysis of Volatile Impurities

This protocol is designed to separate and identify potential volatile impurities, such as residual solvents or by-products from the synthesis of 2-phenylpropanamide.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of 2-phenylpropanamide (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.[3]

  • GC-MS System Parameters: [3][5]

    • GC Column: Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, hold for 5 minutes.[3]

    • MS Transfer Line Temperature: 280°C

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Mass Range: 40 - 400 m/z

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify the main peak corresponding to 2-phenylpropanamide.

    • Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Volatile Solvent p1->p2 a1 Inject Sample p2->a1 a2 GC Separation (Volatility) a1->a2 a3 EI Ionization (70 eV) & Fragmentation a2->a3 a4 Mass Analysis (m/z) a3->a4 d1 Analyze TIC a4->d1 d2 Identify Impurity Peaks d1->d2 d3 Compare MS Spectra to Library d2->d3 d4 Report Impurities d3->d4

Workflow for GC-MS Impurity Profiling of 2-Phenylpropanamide.

Spectroscopic Techniques for Structural Confirmation and Purity

Spectroscopic techniques are essential for confirming the chemical structure of the main component and can also be used for quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for the impurity itself.[3][6]

Application Note: Structural Confirmation and Quantitative Purity (qNMR)

This protocol confirms the identity of 2-phenylpropanamide and determines its absolute purity by ratioing the integrals of analyte peaks to that of a certified internal standard.

Experimental Protocol:

  • Sample Preparation (Quantitative ¹H NMR):

    • Accurately weigh approximately 10 mg of 2-phenylpropanamide and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.[3]

    • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameters (400 MHz): [3]

    • Pulse Program: Standard 90° pulse sequence

    • Acquisition Time: 4 seconds

    • Relaxation Delay (d1): 10 seconds (to ensure full proton relaxation for accurate integration)

    • Number of Scans: 16 (can be increased for dilute samples)

    • Temperature: 298 K

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the characteristic, well-resolved peaks of 2-phenylpropanamide and the internal standard.

    • Calculate the purity of 2-phenylpropanamide based on the known purity and weight of the internal standard and the integral ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used for confirming the presence of key functional groups, serving as a quick identity check.[3] While not typically quantitative for purity, it is excellent for confirming that the correct compound has been synthesized.

Application Note: Functional Group Identification

This protocol verifies the identity of 2-phenylpropanamide by identifying its characteristic functional groups (amide and aromatic ring).

Experimental Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 2-phenylpropanamide sample directly onto the ATR crystal.[3]

  • FT-IR Instrument Parameters: [3]

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Acquisition and Analysis:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Identify the characteristic absorption bands and compare them to known values for amides and monosubstituted aromatic compounds.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of 2-phenylpropanamide.

Table 1: ¹H and ¹³C NMR Spectral Data for 2-Phenylpropanamide in CDCl₃ [3]

¹H NMR (400 MHz) ¹³C NMR (100 MHz)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
7.25 - 7.35 (m, 5H)Aromatic protons177.5C=O (Amide)
5.65 (br s, 1H)-NH₂140.8Quaternary Aromatic C
5.55 (br s, 1H)-NH₂128.8Aromatic CH
3.65 (q, J=7.2 Hz, 1H)-CH-127.6Aromatic CH
1.50 (d, J=7.2 Hz, 3H)-CH₃127.0Aromatic CH
47.5-CH-
18.0-CH₃

Table 2: FT-IR Spectroscopic Data for 2-Phenylpropanamide [3]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3350 (broad)N-H stretchAmide
3180 (broad)N-H stretchAmide
3030C-H stretchAromatic
2975, 2930C-H stretchAliphatic (CH₃, CH)
1660 (strong)C=O stretch (Amide I)Amide
1600, 1495, 1450C=C stretchAromatic Ring
1410N-H bend (Amide II)Amide
700, 750C-H out-of-plane bendMonosubstituted Benzene

Table 3: Mass Spectrometry (Electron Ionization) Data for 2-Phenylpropanamide [3]

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion
14940[M]⁺ (Molecular Ion)
105100[C₆H₅CHCH₃]⁺
7730[C₆H₅]⁺
4480[CONH₂]⁺

Table 4: Comparative Analysis of Chromatographic Methods for Purity Determination [3]

Technique Typical Retention Time (min) Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%RSD)
HPLC (C18 column)4.5~0.1 µg/mL~0.3 µg/mL< 2%
GC-MS (DB-5 column)8.2~0.05 µg/mL~0.15 µg/mL< 3%

Overall Analytical Strategy

A logical approach to purity assessment combines these techniques to build a comprehensive profile of the 2-phenylpropanamide sample.

Logical Workflow for Complete Purity Assessment

Purity_Strategy cluster_id Identity Confirmation cluster_purity Purity & Impurity Quantification start 2-Phenylpropanamide Sample nmr_id NMR Spectroscopy (¹H, ¹³C) start->nmr_id Primary Tests ftir_id FT-IR Spectroscopy start->ftir_id Primary Tests ms_id Mass Spectrometry (Molecular Weight) start->ms_id Primary Tests hplc_purity HPLC (Reversed-Phase) - Purity Assay / Impurities start->hplc_purity Quantitative Tests gcms_purity GC-MS - Volatile Impurities start->gcms_purity Quantitative Tests qnmr_purity qNMR - Absolute Purity start->qnmr_purity Quantitative Tests hplc_chiral Chiral HPLC - Enantiomeric Purity start->hplc_chiral Quantitative Tests report Comprehensive Purity Report nmr_id->report ftir_id->report ms_id->report hplc_purity->report gcms_purity->report qnmr_purity->report hplc_chiral->report

Integrated workflow for the complete purity assessment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Determining the Purity of Thioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides are a class of organic compounds containing the functional group R-CS-NR'R'', where R, R', and R'' are organic groups. They are isosteres of amides and are found in various pharmaceuticals and natural products. The substitution of a carbonyl oxygen with sulfur in the amide bond can significantly alter the chemical and physical properties of a molecule, impacting its biological activity, metabolic stability, and permeability.[1] Therefore, accurate determination of the purity of thioamide-containing compounds is crucial in drug discovery, development, and quality control.

This application note provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of various thioamides. The method is designed to be robust and adaptable for a range of thioamide compounds and can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (typically C18 or C8) and the mobile phase is a polar mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. Thioamides and their impurities are separated based on their hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. A UV detector is used for the quantification of the separated compounds, with the detection wavelength set at the maximum absorbance (λmax) of the analyte of interest. The general UV absorption maximum for the thioamide C=S bond is around 265 nm.[2]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a diode array detector (DAD) or a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. C8 columns can also be used.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (≥98%)

    • Ammonium (B1175870) acetate (B1210297) (≥98%)

    • Phosphate buffers

    • Thioamide reference standards

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%). Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically suitable.

Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the thioamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

Sample Preparation
  • Solid Samples (e.g., Drug Substance): Prepare a solution with a nominal concentration similar to the working standard solution using the diluent.

  • Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's strength of the thioamide into a suitable volumetric flask. Add diluent to about 70% of the flask volume, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A generalized set of starting conditions is provided below. These may require optimization for specific thioamides.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) B: Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at the λmax of the specific thioamide (or DAD for screening)

Data Presentation: Chromatographic Parameters for Selected Thioamides

The following table summarizes typical chromatographic parameters for a selection of thioamides. Note that retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.) and are provided here for illustrative purposes.

Thioamide CompoundTypical λmax (nm)Representative Retention Time (min)*
Methimazole2543.5 - 5.0
Propylthiouracil2754.0 - 6.0
Ethionamide2905.0 - 7.0
2-Mercaptobenzothiazole3208.0 - 12.0
6-Mercaptopurine3253.0 - 5.0
Thiocolchicoside258, 3726.0 - 9.0
Acotiamide2827.0 - 10.0

*Retention times are estimates and will vary significantly based on the exact chromatographic conditions.

Method Validation

For use in a regulated environment, the HPLC method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow and Method Development Logic

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation (% Area) G->H I Reporting H->I Method_Development_Logic cluster_params Key Parameters cluster_goals Optimization Goals cluster_validation Validation Col Column (C18, C8) Res Resolution (Rs > 2) between API and Impurities Col->Res Shape Good Peak Shape (Tailing Factor ~1) Col->Shape MP Mobile Phase (ACN/Buffer, pH) MP->Res MP->Shape Grad Gradient Profile Grad->Res Grad->Shape Time Reasonable Run Time Grad->Time Flow Flow Rate Flow->Res Flow->Shape Flow->Time Temp Temperature Temp->Res Temp->Shape Val ICH Q2(R1) Validation Res->Val Shape->Val Time->Val

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and dynamic analysis of amide-containing molecules, which are fundamental components of peptides, proteins, and numerous pharmaceutical compounds.[1] The unique electronic nature of the amide bond imparts characteristic features to its NMR spectra, providing a wealth of information on molecular structure, conformation, and dynamics.[2][3] This document provides detailed application notes and protocols for the analysis of amides using ¹H and ¹³C NMR spectroscopy.

The defining characteristic of the amide bond is the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance results in a partial double bond character for the C-N bond, leading to restricted rotation.[4][5] This restricted rotation can give rise to distinct cis and trans isomers or conformers, which are often observable as separate sets of signals in the NMR spectrum, particularly at room temperature.[3][6]

¹H NMR Spectral Analysis of Amides

Proton NMR provides valuable insights into the structure and environment of protons within an amide-containing molecule.

Key Spectral Features:

  • Amide Protons (N-H): Protons directly attached to the amide nitrogen typically appear as broad signals due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[3] Their chemical shifts are highly sensitive to hydrogen bonding, solvent, and concentration, generally appearing in the range of δ 5.0-9.0 ppm.[7][8] In some cases, coupling to adjacent protons can be observed.

  • Restricted Rotation: In N,N-disubstituted amides, the two substituents on the nitrogen can be chemically non-equivalent due to the high barrier to rotation around the C-N bond.[4][5] For example, in N,N-dimethylformamide (DMF), the two methyl groups give rise to two distinct singlets at room temperature.[3][6]

  • Variable Temperature (VT) NMR: By increasing the temperature, the rate of rotation around the C-N bond increases.[4][5] At a sufficiently high temperature, known as the coalescence temperature, the two separate signals for the N-substituents will broaden and merge into a single, time-averaged signal.[9] This phenomenon allows for the determination of the energy barrier to rotation.

¹³C NMR Spectral Analysis of Amides

Carbon-13 NMR is a powerful technique for probing the carbon skeleton of amides.

Key Spectral Features:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and resonates in the downfield region of the spectrum, typically between δ 160-185 ppm.[10][11][12] The exact chemical shift can be influenced by substituents and conjugation.

  • Carbons Adjacent to Nitrogen: Similar to the protons on N-substituents, the carbons of these groups can also show distinct signals due to restricted rotation.[6] For instance, the two methyl carbons in DMF will appear as separate peaks in the ¹³C NMR spectrum at room temperature.

  • Proton-Decoupled Spectra: Standard ¹³C NMR spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon atom.[13]

Quantitative Data Summary

The following tables summarize typical chemical shift ranges for amides in ¹H and ¹³C NMR spectra.

Table 1: Typical ¹H NMR Chemical Shifts for Amides

Proton TypeChemical Shift (δ, ppm)Notes
Amide N-H5.0 - 9.0Broad signal, position is solvent and concentration dependent.[7][8]
α-Protons (to C=O)2.0 - 2.5
N-CH₃ (unsubstituted)2.8 - 3.0May appear as two distinct signals due to restricted rotation.[3]
N-CH₂R (unsubstituted)3.2 - 3.5May show complex splitting patterns.
N-Aryl7.0 - 8.0

Table 2: Typical ¹³C NMR Chemical Shifts for Amides

Carbon TypeChemical Shift (δ, ppm)Notes
Carbonyl (C=O)160 - 185Less shielded than ester carbonyls.[10][11][12]
α-Carbon (to C=O)20 - 40
N-CH₃30 - 40May appear as two distinct signals.[6]
N-CH₂R40 - 50
N-Aryl110 - 140

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
  • Sample Weighing: Accurately weigh 5-25 mg of the amide sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[14]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is soluble.[14][15] The choice of solvent can affect the chemical shifts, particularly of the N-H protons.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14][16] Gently swirl or vortex the vial to dissolve the sample completely.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[14][15]

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard.[17] For chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer.[18]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquisition of 1D ¹H and ¹³C NMR Spectra
  • Spectrometer Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the magnet's temperature for at least 5 minutes.[17]

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[17]

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans (typically 8-16 for a sample of sufficient concentration).

    • Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width (e.g., 0-220 ppm).[10]

    • Use a proton-decoupled pulse sequence.[13]

    • A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 128 scans or more, depending on concentration).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for accurate integration of quaternary carbons.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the solvent residual peak or TMS.

Protocol 3: Variable Temperature (VT) NMR for Dynamic Analysis
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature as described above.

  • Temperature Increments: Gradually increase the sample temperature in increments (e.g., 10-20 °C).

  • Equilibration and Shimming: At each temperature, allow the sample to equilibrate for 5-10 minutes. Re-shim the magnetic field as homogeneity can change with temperature.

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

  • Coalescence: Continue increasing the temperature until the distinct signals for the exchanging groups broaden and coalesce into a single peak.[9]

  • Post-Coalescence: Acquire spectra at one or two temperatures above the coalescence point to observe the sharpening of the time-averaged signal.

  • Data Analysis: The rate of exchange at the coalescence temperature can be calculated to determine the free energy of activation (ΔG‡) for the rotational barrier.

Advanced NMR Techniques for Amide Analysis

For complex molecules, 2D NMR techniques are often necessary for complete structural assignment.

  • COSY (Correlation Spectroscopy): A homonuclear 2D NMR technique that identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds.[19][20]

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D NMR technique that correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N.[19][20] This is particularly useful for assigning carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and heteronuclei chemical shifts over two or three bonds, providing information about long-range connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D structure and conformation of the molecule.

Visualizations

Caption: Amide resonance and C-N bond character.

NMR_Workflow SamplePrep Sample Preparation (Protocol 1) Acquisition 1D NMR Acquisition (¹H & ¹³C) (Protocol 2) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis1D 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis1D DynamicStudy Dynamic Study Needed? Analysis1D->DynamicStudy ComplexMolecule Complex Molecule? Analysis1D->ComplexMolecule StructureElucidation Structure Elucidation / Confirmation DynamicStudy->StructureElucidation No VT_NMR Variable Temperature NMR (Protocol 3) DynamicStudy->VT_NMR Yes VT_NMR->Processing ComplexMolecule->StructureElucidation No TwoD_NMR 2D NMR Acquisition (COSY, HSQC, etc.) ComplexMolecule->TwoD_NMR Yes TwoD_NMR->Processing Analysis2D 2D Spectral Analysis Analysis2D->StructureElucidation DNMR_Logic Temp_Low Low Temperature (Slow Exchange) Temp_Coalescence Coalescence Temperature (Intermediate Exchange) Temp_Low->Temp_Coalescence Increase T Signal_Separate Two Distinct Signals Temp_Low->Signal_Separate Temp_High High Temperature (Fast Exchange) Temp_Coalescence->Temp_High Increase T Signal_Broad One Broad Signal Temp_Coalescence->Signal_Broad Signal_Sharp One Sharp Averaged Signal Temp_High->Signal_Sharp

References

Application Note: FT-IR Spectroscopy for Functional Group Confirmation in Amides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to utilizing Fourier Transform Infrared (FT-IR) spectroscopy for the confirmation of amide functional groups. It includes theoretical principles, characteristic absorption frequencies, experimental protocols, and data interpretation guidelines.

Introduction to FT-IR Spectroscopy for Amide Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups within a molecule.[1][2] The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] Different functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.[1]

For amides, FT-IR spectroscopy is particularly useful for identifying the presence of the amide linkage (-CO-N-) and for distinguishing between primary (-CONH₂), secondary (-CONHR), and tertiary (-CONR₂) amides.[3] This is achieved by analyzing specific vibrational bands, primarily the Amide I, Amide II, and Amide III bands.[4][5]

Characteristic FT-IR Absorption Bands of Amides

The infrared spectrum of an amide is characterized by several key absorption bands. The positions of these bands can be influenced by factors such as the physical state of the sample (solid, liquid), hydrogen bonding, conjugation, and ring strain in cyclic amides (lactams).[6][7]

N-H Stretching Vibrations
  • Primary Amides (R-CONH₂): Exhibit two medium intensity bands in the region of 3370-3170 cm⁻¹.[3] These correspond to the asymmetric and symmetric N-H stretching vibrations.

  • Secondary Amides (R-CONHR'): Show a single, medium intensity N-H stretching band, typically between 3370 and 3170 cm⁻¹.[3] In the solid state, this band is often found near 3300 cm⁻¹ due to hydrogen bonding.

  • Tertiary Amides (R-CONR'R''): Do not have an N-H bond and therefore do not show any absorption in this region.[3]

C=O Stretching Vibration (Amide I Band)

The Amide I band is the most intense absorption in the IR spectrum of amides and is primarily associated with the C=O stretching vibration.[6][8] It typically appears in the range of 1700-1600 cm⁻¹.[9][10][11][12] The exact position is sensitive to the molecular environment:

  • General Range: 1680-1630 cm⁻¹ for all amides due to resonance, which lowers the frequency compared to ketones.[3][6][13]

  • Primary Amides: In the solid state, the Amide I band is observed around 1650 cm⁻¹. In dilute solutions, it shifts to a higher frequency near 1690 cm⁻¹.[6]

  • Secondary Amides: The C=O stretch is typically seen at 1680-1630 cm⁻¹.[3]

  • Tertiary Amides: The C=O absorption is in the range of 1680-1630 cm⁻¹ and is independent of the physical state as hydrogen bonding is absent.[6]

  • Lactams (Cyclic Amides): The C=O frequency is dependent on ring size. Six-membered rings and larger absorb near 1680 cm⁻¹, five-membered rings around 1705 cm⁻¹, and four-membered rings between 1760-1730 cm⁻¹.[6]

N-H Bending Vibration (Amide II Band)

The Amide II band, found between 1600 and 1500 cm⁻¹, results from the in-plane N-H bending vibration and C-N stretching vibrations.[8][9]

  • Primary Amides: Exhibit a scissoring vibration in the range of 1650-1620 cm⁻¹.[3]

  • Secondary Amides: Show a strong and characteristic N-H in-plane bend between 1570 and 1515 cm⁻¹.[3] This band is conformationally sensitive.[8]

C-N Stretching and N-H Bending (Amide III Band)

The Amide III band is a complex vibration involving C-N stretching, N-H in-plane bending, and C-C stretching. It appears in the 1400-1200 cm⁻¹ region.[9][14][15] While weaker and more complex than the Amide I and II bands, it can provide additional structural information.[8][14]

Quantitative Data Summary

The following tables summarize the characteristic FT-IR absorption frequencies for primary, secondary, and tertiary amides.

Table 1: Characteristic IR Absorption Frequencies of Amides (cm⁻¹)

Vibrational ModePrimary Amides (R-CONH₂)Secondary Amides (R-CONHR')Tertiary Amides (R-CONR'R'')
N-H Stretch 3370-3170 (two bands, medium)[3]3370-3170 (one band, medium)[3]None[3]
C=O Stretch (Amide I) 1690-1630[3][6]1680-1630[3]1680-1630[6]
N-H Bend (Amide II) 1650-1620 (scissoring)[3]1570-1515 (strong)[3]None
C-N Stretch (Amide III) ~14001350-1250[4][5]Not typically used for identification

Experimental Protocols

Proper sample preparation is crucial for obtaining high-quality FT-IR spectra.[16] The choice of method depends on the physical state of the amide sample.

Protocol for Solid Samples (KBr Pellet Method)

This method is suitable for solid, non-polymeric amide samples.

Materials:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Potassium Bromide (KBr), IR grade, dried

  • Pellet press

  • Spatula

Procedure:

  • Drying: Dry the KBr in an oven at ~100 °C to remove any absorbed water.

  • Grinding: Place a small amount of KBr (approx. 100-200 mg) in the agate mortar. Add 1-2% of the solid amide sample.[17]

  • Mixing: Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[17]

  • Pellet Formation: Transfer a portion of the ground mixture into the pellet press die.

  • Pressing: Apply pressure according to the manufacturer's instructions to form a transparent or translucent KBr pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Collect the background spectrum (air or empty beam path). Then, acquire the sample spectrum.

Protocol for Liquid or Dissolved Solid Samples (Thin Film Method)

This method is suitable for viscous liquids or solids that can be dissolved in a volatile solvent.

Materials:

  • FT-IR Spectrometer

  • IR-transparent salt plates (e.g., KBr, NaCl)

  • Pipette or dropper

  • Volatile solvent (e.g., chloroform, dichloromethane) if dissolving a solid

Procedure:

  • Sample Preparation: If the sample is a solid, dissolve a small amount (2-5 mg) in a minimal amount of a suitable volatile solvent.[17]

  • Application: Place a small drop of the neat liquid or the prepared solution onto the center of one salt plate.[17]

  • Film Formation: Place the second salt plate on top of the first and gently press and rotate to form a thin, uniform film between the plates.[17] If using a solvent, allow it to evaporate, leaving a thin film of the sample.

  • Analysis: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Collect a background spectrum of the clean, empty salt plates (or the solvent if a solution was used). Then, acquire the sample spectrum.

  • Cleaning: After analysis, thoroughly clean the salt plates with an appropriate solvent (e.g., methylene (B1212753) chloride followed by ethanol) and polish them.[17]

Protocol for Solid or Liquid Samples (Attenuated Total Reflectance - ATR)

ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for a wide range of solid and liquid samples.[16]

Materials:

  • FT-IR Spectrometer with an ATR accessory

  • Spatula (for solids) or pipette (for liquids)

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum with the empty, clean crystal.[18]

  • Sample Application:

    • Solids: Place a small amount of the solid powder directly onto the ATR crystal.[16]

    • Liquids: Place a drop of the liquid sample directly onto the ATR crystal.[16]

  • Pressure Application: For solid samples, use the pressure applicator to ensure good contact between the sample and the crystal.[16][18]

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a soft cloth or wipe soaked in a suitable solvent like isopropanol.[18]

Visualizations

Logical Relationship of Amide Structure and IR Peaks

Amide_Structure_IR_Peaks cluster_amide_type Amide Type cluster_vibrations Characteristic Vibrations Primary Primary Amide (-CONH2) NH_Stretch N-H Stretch (3370-3170 cm-1) Primary->NH_Stretch Two Bands CO_Stretch C=O Stretch (Amide I) (1680-1630 cm-1) Primary->CO_Stretch NH_Bend N-H Bend (Amide II) (1650-1515 cm-1) Primary->NH_Bend Scissoring Secondary Secondary Amide (-CONHR) Secondary->NH_Stretch One Band Secondary->CO_Stretch Secondary->NH_Bend In-plane Bend Tertiary Tertiary Amide (-CONR2) Tertiary->NH_Stretch Absent Tertiary->CO_Stretch Tertiary->NH_Bend Absent

Caption: Amide structure and its corresponding IR peaks.

Experimental Workflow for FT-IR Analysis of Amides

FTIR_Workflow cluster_prep Preparation Methods start Start: Amide Sample prep Sample Preparation start->prep kbr KBr Pellet (Solid) prep->kbr Solid film Thin Film (Liquid/Solution) prep->film Liquid or Dissolved Solid atr ATR (Solid/Liquid) prep->atr Solid or Liquid analysis FT-IR Spectrometer Analysis data_proc Data Processing analysis->data_proc Collect Spectrum interpretation Spectrum Interpretation data_proc->interpretation Background Subtraction, Peak Identification end End: Functional Group Confirmation interpretation->end kbr->analysis film->analysis atr->analysis

Caption: General workflow for FT-IR analysis of amides.

References

Custom Synthesis of 2-Aminopropanamide Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the custom synthesis of 2-Aminopropanamide hydrochloride, a valuable chiral building block in pharmaceutical and biochemical research.

Introduction

This compound hydrochloride, the hydrochloride salt of alaninamide, is a derivative of the amino acid alanine. It serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1][2][3] Its chiral nature makes it a valuable precursor for enantiomerically pure compounds. This document outlines two common methods for its synthesis, characterization data, and its applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-Aminopropanamide hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of (S)-2-Aminopropanamide Hydrochloride

PropertyValueReference
CAS Number 33208-99-0[4]
Molecular Formula C₃H₉ClN₂O[5]
Molecular Weight 124.57 g/mol [5]
Appearance White to off-white crystalline powder[4]
Melting Point 217 °C
Solubility Soluble in water[2]
Purity ≥95%[4]

Applications in Research and Drug Development

This compound hydrochloride is a versatile building block with significant applications in several areas:

  • Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[2][3]

  • Peptide Synthesis: The amine and amide functionalities allow for its use in the construction of peptide chains.[1][6]

  • Chiral Synthesis: As a chiral molecule, it is instrumental in the asymmetric synthesis of complex organic molecules.

  • Biochemical Research: It is used in studies related to protein synthesis and metabolism.[1]

Experimental Protocols for Custom Synthesis

Two common and effective methods for the synthesis of (S)-2-Aminopropanamide hydrochloride (L-Alaninamide hydrochloride) starting from L-Alanine are detailed below.

Protocol 1: Thionyl Chloride-Mediated Esterification and Ammonolysis

This protocol involves the esterification of L-Alanine using thionyl chloride and methanol (B129727), followed by ammonolysis of the resulting amino ester.

Workflow of Protocol 1

cluster_esterification Esterification cluster_ammonolysis Ammonolysis & Purification L_Alanine L-Alanine L_Alanine_Methyl_Ester_HCl L-Alanine Methyl Ester Hydrochloride L_Alanine->L_Alanine_Methyl_Ester_HCl 1. Thionyl Chloride 2. Methanol ThionylChloride Thionyl Chloride Methanol Methanol Crude_Product Crude Product L_Alanine_Methyl_Ester_HCl->Crude_Product Ammonia (B1221849) Gas Ammonia Ammonia Gas HCl_acid Hydrochloric Acid Acetone (B3395972) Acetone Final_Product (S)-2-Aminopropanamide Hydrochloride Crude_Product->Final_Product 1. HCl 2. Acetone

Caption: Synthesis of (S)-2-Aminopropanamide hydrochloride via esterification and ammonolysis.

Materials and Reagents:

  • L-Alanine

  • Methanol

  • Thionyl chloride

  • Ammonia gas

  • Hydrochloric acid (10% solution)

  • Acetone

  • Standard laboratory glassware (three-necked flask, reflux condenser, etc.)

  • Ice bath

  • Water bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Esterification:

    • To a 1000 mL three-necked flask, add 500 g of methanol and 100 g of L-Alanine.

    • While stirring, slowly add 90 mL of thionyl chloride, ensuring the temperature does not exceed 35°C.

    • After the addition is complete, heat the mixture to reflux (approximately 80°C) in a water bath to facilitate the reaction and remove any sulfur dioxide gas produced.

  • Ammonolysis:

    • Cool the reaction mixture in an ice bath to below 20°C.

    • Bubble 0.56 kg of ammonia gas through the solution.

    • Seal the flask and let it stand at room temperature for 20 hours.

  • Work-up and Purification:

    • Heat the mixture in a water bath to 55°C to remove excess ammonia and concentrate the solution to a volume of approximately 300 mL.

    • Filter the solution to remove the precipitated ammonium (B1175870) chloride and wash the solid with 100 mL of methanol.

    • Combine the filtrate and the washing.

    • Slowly add 10% hydrochloric acid to adjust the pH to 1.55.

    • Store the solution at 4°C for 12 hours.

    • Add 400 mL of acetone to induce crystallization.

    • Collect the white crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum at 45°C for 12 hours.

Expected Yield and Purity:

  • Yield: Approximately 85 g (85%)

  • Optical Rotation: [α] = +11.4°

Protocol 2: Boc-Protection, Amidation, and Deprotection

This method involves the protection of the amino group of L-Alanine with a Boc (tert-butoxycarbonyl) group, followed by amidation and subsequent deprotection.

Workflow of Protocol 2

cluster_protection Protection & Esterification cluster_amidation_deprotection Amidation & Deprotection Boc_L_Alanine Boc-L-Alanine Boc_L_Alanine_Ester Boc-L-Alanine Methyl Ester Boc_L_Alanine->Boc_L_Alanine_Ester EDC, HOAt, Methanol in DCM Coupling_Reagents EDC, HOAt Methanol Methanol Boc_L_Alaninamide Boc-L-Alaninamide Boc_L_Alanine_Ester->Boc_L_Alaninamide Ammonia in Methanol Ammonia Ammonia Final_Product (S)-2-Aminopropanamide Hydrochloride Boc_L_Alaninamide->Final_Product HCl in Ethyl Acetate (B1210297) HCl_EtOAc HCl in Ethyl Acetate

Caption: Synthesis of (S)-2-Aminopropanamide hydrochloride via Boc-protection strategy.

Materials and Reagents:

  • (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-Alanine)

  • Methanol

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxy-7-azabenzotriazole (HOAt)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Ammonia in methanol solution

  • Hydrochloric acid in ethyl acetate (4M)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Esterification of Boc-L-Alanine:

    • Dissolve Boc-L-Alanine (3.0 g, 15 mmol), methanol (0.76 g, 22.5 mmol), EDC (5.8 g, 30 mmol), and HOAt (3.2 g, 22.5 mmol) in DCM (30 mL).

    • Cool the solution to 0°C and add DIPEA (8.3 mL, 45 mmol) dropwise.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Wash the organic phase with water (3 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (petroleum ether/ethyl acetate, 4:1) to yield (S)-2-((tert-butoxycarbonyl)amino)propanoic acid methyl ester as a colorless liquid.

  • Amidation:

    • Dissolve the ester from the previous step in a solution of ammonia in methanol.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Evaporate the solvent to obtain (S)-(1-amino-1-oxopropyl)-2-aminomethyl tert-butyl ester as a white solid.

  • Deprotection:

    • Dissolve the Boc-protected amide (430 mg, 2.3 mmol) in a minimal amount of DCM.

    • Add a 4M solution of HCl in ethyl acetate (3 mL) at room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure to obtain the final product as a white solid.

Expected Yield and Purity:

  • Yield: Approximately 270 mg (95%)

  • Purity: High purity confirmed by NMR and MS.

Characterization Data

The synthesized this compound hydrochloride should be characterized by various analytical techniques to confirm its identity and purity.

Table 2: Characterization Data for (S)-2-Aminopropanamide Hydrochloride

TechniqueData
¹H NMR (600 MHz, CD₃OD)δ 3.97–4.00 (m, 1H), 1.55 (d, J = 7.1Hz, 3H)
¹³C NMR Expected peaks around: δ 17.5 (CH₃), 50.0 (CH), 172.0 (C=O) (Note: Actual spectra should be acquired and interpreted)
Mass Spectrometry (ESI) m/z 89.25 [M+H]⁺
Infrared (IR) Spectroscopy Expected peaks for N-H, C-H, C=O, and C-N bonds. (Note: Actual spectra should be acquired and interpreted)

Logical Relationship of Synthesis and Application

The custom synthesis of this compound hydrochloride is a critical first step in a larger workflow for drug discovery and development.

cluster_synthesis Custom Synthesis cluster_application Drug Development Application Starting_Materials Starting Materials (e.g., L-Alanine) Synthesis_Protocols Synthesis Protocols (Protocol 1 or 2) Starting_Materials->Synthesis_Protocols Purification Purification Synthesis_Protocols->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Intermediate This compound Hydrochloride Characterization->Intermediate Further_Synthesis Further Synthetic Steps Intermediate->Further_Synthesis API Active Pharmaceutical Ingredient (API) Further_Synthesis->API Formulation Drug Formulation API->Formulation Clinical_Trials Preclinical & Clinical Trials Formulation->Clinical_Trials

Caption: Logical workflow from custom synthesis to drug development application.

This workflow illustrates that the successful synthesis and characterization of this compound hydrochloride provide a crucial starting point for the subsequent stages of developing new therapeutic agents. The quality and purity of this intermediate directly impact the efficiency and success of the overall drug development process.

References

The Role of L-Alaninamide in Unraveling Structure-Activity Relationships: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

L-Alaninamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, providing a valuable tool for exploring structure-activity relationships (SAR) in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging L-Alaninamide to probe biological systems and optimize lead compounds. The focus is on its application in the discovery of anticonvulsant, antinociceptive, and monoamine oxidase B (MAO-B) inhibitory agents.

Introduction to L-Alaninamide in SAR Studies

L-Alaninamide, an amide derivative of the amino acid L-alanine, serves as a crucial building block in the synthesis of bioactive molecules.[1] Its inherent chirality and the presence of modifiable functional groups—the amino and amide moieties—allow for systematic structural alterations. By modifying the L-Alaninamide core, medicinal chemists can investigate how changes in molecular architecture impact biological activity, a fundamental aspect of lead optimization in drug discovery.[1] This approach has been successfully employed to develop compounds with therapeutic potential in neurological disorders.

Application 1: Anticonvulsant and Antinociceptive Agents

A significant area of application for L-Alaninamide derivatives is in the development of novel anticonvulsant and antinociceptive therapies. SAR studies have revealed that specific substitutions on the L-Alaninamide scaffold can impart potent efficacy in preclinical models of epilepsy and pain.

Quantitative SAR Data: Anticonvulsant Activity of L-Alaninamide Derivatives

The following table summarizes the in vivo anticonvulsant activity of a series of L-Alaninamide derivatives in murine models. The median effective dose (ED₅₀) in the maximal electroshock (MES) test and the 6 Hz seizure model are presented, providing a clear comparison of the potency of different structural modifications.

Compound IDModificationMES ED₅₀ (mg/kg, i.p.)6 Hz (32 mA) ED₅₀ (mg/kg, i.p.)6 Hz (44 mA) ED₅₀ (mg/kg, i.p.)Reference
5 ((benzyloxy)benzyl)propanamide derivative48.045.2201.3[2]
14 Pyrrolidine-2,5-dione hybrid49.631.363.2
26 Alaninamide derivative64.315.629.9
28 Alaninamide derivative34.912.129.5
30 Pyrrolidine-2,5-dione hybrid45.639.5-
33 Pyrrolidine-2,5-dione hybrid79.522.4-
53 ((benzyloxy)benzyl)propanamide derivative89.729.968.0
60 ((benzyloxy)benzyl)propanamide derivative73.624.656.3

Note: Lower ED₅₀ values indicate higher potency. The 44 mA 6 Hz test is a model for drug-resistant epilepsy.

Application 2: Monoamine Oxidase B (MAO-B) Inhibitors

L-Alaninamide derivatives have also been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. Safinamide, an approved anti-Parkinsonian drug, is a notable example of an L-Alaninamide derivative that selectively inhibits MAO-B.

Quantitative SAR Data: MAO-B Inhibitory Activity
CompoundKey Structural FeaturesMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)Reference
Safinamide (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}alaninamide98580,0005918
Analog 8 (S)-3-Chlorobenzyloxyalaninamide33114,0003455
Analog 13 (S)-3-chlorobenzyloxyserinamide4384,6001967
Analog (R)-21 Tetrahydroisoquinoline analog of safinamide1750,0002941

Note: Lower IC₅₀ values indicate higher inhibitory potency. A higher selectivity index is desirable, indicating greater selectivity for MAO-B over MAO-A.

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies of L-Alaninamide derivatives are provided below.

Protocol 1: Synthesis of (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}alaninamide (Safinamide)

This protocol describes a reductive amination approach for the synthesis of Safinamide.

Materials:

Procedure:

  • To a stirred solution of L-Alaninamide hydrochloride (1.0 equivalent) in methanol, add triethylamine (1.1 equivalents) and stir for 30 minutes at room temperature.

  • Add 4-(3-fluorobenzyloxy)benzaldehyde (0.9 equivalents) to the reaction mixture and stir for 2 hours at room temperature to form the Schiff base.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

This test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (e.g., Swiss or CD-1)

  • Corneal electrodes

  • A stimulator delivering a constant current

  • 0.9% saline solution with 0.5% Tween 80 (vehicle)

  • Test compound (L-Alaninamide derivative)

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice at various doses.

  • At the time of peak effect (typically 30-60 minutes post-administration), apply a drop of saline to the eyes of each mouse.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • Calculate the median effective dose (ED₅₀) using probit analysis.

Protocol 3: 6 Hz Seizure Test in Mice

This model is used to identify compounds effective against psychomotor seizures, including those that may be drug-resistant.

Materials:

  • Male albino mice

  • Corneal electrodes

  • A stimulator delivering a constant current at 6 Hz

  • Vehicle and test compound

Procedure:

  • Administer the test compound or vehicle i.p. to groups of mice.

  • At the time of peak effect, apply a drop of saline to the eyes of each mouse.

  • Deliver a 3-second electrical stimulus at 6 Hz with a specified current (e.g., 32 mA for standard screening or 44 mA for a model of drug resistance) via corneal electrodes.

  • Observe the mice for seizure activity, characterized by a stun posture with forelimb clonus and Straub tail.

  • Protection is defined as the absence of this seizure behavior.

  • Determine the ED₅₀ value.

Protocol 4: Formalin-Induced Tonic Pain Test in Mice

This model assesses the antinociceptive (pain-relieving) properties of a compound against persistent inflammatory pain.

Materials:

  • Male albino mice

  • Formalin solution (e.g., 2.5% in saline)

  • Vehicle and test compound

  • Observation chambers with mirrors for clear viewing of paws

Procedure:

  • Administer the test compound or vehicle i.p. or orally to groups of mice.

  • After an appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Immediately place the mouse in an observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • A reduction in the licking/biting time compared to the vehicle-treated group indicates antinociceptive activity.

Protocol 5: Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Recording

This in vitro technique is used to measure the effect of compounds on voltage-gated sodium channels in cultured neurons or transfected cell lines.

Materials:

  • Cultured neurons or cells expressing the sodium channel of interest

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular recording solutions

  • Test compound

Procedure:

  • Prepare patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Identify a healthy cell under the microscope and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps to elicit sodium currents.

  • Record the baseline sodium currents.

  • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound and observe any changes in current amplitude, kinetics, or voltage-dependence of activation and inactivation.

Visualization of Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis & Optimization L-Alaninamide L-Alaninamide Derivative_Library Derivative Library L-Alaninamide->Derivative_Library Chemical Modification In_Vitro_Assays In Vitro Assays (e.g., MAO-B inhibition, Patch-clamp) Derivative_Library->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., MES, 6 Hz, Formalin Test) Derivative_Library->In_Vivo_Models SAR_Analysis SAR Analysis In_Vitro_Assays->SAR_Analysis In_Vivo_Models->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivative_Library Iterative Design Preclinical_Candidate Preclinical_Candidate Lead_Optimization->Preclinical_Candidate

Figure 1. General workflow for SAR studies using L-Alaninamide.

Sodium_Channel_Pathway cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Pore Voltage Sensor Action_Potential Action_Potential Na_Channel:p->Action_Potential Na+ Influx Neuronal_Hyperexcitability Neuronal_Hyperexcitability Na_Channel->Neuronal_Hyperexcitability Reduced Na+ Current Depolarization Depolarization Depolarization->Na_Channel:vsd Activates Action_Potential->Neuronal_Hyperexcitability Excessive Firing Seizure Seizure Neuronal_Hyperexcitability->Seizure Alaninamide_Derivative L-Alaninamide Derivative Alaninamide_Derivative->Na_Channel Modulates (Inhibits)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminobutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-aminobutanamide (B112745) hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-aminobutanamide hydrochloride?

A1: Common starting materials include 2-aminobutyric acid, butyric acid, and n-propanal. The choice of starting material often dictates the synthetic route and the reagents required. For instance, synthesis from butyric acid typically involves bromination, esterification, ammonolysis, and acidification steps.[1] A route starting with 2-aminobutyric acid may involve chlorination with reagents like thionyl chloride or bis(trichloromethyl)carbonate, followed by ammonolysis.[1][2]

Q2: How can I improve the yield when using 2-aminobutyric acid as a starting material?

A2: To improve the yield, consider using bis(trichloromethyl)carbonate (triphosgene) as a chlorinating agent to form the intermediate 4-ethyl-2,5-oxazolidinedione. This method has been reported to have a high yield, with the intermediate being stable and favoring the formation of the desired product.[1] Optimization of reaction conditions such as temperature, reaction time, and solvent can also significantly impact the yield. For example, a reaction with bis(trichloromethyl)carbonate in tetrahydrofuran (B95107) at reflux for 8 hours can yield up to 92.1% of the intermediate.[3]

Q3: What are the main challenges associated with using thionyl chloride in the synthesis?

A3: While thionyl chloride is a common reagent for this synthesis, it produces hydrogen chloride and sulfur dioxide as byproducts.[1] The poor absorption of sulfur dioxide can lead to environmental concerns with sulfur-containing wastewater.[1][3] From a process perspective, controlling the reaction temperature is crucial, as the reaction is often exothermic.

Q4: Are there more environmentally friendly alternatives to thionyl chloride?

A4: Yes, using bis(trichloromethyl)carbonate as a chlorinating agent is considered a more environmentally friendly alternative.[1] This reagent has a high yield and avoids the formation of sulfur dioxide.[1][3] Additionally, enzymatic methods are being explored for a greener synthesis of chiral 2-aminobutanamide.[4]

Q5: How can I obtain the enantiomerically pure (S)-2-aminobutanamide hydrochloride?

A5: There are two primary strategies for obtaining the (S)-enantiomer:

  • Chiral Resolution: This involves synthesizing the racemic 2-aminobutanamide and then separating the enantiomers using a resolving agent like L-tartaric acid.[5][6]

  • Asymmetric Synthesis: This approach uses a chiral starting material or a chiral catalyst to directly synthesize the desired (S)-enantiomer. For example, starting with L-2-aminobutyric acid.[2] Another method involves using R-phenylglycinol as a chiral auxiliary.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.[2] - Adjust reaction time and temperature as needed. For the reaction of 2-aminobutyric acid with bis(trichloromethyl)carbonate, a reaction time of 8 hours at reflux has been shown to be effective.[3]
Side reactions- Use a milder chlorinating agent like bis(trichloromethyl)carbonate to improve selectivity.[1] - Control the temperature carefully, especially during exothermic steps.
Product loss during workup- Optimize extraction and purification steps. Recrystallization from a suitable solvent like methanol (B129727) can improve recovery and purity.[8][9]
Impure Product Presence of unreacted starting materials- Ensure the reaction goes to completion. - Purify the crude product by recrystallization.
Formation of byproducts- Using thionyl chloride can lead to sulfur-containing impurities. Consider alternative reagents.[1] - In the Strecker synthesis from n-propanal, byproducts can be minimized by controlling the reaction temperature and pH.[8][10]
Low optical purity (for chiral synthesis)- If using chiral resolution, ensure the resolving agent is of high purity. - For asymmetric synthesis, the purity of the chiral starting material or auxiliary is critical.
Difficult Purification Oily product- This can occur after concentration. Recrystallization from a suitable solvent system, such as petroleum ether for the intermediate 4-ethyl-2,5-oxazolidinedione, can yield a solid product.[3]
Presence of inorganic salts- In methods involving resolution with tartaric acid and subsequent salification, residual salts can be an issue. Washing the final product with an appropriate solvent, like absolute ethanol, can help remove these impurities.[5]

Quantitative Data Presentation

Table 1: Comparison of Different Synthesis Methods for 2-Aminobutanamide Hydrochloride

Starting MaterialKey ReagentsIntermediateReported YieldPurityReference
2-Aminobutyric acidBis(trichloromethyl)carbonate4-ethyl-2,5-oxazolidinedione92.1% (intermediate), 95.0% (final step)98.5%[1][3]
L-2-Aminobutyric acidThionyl chlorideL-2-aminobutyric acid methyl esterNot specified for each step, but method is presented for industrial scale>99%[2]
DL-2-aminobutanamideL-tartaric acid (resolving agent)L-2-aminobutanamide L-tartrate95% (from tartrate salt)99.2% (chemical), 99.6% (optical)[5]
n-PropanalNaHSO₃, KCN, R-phenylglycinolChiral intermediate95% (hydrogenation step)Not specified[7]
2-Aminobutyronitrile HClIsopropanol, HCl gas-68.7% - 81.2%Not specified[8][9]

Experimental Protocols

Protocol 1: Synthesis via 4-ethyl-2,5-oxazolidinedione intermediate [3]

  • Synthesis of 4-ethyl-2,5-oxazolidinedione:

    • In a 250 mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 10.3 g (100 mmol) of 2-aminobutyric acid and 2.28 g (20 mmol) of 1,3-dimethyl-2-imidazolidinone.

    • Prepare a solution of 23.76 g (80 mmol) of bis(trichloromethyl)carbonate in 41 g of tetrahydrofuran and place it in a dropping funnel.

    • Add the bis(trichloromethyl)carbonate solution dropwise to the flask at reflux temperature.

    • Maintain the reaction at reflux for 8 hours.

    • After cooling to room temperature, distill the solvent to obtain a pink oil.

    • Recrystallize the oil from petroleum ether to obtain a white solid of 4-ethyl-2,5-oxazolidinedione.

  • Synthesis of 2-aminobutanamide hydrochloride:

    • Dissolve the obtained 4-ethyl-2,5-oxazolidinedione in methanol.

    • Introduce ammonia (B1221849) gas into the solution until saturation and react for 2 hours.

    • Distill off a portion of the solvent.

    • Add concentrated hydrochloric acid dropwise to adjust the pH to 3, precipitating the product.

    • Isolate the 2-aminobutanamide hydrochloride by filtration.

Protocol 2: Synthesis of (S)-2-aminobutanamide hydrochloride from L-2-aminobutyric acid [2]

  • Esterification:

    • To a 1 L four-necked flask, add 50 g (0.48 mol) of L-2-aminobutyric acid and 250 mL of methanol.

    • Dropwise, add 70 g (0.59 mol) of thionyl chloride while maintaining the temperature between 20-40°C.

    • After the addition is complete, maintain the temperature for 2 hours.

    • Monitor the reaction completion by TLC.

    • Concentrate the reaction mixture under reduced pressure.

  • Ammonolysis:

    • Cool the concentrated solution to 0-10°C.

    • Introduce ammonia gas, adjusting the system pH to 7-8, and maintain for 30 minutes.

    • Filter the mixture.

    • The subsequent steps of ammonolysis to form the amide and acidification to the hydrochloride salt are then carried out.

Mandatory Visualizations

Synthesis_Workflow_Triphosgene cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Ammonolysis and Acidification 2_Aminobutyric_Acid 2-Aminobutyric Acid Reaction1 Chlorination/ Cyclization 2_Aminobutyric_Acid->Reaction1 Triphosgene Bis(trichloromethyl)carbonate (Triphosgene) Triphosgene->Reaction1 Intermediate 4-ethyl-2,5- oxazolidinedione Reaction1->Intermediate Reaction2 Ammonolysis Intermediate->Reaction2 Ammonia Ammonia (gas) Ammonia->Reaction2 Amide_Intermediate 2-Aminobutanamide Reaction2->Amide_Intermediate Reaction3 Acidification Amide_Intermediate->Reaction3 HCl Hydrochloric Acid HCl->Reaction3 Final_Product 2-Aminobutanamide Hydrochloride Reaction3->Final_Product

Caption: Synthesis workflow using bis(trichloromethyl)carbonate.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Optimize_Conditions Increase reaction time or temperature. Re-evaluate catalyst loading. Check_Completion->Optimize_Conditions No Check_Reagents Are reagents pure and free of inhibitors? Check_Completion->Check_Reagents Yes Purify_Reagents Purify starting materials and solvents. Use fresh reagents. Check_Reagents->Purify_Reagents No Review_Workup Is product lost during extraction or purification? Check_Reagents->Review_Workup Yes Optimize_Workup Adjust pH during extraction. Optimize recrystallization solvent and temperature. Review_Workup->Optimize_Workup Yes Consider_Side_Reactions Investigate potential side reactions. Review_Workup->Consider_Side_Reactions No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 3-Hydroxypropanethioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Hydroxypropanethioamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-Hydroxypropanethioamide, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 3-Hydroxypropanethioamide - Incomplete reaction. - Competing side reactions.[1] - Suboptimal reaction temperature.- Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure completion.[2] - Adjust the stoichiometry of the thionating agent (e.g., Lawesson's reagent).[1] - Optimize the reaction temperature; consider lowering it to disfavor side reactions.[1] - If starting from the nitrile, ensure accurate stoichiometry of reagents like sodium hydrogen sulfide (B99878).[3]
Formation of Multiple Products (Low Selectivity) - Thionation of the hydroxyl group.[1] - Dehydration of 3-hydroxypropanamide (B15828) to acrylamide, followed by thionation.[1] - Reaction conditions (temperature, solvent) favoring side reactions.- Protect the hydroxyl group with a suitable protecting group before the thionation step.[1] - Optimize reaction conditions by trying lower temperatures, shorter reaction times, or different solvents (e.g., less polar solvents).[1] - In the case of Lawesson's reagent, its preferential reaction with hydroxyl groups over amides must be considered.[1]
Product is an Oily Solid or Difficult to Purify - Presence of unreacted starting materials. - Formation of polar byproducts. - Residual solvent from work-up.- Ensure the reaction has gone to completion via TLC analysis. - Purify the crude product using flash column chromatography on silica (B1680970) gel.[1][2] - During work-up, ensure thorough washing of the organic layers with brine to remove water-soluble impurities.[2] - Ensure the organic layer is properly dried over anhydrous magnesium sulfate (B86663) or sodium sulfate before solvent concentration.[2]
Stench from Hydrogen Sulfide (when using H₂S or its salts) - Use of gaseous hydrogen sulfide.[3]- Consider using a solid, stable source of hydrogen sulfide like sodium hydrogen sulfide hydrate (B1144303) in combination with an amine hydrochloride, which eliminates the need for handling gaseous H₂S.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Hydroxypropanethioamide and what are the main impurity concerns for each?

There are two primary routes for the synthesis of 3-Hydroxypropanethioamide:

  • Thionation of 3-Hydroxypropanamide: This is commonly achieved using a thionating agent like Lawesson's reagent.[1] The main challenge is chemoselectivity. Lawesson's reagent can also react with the hydroxyl group, leading to impurities such as 3-mercaptopropanamide or 3-mercaptopropanethioamide.[1] At elevated temperatures, dehydration can occur to form acrylamide, which can then be thionated.[1]

  • Conversion from 3-Hydroxypropanenitrile: This route typically involves the addition of a sulfur source, such as sodium hydrogen sulfide, to the nitrile.[3] This method can be effective for aliphatic nitriles.[3] Potential impurities can arise from incomplete reaction or side reactions related to the reagents used.

Q2: How can I monitor the progress of my reaction to minimize byproduct formation?

Thin-layer chromatography (TLC) is an effective technique to monitor the progress of the reaction.[2] By regularly sampling the reaction mixture and running a TLC, you can determine the point of maximum conversion of the starting material to the desired product and avoid prolonged reaction times that might lead to the formation of degradation products or other impurities.

Q3: What is the recommended work-up and purification procedure for 3-Hydroxypropanethioamide?

A general work-up and purification procedure involves the following steps:

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1][2]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297).[1][2]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][2]

  • Remove the solvent under reduced pressure.[1][2]

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure 3-Hydroxypropanethioamide.[1][2]

Q4: Is it necessary to protect the hydroxyl group in 3-hydroxypropanamide before thionation?

Protecting the hydroxyl group is a viable strategy to ensure selective reaction at the amide and prevent the formation of byproducts from the reaction of the thionating agent with the hydroxyl group.[1] This is particularly relevant when using reagents like Lawesson's reagent, which can react with both functional groups.[1]

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for the Thionation of 3-Hydroxypropanamide

Entry Thionating Agent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Key Impurities
1Lawesson's Reagent80665853-mercaptopropanamide
2Lawesson's Reagent50127592Unreacted starting material
3Lawesson's Reagent (with protected -OH)80690>98Minimal
4Phosphorus Pentasulfide9046080Dehydration products

Note: This table presents hypothetical data for illustrative purposes to highlight the impact of different experimental parameters.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxypropanethioamide from 3-Hydroxypropanamide using Lawesson's Reagent

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypropanamide in a suitable dry solvent (e.g., toluene (B28343) or THF).

  • Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Hydroxypropanethioamide.

Protocol 2: Synthesis of 3-Hydroxypropanethioamide from 3-Hydroxypropanenitrile

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxypropanenitrile in a suitable solvent such as a mixture of 1,4-dioxane (B91453) and water.[3]

  • Reagent Addition: Add sodium hydrogen sulfide hydrate and diethylamine (B46881) hydrochloride.[3]

  • Reaction: Heat the mixture gently and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture. If using the water/1,4-dioxane solvent system, product isolation can be carried out via exhaustive extraction with ethyl acetate.[3]

  • Purification: The product can often be of sufficient purity to use directly. If required, further purification can be achieved by flash chromatography or recrystallization.[3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Material (3-Hydroxypropanamide or 3-Hydroxypropanenitrile) Reagents Add Thionating Agent (e.g., Lawesson's Reagent) or Sulfur Source (e.g., NaSH) Start->Reagents Reaction Heat and Stir (Monitor with TLC) Reagents->Reaction Quench Quench Reaction (e.g., NaHCO₃ soln) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure 3-Hydroxy- propanethioamide Purify->Product

Caption: General workflow for the synthesis and purification of 3-Hydroxypropanethioamide.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Completion Is the reaction complete (by TLC)? Start->Check_Completion Multiple_Spots Multiple spots on TLC? Check_Completion->Multiple_Spots Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Reactions Side Reactions Occurring Multiple_Spots->Side_Reactions Yes Purification_Issue Purification Issue Multiple_Spots->Purification_Issue No (single major spot but impure) Sol_Incomplete Increase reaction time or temperature. Incomplete->Sol_Incomplete Sol_Side_Reactions Lower temperature, change solvent, or protect -OH group. Side_Reactions->Sol_Side_Reactions Sol_Purification Optimize chromatography conditions. Purification_Issue->Sol_Purification

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Thionation Reactions of Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in thionation reactions of amides.

Troubleshooting Guide

Question: My thionation reaction with Lawesson's Reagent is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I resolve this?

Answer:

Low yields with Lawesson's Reagent (LR) can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Solutions:

Possible Cause Solution
Inactive or Decomposed Reagent Use fresh, high-purity Lawesson's reagent. LR is sensitive to moisture and can decompose at temperatures above 110°C. Store it under anhydrous conditions.[1][2][3][4]
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time.[5][6]
Inappropriate Solvent The choice of solvent can significantly impact reaction rate and yield. Anhydrous solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly used for reactions with Lawesson's Reagent.[5][7] Ensure the reagent is fully dissolved; this may require a significant volume of solvent like THF.[6]
Sub-optimal Temperature While LR is known for milder reaction conditions compared to P₄S₁₀, the optimal temperature is substrate-dependent. If the reaction is sluggish at room temperature, gentle heating (e.g., refluxing in THF or toluene) may be necessary.[6][7] For unreactive esters, special conditions may be required.[4]
Insufficient Reagent An inadequate amount of Lawesson's Reagent will lead to incomplete conversion of the starting amide. Ensure the correct stoichiometry is being used.[5]
Difficult Work-up and Purification Phosphorus-containing byproducts from Lawesson's Reagent can be challenging to remove and may lead to product loss during purification.[1][3] A thorough aqueous work-up is crucial to hydrolyze these byproducts.[1][6] Washing with a saturated sodium bicarbonate (NaHCO₃) solution can also be beneficial.[1]

Troubleshooting Workflow:

Here is a logical workflow to diagnose and resolve low-yield issues in thionation reactions.

troubleshooting_workflow Troubleshooting Workflow for Low-Yield Thionation start Low Yield Observed check_reagent 1. Check Reagent Quality - Fresh? Stored correctly? start->check_reagent reagent_ok Reagent is OK check_reagent->reagent_ok Yes replace_reagent Use Fresh Reagent check_reagent->replace_reagent No check_conditions 2. Review Reaction Conditions - Solvent anhydrous? - Temperature optimal? - Correct stoichiometry? reagent_ok->check_conditions replace_reagent->check_conditions conditions_ok Conditions Appear Correct check_conditions->conditions_ok Yes optimize_conditions Optimize: - Change solvent - Adjust temperature - Increase reaction time check_conditions->optimize_conditions No monitor_reaction 3. Monitor Reaction Progress (TLC) - Is starting material consumed? conditions_ok->monitor_reaction optimize_conditions->monitor_reaction reaction_incomplete Reaction Stalled monitor_reaction->reaction_incomplete No check_workup 4. Evaluate Work-up & Purification - Thorough aqueous wash? - Byproducts removed? monitor_reaction->check_workup Yes reaction_incomplete->optimize_conditions workup_issue Purification Issues check_workup->workup_issue Yes success Yield Improved check_workup->success No Issues improve_workup Improve Work-up: - Extended aqueous wash - NaHCO3 wash - Recrystallization workup_issue->improve_workup improve_workup->success reagent_comparison Thionating Reagent Selection Logic start Need to Thionate Amide substrate_sensitivity Is the substrate sensitive to harsh conditions? start->substrate_sensitivity lr Use Lawesson's Reagent (Milder Conditions) substrate_sensitivity->lr Yes p4s10 Use P4S10 (Harsher Conditions) substrate_sensitivity->p4s10 No purification_concerns Is purification a major concern? curphey Consider Curphey's Reagent (Easier Work-up) purification_concerns->curphey Yes lr_purification Use Lawesson's Reagent (Standard Work-up) purification_concerns->lr_purification No lr->purification_concerns Proceed to... p4s10->purification_concerns Proceed to...

References

Preventing degradation of 2-aminopropanamide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-aminopropanamide during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing causes and actionable solutions.

Issue 1: Low Yield of this compound and Presence of a Major Byproduct

  • Symptom: The final product yield is significantly lower than expected, and analysis (e.g., by LC-MS or NMR) indicates the presence of a major byproduct with a mass corresponding to a cyclic dipeptide.

  • Possible Cause: Intramolecular cyclization of the intermediate dipeptide or the final product to form 2,5-diketopiperazine (DKP). This is a common side reaction, especially during the deprotection step or under basic conditions.[1][2][3][4][5]

  • Solutions:

    • Control pH: Maintain a neutral or slightly acidic pH during workup and purification steps. DKP formation is often catalyzed by both acid and base, but is generally more stable in the pH range of 3-8.[2]

    • Temperature Control: Perform reactions, especially the deprotection step, at low temperatures (e.g., 0 °C) to minimize the rate of cyclization.

    • Choice of Deprotection Reagent: For Boc-protected alaninamide, using milder acidic conditions for deprotection, such as 4M HCl in dioxane, can be effective and minimize side reactions.[6][7][8][9][10][11]

    • Immediate Workup: Process the reaction mixture immediately after the deprotection step to isolate the desired product before significant cyclization can occur.

Issue 2: Presence of Diastereomeric Impurities in the Final Product

  • Symptom: Chiral analysis (e.g., by chiral HPLC or NMR with a chiral shift reagent) of the final this compound reveals the presence of the D-enantiomer, indicating racemization has occurred.

  • Possible Cause: Racemization at the α-carbon of the alanine (B10760859) derivative during the activation of the carboxylic acid for amide bond formation. This is often facilitated by the choice of coupling reagent and the presence of a base.[12][13][14][15]

  • Solutions:

    • Select a Low-Racemization Coupling Reagent: Modern uronium/aminium-based coupling reagents like HATU and HCTU are generally preferred over older reagents like HBTU and carbodiimides (e.g., DCC, EDC) alone, as they lead to less racemization.[12][13][14][16] The addition of additives like HOBt or Oxyma to carbodiimide (B86325) reactions is crucial for suppressing racemization.[12]

    • Use a Weaker or Sterically Hindered Base: If a base is required, opt for a weaker base like N-methylmorpholine (NMM) instead of stronger, less hindered bases like diisopropylethylamine (DIPEA).

    • Minimize Pre-activation Time: Reduce the time the amino acid is in its activated form before the addition of the amine component.

    • Low-Temperature Coupling: Perform the coupling reaction at 0 °C to reduce the rate of epimerization.

Issue 3: Formation of Alanine as a Byproduct

  • Symptom: Analysis of the crude or purified product shows the presence of alanine, indicating hydrolysis of the amide bond.

  • Possible Cause: The amide bond of this compound is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[17][18]

  • Solutions:

    • Avoid Extreme pH: During workup and purification, maintain the pH within a stable range (ideally slightly acidic to neutral) to prevent hydrolysis.

    • Moderate Temperatures: Avoid excessive heat during reaction workup, solvent removal, and storage.

    • Aqueous Workup Conditions: Minimize the time the product is in contact with aqueous acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during synthesis?

A1: The main degradation pathways are:

  • Cyclization: Intramolecular reaction to form 2,5-diketopiperazine (DKP), a cyclic dipeptide.[1][2][3][4][5]

  • Racemization: Loss of stereochemical purity at the α-carbon, leading to a mixture of L- and D-enantiomers.[12][13][14][15]

  • Hydrolysis: Cleavage of the amide bond to yield alanine and ammonia (B1221849), which is accelerated by strong acids or bases.[17][18]

Q2: Which protecting group is recommended for the synthesis of this compound?

A2: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for the amino function of alanine.[19][20][21][22][23] It is stable under the conditions required for amide bond formation and can be removed under acidic conditions that can be optimized to be mild enough to prevent significant degradation of the final product.[6][7][8][9][10][11]

Q3: How can I purify this compound while minimizing degradation?

A3: Recrystallization is a common and effective method for purifying this compound, typically as its hydrochloride salt.[24][25][26][27][28][29] Key considerations for minimizing degradation during purification include:

  • Solvent Selection: Choose a solvent system in which the product has good solubility at elevated temperatures but is poorly soluble at room temperature or below.

  • Temperature Control: Avoid prolonged heating during dissolution.

  • pH Control: If possible, perform the recrystallization from a slightly acidic solution to suppress cyclization.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature.

Q4: What are the recommended storage conditions for this compound?

A4: this compound, particularly as the hydrochloride salt, should be stored in a cool, dry place, under an inert atmosphere if possible.[30][31] It should be kept away from strong acids, bases, and oxidizing agents.

Data Presentation

Table 1: Comparison of Coupling Reagents and their Impact on Racemization

Coupling ReagentAdditiveBase% Racemization (D-isomer)Reference
DCC--High[13]
DCCHOBt-Significantly Reduced[13]
HBTU-DIEA1.7%[15]
HATU - DIEA 1.3% [15]
HATU - NMM 0.4% [15]
PyBOP-DIEA3.8%[15]
DICOxyma-1.8%[14]

Note: Racemization levels are highly dependent on the specific substrates, reaction conditions, and analytical methods used. The data presented is for illustrative purposes based on model peptide syntheses.

Experimental Protocols

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH)

This protocol describes the protection of the amino group of L-alanine (B1666807) using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Materials: L-alanine, sodium hydroxide (B78521) (NaOH), deionized water, tetrahydrofuran (B95107) (THF), di-tert-butyl dicarbonate ((Boc)₂O), petroleum ether, 4 M hydrochloric acid (HCl), ethyl acetate (B1210297) (EtOAc), saturated brine, anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • To a suspension of L-alanine (10.00 g, 112.24 mmol) in deionized water (56 mL) at 0 °C, add sodium hydroxide (6.73 g, 168.36 mmol).

    • Add THF (56 mL) followed by the dropwise addition of (Boc)₂O (31.85 g, 145.91 mmol).

    • Allow the reaction mixture to warm to room temperature and stir for 17 hours.

    • Extract the reaction mixture with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 1 with 4 M HCl.

    • Extract the aqueous layer with ethyl acetate (4 x 100 mL).

    • Combine the organic extracts, wash with saturated brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Boc-L-Ala-OH as a colorless oil. The product is often used in the next step without further purification.[19]

Protocol 2: Synthesis of L-Alaninamide Hydrochloride

This protocol details the conversion of Boc-L-Ala-OH to L-alaninamide hydrochloride.

  • Materials: Boc-L-Ala-OH, N,N-dimethylformamide (DMF), 1-hydroxybenzotriazole (B26582) (HOBt), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), diisopropylethylamine (DIPEA), aqueous ammonia (e.g., 28-30%), dichloromethane (B109758) (DCM), 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄), 4 M HCl in 1,4-dioxane (B91453), diethyl ether.

  • Procedure:

    • Amide Bond Formation:

      • Dissolve Boc-L-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

      • Cool the solution to 0 °C and add EDC·HCl (1.2 equivalents).

      • Stir for 10 minutes, then add DIPEA (2.2 equivalents).

      • Slowly add aqueous ammonia (2-3 equivalents) and allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-L-alaninamide.

    • Boc Deprotection:

      • Dissolve the crude Boc-L-alaninamide in a minimal amount of a suitable solvent like methanol (B129727) or ethyl acetate.

      • Cool the solution to 0 °C and add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents).[6][7][8][9][10][11]

      • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

      • Upon completion, concentrate the reaction mixture under reduced pressure.

      • Add cold diethyl ether to the residue to precipitate the L-alaninamide hydrochloride.

      • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Purification (Recrystallization):

      • Dissolve the crude L-alaninamide hydrochloride in a minimal amount of a hot solvent mixture (e.g., methanol/diethyl ether or ethanol/diethyl ether).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[24][25][26]

Visualizations

Degradation_Pathways This compound This compound Cyclization Cyclization This compound->Cyclization Base or Acid Racemization Racemization This compound->Racemization Base Hydrolysis Hydrolysis This compound->Hydrolysis Strong Acid/Base DKP 2,5-Diketopiperazine Cyclization->DKP D_Alaninamide D-Aminopropanamide Racemization->D_Alaninamide Alanine Alanine + NH3 Hydrolysis->Alanine Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification L_Alanine L-Alanine Boc_Protection Boc Protection ((Boc)₂O, Base) L_Alanine->Boc_Protection Boc_Ala Boc-L-Alanine Boc_Protection->Boc_Ala Coupling Coupling (NH₃, Coupling Reagent) Boc_Ala->Coupling Boc_Ala_Amide Boc-L-Alaninamide Coupling->Boc_Ala_Amide Deprotection Deprotection (4M HCl in Dioxane) Boc_Ala_Amide->Deprotection Ala_Amide_HCl L-Alaninamide HCl Deprotection->Ala_Amide_HCl Purification Recrystallization Ala_Amide_HCl->Purification Pure_Product Pure L-Alaninamide HCl Purification->Pure_Product

References

Technical Support Center: Optimizing Chlorination Reactions with Bis(trichloromethyl)carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for chlorination with bis(trichloromethyl)carbonate (BTC, Triphosgene). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is bis(trichloromethyl)carbonate (BTC) and why is it used as a phosgene (B1210022) substitute?

Bis(trichloromethyl)carbonate, also known as triphosgene, is a stable, crystalline solid with the chemical formula C₃Cl₆O₃. It is widely used as a safer and more convenient alternative to gaseous phosgene (COCl₂) and liquid diphosgene. Its solid state simplifies handling, transportation, and storage. BTC is stable up to 200°C and can be easily recrystallized from hot hexanes. In many reactions, one mole of BTC is equivalent to three moles of phosgene.

Q2: What are the primary safety precautions when working with BTC?

BTC and its decomposition products, including phosgene, are highly toxic and can be fatal if inhaled. All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile rubber >1 mm is recommended), and a lab coat, is mandatory. An emergency response plan should be in place, and personnel should be aware of the potential for delayed effects upon exposure.

Q3: How should I store and handle BTC?

BTC should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. It is sensitive to moisture and can degrade over time; therefore, using a fresh, dry batch is recommended for optimal results.

Q4: What are the common applications of BTC in chlorination reactions?

BTC is a versatile reagent for various chlorination reactions, including:

  • Conversion of carboxylic acids to acyl chlorides.

  • Chlorination of primary and secondary alcohols to alkyl chlorides.

  • Synthesis of chloroformates from alcohols and phenols.

  • Conversion of aldehydes and ketones to gem-dichlorides.

  • Chlorination of heteroaromatic compounds.

Q5: How is BTC activated in the presence of a catalyst like DMF or pyridine (B92270)?

In the presence of N,N-dimethylformamide (DMF), BTC forms a Vilsmeier reagent in situ. This reagent is a powerful electrophile that facilitates the chlorination of various substrates. With pyridine, BTC can form a pyridinium (B92312) carbamate (B1207046) intermediate, which is susceptible to nucleophilic attack by chloride ions, leading to the desired chlorinated product with an inversion of stereochemistry.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseRecommended Action
Degraded BTC Reagent Use a fresh, high-purity batch of BTC. The reagent is sensitive to moisture and can decompose over time.
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Reagent Stoichiometry For most chlorinations, a slight excess of BTC (e.g., 0.34-0.5 equivalents per functional group) is recommended. Optimize the stoichiometry for your specific substrate.
Inadequate Catalyst Amount If using a catalyst like DMF or pyridine, ensure the correct catalytic or stoichiometric amount is used as per the protocol. For Vilsmeier reagent formation, a sufficient amount of DMF is crucial.
Low Reaction Temperature Some chlorinations require elevated temperatures (e.g., reflux) to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction progress.
Poor Substrate Solubility Choose a solvent in which both the substrate and BTC are soluble. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and chloroform.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

CauseRecommended Action
Formation of Carbamates (with amine bases) When using triethylamine (B128534) with sterically hindered primary or secondary alcohols, the formation of N,N-diethylcarbamates can be a major side reaction. Switching the base to pyridine can suppress this side reaction and favor chlorination.
Formation of Cyclic Carbonates (with diols) 1,3-syn-diols are prone to intramolecular cyclization to form cyclic carbonates. To avoid this, one of the hydroxyl groups can be protected (e.g., as a silyl (B83357) ether) before chlorination.
Over-chlorination Use a controlled stoichiometry of BTC and monitor the reaction closely by TLC or GC. Add the BTC solution dropwise to the reaction mixture to maintain a low concentration of the chlorinating agent.
Reaction with Solvent Ensure the solvent is inert to the reaction conditions. Chlorinated solvents like DCM are generally robust, but ethers like THF can be cleaved under strongly acidic conditions that might arise.
Decomposition of Sensitive Functional Groups If your substrate contains acid-sensitive functional groups, a non-nucleophilic base can be added to scavenge the HCl generated during the reaction.
Problem 3: Difficult Work-up and Product Isolation

Possible Causes & Solutions

CauseRecommended Action
Residual Pyridine or DMF Pyridine: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated aqueous CuSO₄) to protonate the pyridine and extract it into the aqueous phase. DMF: Wash the organic layer multiple times with water or brine. A 5% LiCl aqueous wash can also be effective.
Triphenylphosphine (B44618) Oxide (TPPO) Byproduct If triphenylphosphine is used as a catalyst, the resulting TPPO can be difficult to remove. Suspend the crude product in a non-polar solvent like pentane (B18724) or hexane (B92381) and filter through a plug of silica (B1680970) gel, eluting with a more polar solvent like ether.
Unreacted BTC Unreacted BTC can be quenched by carefully adding the reaction mixture to a stirred solution of a mild reducing agent like sodium sulfite (B76179) or a base like sodium bicarbonate. Be cautious as this can be exothermic and may release gas.
Emulsion during Extraction Add brine to the separatory funnel to help break up emulsions. If the emulsion persists, filtration through a pad of Celite® may be necessary.

Experimental Protocols

Protocol 1: General Procedure for the Conversion of a Carboxylic Acid to an Acyl Chloride

This protocol is based on the efficient conversion of carboxylic acids to acyl chlorides using a catalytic amount of DMF.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as THF or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 3 mol%).

  • BTC Addition: Dissolve bis(trichloromethyl)carbonate (0.34-0.40 eq.) in the same anhydrous solvent and add it dropwise to the stirred solution of the carboxylic acid and DMF at room temperature. The addition is often done over a period of time (e.g., 4 hours) to control the reaction rate and gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete. Monitor the progress of the reaction by TLC or by quenching a small aliquot with methanol (B129727) and analyzing the formation of the methyl ester by GC-MS.

  • Work-up and Purification: Upon completion, the solvent and generated HCl can be removed by distillation at atmospheric pressure. The resulting crude acyl chloride can be purified by vacuum distillation or recrystallization.

Protocol 2: General Procedure for the Chlorination of a Primary Alcohol

This protocol describes the chlorination of a primary alcohol using BTC and pyridine.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane.

  • Reagent Addition: Add pyridine (2.0 eq.) to the solution, followed by the portion-wise addition of bis(trichloromethyl)carbonate (0.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkyl chloride can be purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Chlorination of Primary Alcohols with BTC/Pyridine
Substrate (Alcohol)Product (Alkyl Chloride)Yield (%)Reference
1-Octanol1-Chlorooctane95
Cyclohexylmethanol(Chloromethyl)cyclohexane92
3-Phenyl-1-propanol1-Chloro-3-phenylpropane96
N-Boc-2-aminoethanolN-Boc-2-chloroethylamine85
Table 2: Conversion of Carboxylic Acids to Acyl Chlorides with BTC/DMF
Substrate (Carboxylic Acid)SolventCatalyst (mol%)Time (h)Yield (%)Reference
Benzoic AcidTHF3693
4-Nitrobenzoic AcidTHF3595
Cinnamic AcidTHF3691
Acetic AcidTHF3485

Mandatory Visualizations

Troubleshooting_Low_Conversion start Problem: Low/No Conversion cause1 Reagent Quality Issue? start->cause1 cause2 Reaction Conditions Suboptimal? start->cause2 cause3 Stoichiometry Incorrect? start->cause3 solution1a Use fresh, high-purity BTC cause1->solution1a Degraded BTC solution1b Ensure anhydrous solvents cause1->solution1b Moisture contamination solution2a Increase reaction temperature cause2->solution2a Low Temperature solution2b Check substrate solubility cause2->solution2b Poor Solubility solution3a Increase BTC equivalents cause3->solution3a Insufficient BTC solution3b Verify catalyst loading cause3->solution3b Incorrect Catalyst Amount

Caption: Troubleshooting flowchart for low reaction conversion.

Vilsmeier_Formation_Chlorination cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Pathway BTC BTC (Triphosgene) Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ BTC->Vilsmeier DMF DMF DMF->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate Activation RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate RCOCl Acyl Chloride (R-COCl) Intermediate->RCOCl Chloride Attack

Caption: Vilsmeier reagent formation and role in chlorination.

Pyridine_Mechanism_Chlorination ROH Alcohol (R-OH) Chloroformate Chloroformate Intermediate (R-OCOCl) ROH->Chloroformate BTC BTC BTC->Chloroformate Carbamate Pyridinium Carbamate Intermediate Chloroformate->Carbamate Pyridine Pyridine Pyridine->Carbamate Nucleophilic Activation RCl Alkyl Chloride (R-Cl) Carbamate->RCl Sₙ2 Attack Chloride Cl⁻ Chloride->RCl

Caption: Proposed mechanism for alcohol chlorination with BTC/Pyridine.

Strategies for purifying 2-aminopropanamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for purifying 2-aminopropanamide from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are crystallization and column chromatography. Crystallization is often used for large-scale purification, while chromatography is excellent for achieving high purity, especially on a smaller scale or for separating closely related impurities.

Q2: What are the typical impurities I might encounter in my this compound reaction mixture?

A2: Impurities in this compound synthesis can arise from several sources, including unreacted starting materials, side products, and degradation products. Common impurities may include:

  • Unreacted L-alanine: Due to the similarity in structure, removing the starting amino acid can be challenging.

  • Di- and tri-peptides: Self-condensation of this compound or reaction with unreacted alanine (B10760859) can form peptide impurities.

  • Residual Solvents: Solvents used in the synthesis, such as methanol (B129727) or ethanol, may be present.

  • By-products from activating agents: If coupling agents are used for amide formation, their by-products will be present.

Q3: How can I remove unreacted L-alanine from my this compound product?

A3: Due to their similar physical properties, separating L-alanine from this compound can be challenging.[1] Cation-exchange chromatography is an effective method for this separation.[2][3] The basicity of the amino group in this compound allows for differential retention on a cation-exchange resin compared to the zwitterionic L-alanine at a specific pH.

Q4: My this compound product is a salt (e.g., hydrochloride). How does this affect purification?

A4: Purifying this compound as its hydrochloride salt is common as it is often a stable, crystalline solid.[4] The salt form can influence solubility in different solvents, which is a key consideration for choosing a recrystallization solvent system. For example, L-Alaninamide hydrochloride is soluble in water and slightly soluble in ethanol.[5]

Troubleshooting Guides

Crystallization Issues

Problem: My this compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6][7][8] This is often due to high supersaturation or the crystallization temperature being above the melting point of the impure compound.[6][7]

Solutions:

  • Reduce Supersaturation: Add a small amount of the primary (good) solvent to the hot mixture to decrease the concentration.[6]

  • Slow Down Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help.[7]

  • Change Solvent System: Experiment with a different solvent or a solvent mixture that provides moderate solubility.[7]

  • Seeding: Introduce a seed crystal of pure this compound to the supersaturated solution to encourage nucleation of the desired crystal form.

Problem: No crystals are forming upon cooling.

This issue typically arises from either insufficient supersaturation or high solubility of the compound in the chosen solvent.

Solutions:

  • Increase Concentration: Slowly evaporate some of the solvent to increase the solute concentration and then allow it to cool again.[6]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[7]

    • Seeding: Add a small crystal of pure this compound.[7]

  • Add an Anti-solvent: If using a single solvent system, you can try adding a miscible solvent in which this compound is insoluble (an anti-solvent) dropwise until the solution becomes turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.

Problem: The recovered crystals are of low purity.

Low purity can result from the co-precipitation of impurities or the inclusion of mother liquor in the crystal lattice.

Solutions:

  • Optimize Solvent System: The chosen solvent should dissolve the impurities well at all temperatures or very poorly, even when hot.

  • Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Perform a Second Recrystallization: A second recrystallization step can significantly improve purity.

  • Consider a Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help adsorb them.[6]

Chromatography Issues

Problem: I am getting poor separation of this compound from impurities on my column.

Poor resolution in column chromatography can be due to an inappropriate choice of stationary or mobile phase, or improper column packing.

Solutions:

  • Optimize Mobile Phase:

    • Reverse-Phase HPLC: For polar compounds like this compound, a highly aqueous mobile phase is often required. Consider using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[9]

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar compounds. An amide-based column with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer can provide good retention and separation.[10]

    • Ion-Exchange Chromatography: This is particularly useful for separating this compound from other charged or zwitterionic impurities like unreacted alanine.[2][11]

  • Change Stationary Phase: If optimizing the mobile phase is not effective, switching to a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) may provide the required selectivity.

  • Check Column Packing: A poorly packed column can lead to band broadening and poor separation. Ensure the column is packed uniformly.

Problem: How do I separate the enantiomers of this compound?

If your synthesis is not stereospecific, you will have a racemic mixture of (R)- and (S)-2-aminopropanamide.

Solution:

  • Chiral HPLC: This is the most effective method for separating enantiomers. Chiral stationary phases (CSPs) are required. For amino acid derivatives, polysaccharide-based CSPs (e.g., Chiralpak series) or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) are often successful.[12][13] The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.

Data Presentation

Table 1: Recrystallization Solvent Systems for Amino Acid Amides

Solvent SystemCompound Type SuitabilityKey Considerations
Ethanol/WaterPolar, water-soluble compoundsGood for inducing crystallization of polar molecules that are highly soluble in pure ethanol.
Methanol/Acetone (B3395972)Polar compoundsAcetone acts as an anti-solvent to induce precipitation from a methanolic solution.
IsopropanolModerately polar compoundsOften provides a good balance of solubility at high and low temperatures.
Ethyl AcetateLess polar amino acid derivativesMay be suitable if the this compound has been modified with a non-polar protecting group.

Note: The optimal solvent system for this compound should be determined experimentally.

Table 2: Chiral HPLC Conditions for Amino Acid Derivatives

Stationary PhaseMobile Phase ExampleCompound TypeReference
CHIROBIOTIC T (Teicoplanin-based)Methanol/Water with Ammonium AcetateUnderivatized amino acids and amides[13]
Chiralpak IA/IC (Polysaccharide-based)Hexane/IsopropanolN-protected amino acid derivatives
ChiroSil RCA(+) (Crown Ether-based)Methanol/Water with Sulfuric AcidDipeptide methyl esters[13]

Experimental Protocols

Protocol 1: Recrystallization of L-Alaninamide Hydrochloride

This protocol is adapted from a literature procedure for the synthesis and purification of L-alaninamide hydrochloride.

Materials:

  • Crude L-alaninamide hydrochloride

  • Methanol

  • Acetone

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolve the crude L-alaninamide hydrochloride in a minimal amount of hot methanol in an Erlenmeyer flask with stirring.

  • Once fully dissolved, remove the flask from the heat.

  • Slowly add acetone (as an anti-solvent) to the warm solution until a slight turbidity persists.

  • Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum. A reported yield for a similar procedure is 85%.

Protocol 2: General Workflow for Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral separation method for this compound.

Materials and Instrumentation:

  • HPLC system with UV or MS detector

  • Chiral column (e.g., Chiralpak IC, CHIROBIOTIC T)

  • HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, methanol)

  • Mobile phase additives (e.g., formic acid, TFA, diethylamine)

  • Racemic this compound standard

Procedure:

  • Column Selection: Choose an appropriate chiral stationary phase based on the literature for similar compounds (see Table 2). Polysaccharide-based or macrocyclic glycopeptide-based columns are good starting points.

  • Initial Mobile Phase Screening:

    • For polysaccharide-based columns in normal phase mode, start with a mobile phase of 90:10 Hexane:Isopropanol.

    • For macrocyclic glycopeptide-based columns in reversed-phase mode, start with a mobile phase of 80:20 Water:Methanol with 0.1% formic acid.

  • Injection and Analysis: Dissolve a small amount of racemic this compound in the mobile phase and inject it onto the column. Monitor the chromatogram for two separated peaks.

  • Method Optimization:

    • If no separation is observed, or the resolution is poor, adjust the mobile phase composition.

    • In normal phase, vary the percentage of the polar modifier (e.g., isopropanol).

    • In reversed-phase, vary the percentage of the organic modifier (e.g., methanol or acetonitrile).

    • The addition of a small amount of an acidic or basic modifier (e.g., TFA or diethylamine) can sometimes improve peak shape and resolution.

    • Optimize the flow rate and column temperature to improve efficiency and resolution.

  • Method Validation: Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, and accuracy.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly Yes ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Filter Crystals (Vacuum Filtration) ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Workflow for the purification of this compound by crystallization.

Chromatography_Workflow start Start with Crude This compound Solution load_sample Load Sample onto Chromatography Column start->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., TLC, HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure Fractions are pure waste Impure Fractions/ Waste analyze_fractions->waste Fractions are impure evaporate Evaporate Solvent pool_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: General workflow for the purification of this compound by column chromatography.

References

Technical Support Center: A Troubleshooting Guide for Lawesson's Reagent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chemists and researchers utilizing Lawesson's Reagent. This guide provides practical solutions to common issues encountered during thionation reactions, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low to no yield of the desired thiocarbonyl product. What are the possible causes and how can I resolve this?

Low or no product yield is a frequent issue that can stem from several factors:

  • Poor Reagent Quality: Lawesson's Reagent is sensitive to moisture and can degrade over time, leading to reduced reactivity.[1] It is crucial to use a fresh batch or a properly stored reagent. If the quality is uncertain, consider recrystallizing the reagent from toluene (B28343) or xylene.[1]

  • Suboptimal Reaction Temperature: The thionation reaction is temperature-dependent.[1] For many substrates, refluxing in a high-boiling solvent like toluene (~110 °C) or xylene is necessary to drive the reaction to completion.[2] Some reactions, however, can proceed at room temperature, particularly when using a solvent like THF in which the reagent is more soluble.[3]

  • Inappropriate Solvent: The choice of solvent is critical for both reagent solubility and reaction rate. Toluene, xylene, and dioxane are commonly used high-boiling anhydrous solvents.[2] For room temperature reactions, THF can be effective, though it may require a larger volume to fully dissolve the reagent.[3]

  • Insufficient Reaction Time: Some thionation reactions can be slow. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] If the starting material is still present, extending the reaction time is recommended.

Q2: The reaction appears to be incomplete or has stalled. What steps should I take?

An incomplete reaction can be frustrating. Here are the primary areas to investigate:

  • Reagent Stoichiometry: An insufficient amount of Lawesson's Reagent will result in incomplete conversion of the starting material.[1] Generally, 0.5 to 0.6 equivalents of Lawesson's Reagent per mole of carbonyl compound are used.[2] For less reactive substrates, a slight excess may be necessary.

  • Poor Solubility: If Lawesson's Reagent does not adequately dissolve in the chosen solvent, its reactivity will be significantly hampered.[1] Ensure you are using a suitable anhydrous solvent and consider increasing the temperature or the solvent volume.[3]

  • Microwave-Assisted Synthesis: For reactions that are sluggish under conventional heating, microwave irradiation can be a powerful alternative, often leading to shorter reaction times and higher yields.[1][4][5]

Q3: I am struggling with the purification of my product due to persistent byproducts. How can I effectively remove them?

Purification is a well-documented challenge in reactions involving Lawesson's Reagent due to the formation of phosphorus-containing byproducts.[6][7]

  • Aqueous Workup: A thorough aqueous workup is crucial before chromatographic purification. Washing the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help to hydrolyze and remove some of the byproducts.[8]

  • Byproduct Decomposition with Alcohols: A highly effective method involves decomposing the phosphorus byproducts into more polar species. After the reaction is complete, the mixture can be cooled and refluxed with an excess of ethanol (B145695) or ethylene (B1197577) glycol for a few hours.[1][6][9] This converts the byproducts into more polar thiophosphonates that are more easily separated.[6][9]

  • Chromatography-Free Purification: For larger scale reactions, a chromatography-free workup has been developed. This involves decomposing the byproducts with ethylene glycol, followed by phase separation and recrystallization of the product.[6][7]

  • Column Chromatography: If column chromatography is necessary, it is often performed on silica (B1680970) gel. The choice of eluent will depend on the polarity of the desired product.[2] Sometimes, the byproducts are non-polar and elute early.[10]

Q4: What are the key safety precautions I must follow when working with Lawesson's Reagent?

Lawesson's Reagent presents several safety hazards that require careful handling:

  • Moisture Sensitivity: The reagent reacts with water to release toxic and flammable hydrogen sulfide (B99878) (H₂S) gas.[1][11] Therefore, it must be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.[11][12]

  • Toxicity and Odor: Lawesson's Reagent and its byproducts have a strong, unpleasant odor.[2][3] All manipulations should be performed in a well-ventilated fume hood.[2][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12][13] In case of skin contact, wash the affected area immediately with plenty of water.[11]

  • Disposal: Unused reagent and residues should be quenched carefully. A common method is to use an excess of sodium hypochlorite (B82951) (bleach) solution.[7] Dispose of waste in accordance with local regulations.[13]

Data Presentation

Table 1: Optimized Reaction Conditions for Thionation of Various Carbonyl Compounds

Substrate TypeCarbonyl Compound ExampleLawesson's Reagent (Equivalents)SolventTemperature (°C)TimeYield (%)Reference
AmideN-phenylbenzamide0.55TolueneReflux4 h95[6]
AmideBenzamide0.5THF251.5 h96[14][15]
KetoneFerrocenyl phenyl ketone-THF65-75-85
KetoneMebroqualone1.0XyleneReflux3 h87[5]
KetonePyropheophorbide a2.0Toluene/Et₃N3545 min82[16]
EsterPorpholactonesExcess---Good to Excellent[5]
LactamN-methylpyrrolidone2-3Toluene80-100--[17]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Thioamides

This protocol describes a general method for the thionation of an amide on a 1.0 mmol scale.[2][6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amide (1.0 mmol) and Lawesson's Reagent (0.5-0.6 mmol).

  • Solvent Addition: Add anhydrous toluene (4-5 mL) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitoring: Monitor the reaction progress by TLC until the starting amide is consumed.

  • Workup Option A (Aqueous Wash): Cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Workup Option B (Byproduct Decomposition): Cool the reaction mixture and add an excess of ethanol or ethylene glycol. Reflux the mixture for 2 hours.[1][6] Then, remove the volatiles under reduced pressure. The residue can then be subjected to an aqueous workup and extraction or directly purified.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system determined by TLC.

Protocol 2: Microwave-Assisted Synthesis of Thioketones

This protocol provides a general procedure for the rapid thionation of ketones using microwave irradiation.[4][5]

  • Reaction Setup: In a microwave reaction vial, combine the ketone (1.0 mmol) and Lawesson's Reagent (0.5-1.0 equiv.).

  • Solvent: Add a suitable solvent such as toluene. For solvent-free conditions, the reactants can be mixed directly.[18]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 2-10 minutes).

  • Workup: After cooling, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Visualizations

Lawesson_Reagent_Mechanism LR_dimer Lawesson's Reagent (Dimer) LR_monomer Reactive Dithiophosphine Ylide (Monomer) LR_dimer->LR_monomer Heat Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate Carbonyl Carbonyl Compound (R₂C=O) Carbonyl->Intermediate Thiocarbonyl Thiocarbonyl Product (R₂C=S) Intermediate->Thiocarbonyl Cycloreversion Byproduct Phosphorus Byproduct Intermediate->Byproduct

Caption: Reaction mechanism of thionation using Lawesson's Reagent.

Troubleshooting_Workflow Start Reaction Issue Identified Problem Low/No Yield or Incomplete Reaction Start->Problem PurificationIssue Purification Difficulty Start->PurificationIssue CheckReagent Check Reagent Quality & Stoichiometry Problem->CheckReagent Possible Cause CheckConditions Verify Reaction Temperature & Time Problem->CheckConditions Possible Cause CheckSolvent Assess Solvent & Solubility Problem->CheckSolvent Possible Cause Optimize Optimize Conditions (e.g., Microwave) CheckReagent->Optimize CheckConditions->Optimize CheckSolvent->Optimize Success Problem Resolved Optimize->Success Workup Improve Workup Procedure PurificationIssue->Workup Solution DecomposeByproducts Decompose Byproducts (EtOH/Ethylene Glycol) Workup->DecomposeByproducts Chromatography Optimize Chromatography Workup->Chromatography DecomposeByproducts->Success Chromatography->Success

Caption: A logical workflow for troubleshooting common Lawesson's Reagent reaction issues.

References

Addressing solubility issues of L-Alaninamide HCl in non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with L-Alaninamide HCl in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of L-Alaninamide HCl?

L-Alaninamide HCl is a salt of the amino acid amide L-Alaninamide. Its hydrochloride form makes it a polar crystalline solid.[1][2][3] Consequently, it exhibits good solubility in polar solvents such as water and is slightly soluble in protic polar solvents like ethanol.[1][3] However, it has poor solubility in most non-polar organic solvents, such as ethers.[2]

Q2: Why is L-Alaninamide HCl poorly soluble in non-polar solvents?

The principle of "like dissolves like" governs solubility. Polar molecules, like L-Alaninamide HCl with its charged ammonium (B1175870) and polar amide groups, readily interact with other polar solvent molecules through dipole-dipole interactions and hydrogen bonding. Non-polar solvents lack these strong electrostatic interactions. The energy required to break the strong intermolecular forces in the crystalline lattice of L-Alaninamide HCl is not sufficiently compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules. This energetic mismatch results in poor solubility.

Q3: Can I simply neutralize L-Alaninamide HCl to its free base form to improve solubility in non-polar solvents?

Neutralizing L-Alaninamide HCl to its free base, L-Alaninamide, with a suitable base will remove the hydrochloride salt, which can increase its solubility in certain organic solvents.[2] However, the free base still contains a polar primary amine and a polar amide group, which may limit its solubility in highly non-polar solvents. The effectiveness of this approach will depend on the specific non-polar solvent being used.

Troubleshooting Guide

Issue: L-Alaninamide HCl does not dissolve in my non-polar reaction solvent.

This is a common challenge due to the polar nature of L-Alaninamide HCl. Below is a stepwise guide to address this issue.

Troubleshooting Workflow

G cluster_0 start Start: L-Alaninamide HCl Insoluble check_free_base Consider converting to free base (L-Alaninamide). Is this compatible with my reaction? start->check_free_base neutralize Neutralize with a suitable base. See Protocol 1. check_free_base->neutralize Yes troubleshoot_further Still insoluble or conversion not possible. check_free_base->troubleshoot_further No free_base_yes Yes free_base_no No test_solubility Test solubility of free base. neutralize->test_solubility test_solubility->troubleshoot_further Insoluble end_soluble End: Soluble test_solubility->end_soluble Soluble end_insoluble End: Refer to further strategies troubleshoot_further->end_insoluble

Caption: Troubleshooting workflow for initial solubility issues.

If converting to the free base is not an option or does not resolve the issue, proceed with the following strategies.

Advanced Solubility Enhancement Strategies

Co-solvent Systems

The use of a co-solvent can significantly enhance the solubility of polar compounds in a predominantly non-polar medium. A small amount of a polar co-solvent can disrupt the non-polar solvent structure and create a more favorable environment for the polar solute.

G cluster_0 Without Co-solvent cluster_1 With Co-solvent A L-Alaninamide HCl (Polar Solute) B Non-polar Solvent A->B Poor Interaction Insoluble C L-Alaninamide HCl D Polar Co-solvent C->D Strong Interaction E Non-polar Solvent D->E Improved Miscibility

Caption: Conceptual diagram of co-solvent action.

Illustrative Co-solvent Data

The following table provides hypothetical solubility data for L-Alaninamide HCl in a toluene-based system with various co-solvents. This data is for illustrative purposes to demonstrate the potential effect of co-solvents.

Co-solventCo-solvent % (v/v)Apparent Solubility (mg/mL)
None0%< 0.1
Ethanol5%1.2
Ethanol10%3.5
Isopropanol5%0.9
Isopropanol10%2.8
Tetrahydrofuran (THF)5%2.1
Tetrahydrofuran (THF)10%5.4

Experimental Protocol 1: Solubility Enhancement using a Co-solvent

  • Solvent Selection: Choose a polar co-solvent that is miscible with your primary non-polar solvent and inert to your reaction conditions. Common choices include ethanol, isopropanol, and THF.

  • Preparation: To your reaction vessel containing the non-polar solvent, add the desired volume percentage of the co-solvent. For example, to prepare a 10% (v/v) solution, add 10 mL of the co-solvent to 90 mL of the non-polar solvent.

  • Dissolution: Stir the co-solvent mixture and gradually add the L-Alaninamide HCl.

  • Observation: Observe for dissolution. Gentle heating may be applied if compatible with your experimental setup, as temperature can influence solubility.[1]

  • Optimization: If solubility is still limited, incrementally increase the percentage of the co-solvent. Be mindful that a higher proportion of the polar co-solvent may alter the overall polarity of your reaction medium.

Surfactant-Mediated Solubilization

Surfactants can form micelles in non-polar solvents (reverse micelles), creating a polar core where polar molecules like L-Alaninamide HCl can be encapsulated and effectively "dissolved" in the bulk non-polar medium.

Illustrative Surfactant Data

The following table provides hypothetical solubility data for L-Alaninamide HCl in hexane (B92381) using different surfactants. This data is for illustrative purposes.

SurfactantConcentration (mM)Apparent Solubility (mg/mL)
None0< 0.1
Dioctyl sodium sulfosuccinate (B1259242) (AOT)502.5
Dioctyl sodium sulfosuccinate (AOT)1006.8
Sorbitan monooleate (Span 80)501.8
Sorbitan monooleate (Span 80)1004.2

Experimental Protocol 2: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose a surfactant that is known to form reverse micelles in your non-polar solvent. AOT is a common choice for creating water-in-oil microemulsions.

  • Preparation: Dissolve the chosen surfactant in the non-polar solvent at the desired concentration.

  • Dissolution: Add L-Alaninamide HCl to the surfactant-solvent mixture.

  • Agitation: Agitate the mixture vigorously (e.g., via sonication or high-speed stirring) to facilitate the formation of reverse micelles and encapsulation of the solute.

  • Observation: The solution should become clear or translucent if solubilization is successful.

Synthesis of Lipophilic Derivatives

For applications where the primary amine or the amide of L-Alaninamide HCl is to be modified, creating a more lipophilic derivative can be an effective strategy. This involves reacting the polar functional groups with non-polar moieties.

Experimental Protocol 3: Synthesis of a Lipophilic N-Acyl L-Alaninamide Derivative (Illustrative)

This protocol describes a general procedure for increasing lipophilicity by acylating the primary amine.

  • Free Base Conversion: Convert L-Alaninamide HCl to L-Alaninamide (free base) as described in the troubleshooting workflow. A common method is to suspend the HCl salt in a suitable solvent and add a base like triethylamine.[2]

  • Acylation: In an inert atmosphere, dissolve the L-Alaninamide free base in a moderately polar, aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Reagent Addition: Cool the solution in an ice bath and slowly add a lipophilic acylating agent (e.g., a long-chain fatty acid chloride like lauroyl chloride) dropwise with stirring.

  • Reaction: Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Wash the reaction mixture with a dilute aqueous acid to remove any unreacted amine and then with a dilute aqueous base to remove excess acid chloride. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting lipophilic derivative by column chromatography or recrystallization.

  • Solubility Test: Test the solubility of the purified lipophilic derivative in your target non-polar solvent.

Disclaimer: The experimental protocols and quantitative data provided are for illustrative and guidance purposes only. Researchers should always consult relevant literature and safety data sheets before conducting any new experimental procedures. The optimal conditions for solubilizing L-Alaninamide HCl will be dependent on the specific solvent, temperature, and other components of the experimental system.

References

Storage and handling recommendations for (2S)-2-Aminopropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of (2S)-2-Aminopropanamide hydrochloride (also known as L-Alaninamide hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (2S)-2-Aminopropanamide hydrochloride?

A1: To ensure the stability and purity of (2S)-2-Aminopropanamide hydrochloride, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[1] For long-term storage, maintaining a temperature between 2-8°C or at -20°C is recommended.[2] Storing under an inert atmosphere, such as argon or nitrogen, is also advised to minimize degradation from moisture and atmospheric components.[1]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling (2S)-2-Aminopropanamide hydrochloride, appropriate personal protective equipment should be worn. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Q3: In which solvents is (2S)-2-Aminopropanamide hydrochloride soluble?

A3: (2S)-2-Aminopropanamide hydrochloride is soluble in water and polar organic solvents such as alcohols and N,N-dimethylformamide (DMF).[1] However, it exhibits poor solubility in low-polarity organic solvents like ether.[1]

Q4: What are the main hazards associated with this compound?

A4: The primary hazards associated with (2S)-2-Aminopropanamide hydrochloride are irritation to the skin, eyes, and respiratory system. It is important to avoid inhalation of dust and direct contact with the skin and eyes.

Q5: Is this compound stable in solution?

A5: While soluble in water and polar organic solvents, the stability of (2S)-2-Aminopropanamide hydrochloride in solution can be a concern, particularly in aqueous solutions where hydrolysis of the amide bond can occur over time. The rate of hydrolysis can be influenced by pH and temperature. It is recommended to prepare solutions fresh for optimal results in sensitive applications like peptide synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving (2S)-2-Aminopropanamide hydrochloride, particularly in the context of peptide synthesis.

Issue 1: The compound has clumped or appears moist.

  • Possible Cause: The compound is hygroscopic and has likely absorbed moisture from the atmosphere due to improper storage or handling.

  • Solution:

    • For non-critical applications, the material may be dried under a high vacuum. However, this may not remove all bound water.

    • For sensitive experiments, such as peptide synthesis, it is strongly recommended to use a fresh, unopened container of the compound.

    • To prevent this issue, always handle the compound in a dry environment (e.g., a glove box) and store it in a desiccator with a suitable drying agent.

Issue 2: Poor or incomplete coupling reaction in peptide synthesis.

  • Possible Cause 1: The hydrochloride salt of the amine is not fully neutralized. The free amine is the reactive species in the coupling reaction.

  • Solution 1: Ensure that a sufficient amount of a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) is added to neutralize the hydrochloride and liberate the free amine before adding the coupling agent.[1]

  • Possible Cause 2: The presence of moisture is interfering with the coupling reagents.

  • Solution 2: Use anhydrous solvents for the reaction. If the starting material is suspected to have absorbed moisture, refer to the troubleshooting steps for a moist compound.

  • Possible Cause 3: The coupling reaction time is insufficient.

  • Solution 3: Monitor the reaction progress using a method like the Kaiser test to check for the presence of free primary amines. If the test is positive, extend the reaction time or consider a second coupling step.[2]

Issue 3: Difficulty dissolving the compound in the reaction solvent (e.g., DMF).

  • Possible Cause: The compound may have low solubility at the desired concentration, or the solvent quality may be poor.

  • Solution:

    • Gently warm the mixture and sonicate to aid dissolution.

    • Ensure the DMF is of high purity and anhydrous, as water content can affect solubility.

    • If solubility remains an issue, consider preparing a more dilute solution or exploring alternative polar aprotic solvents. In some cases, preparing an initial solution in a minimal amount of a highly compatible solvent like DMSO and then diluting with the reaction solvent can be effective.

Issue 4: Unexpected side products are observed in the final product analysis.

  • Possible Cause: Degradation of the (2S)-2-Aminopropanamide hydrochloride or side reactions during the synthesis. The amide group can be susceptible to hydrolysis, especially under acidic or basic conditions with prolonged reaction times or harsh work-up procedures.

  • Solution:

    • Minimize reaction times and use mild reaction conditions where possible.

    • Purify the final product carefully using techniques like column chromatography or recrystallization to remove impurities.

    • Analyze the side products by mass spectrometry or NMR to identify their structures, which can provide clues about the degradation pathway.

Quantitative Data Summary

ParameterValueReference
Recommended Storage Temperature 2-8°C or -20°C[2]
Shelf Life at -20°C 3 years (as powder)
Shelf Life at 4°C 2 years (as powder)
Appearance White to off-white crystalline powder
Solubility Water, Alcohols, DMF[1]
Insoluble in Ether[1]
Incompatible with Strong oxidizing agents, Strong acids

Experimental Protocols

Detailed Methodology for a Dipeptide Synthesis using (2S)-2-Aminopropanamide Hydrochloride

This protocol outlines the solution-phase synthesis of a simple dipeptide, for example, Fmoc-Ala-Ala-NH2.

Materials:

  • (2S)-2-Aminopropanamide hydrochloride

  • Fmoc-L-Alanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Neutralization of the Amine: In a clean, dry reaction flask, dissolve (2S)-2-Aminopropanamide hydrochloride (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes. This step is crucial to neutralize the hydrochloride salt and generate the free amine necessary for the coupling reaction.[1]

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Fmoc-L-Alanine (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF. To this solution, add DIPEA (2.0 equivalents) and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Fmoc-L-Alanine solution to the flask containing the neutralized (2S)-2-Aminopropanamide. Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography to obtain the pure product.

Visualizations

Storage_and_Handling_Workflow Recommended Storage and Handling of (2S)-2-Aminopropanamide Hydrochloride cluster_storage Storage cluster_handling Handling cluster_usage Experimental Use storage_conditions Store in a cool, dry, well-ventilated area sealed_container Keep container tightly sealed storage_conditions->sealed_container Hygroscopic nature weighing Weigh quickly in a dry environment storage_conditions->weighing Retrieve from storage inert_atmosphere Store under inert gas (e.g., Argon) sealed_container->inert_atmosphere For long-term stability ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat avoid_inhalation Avoid dust inhalation ppe->avoid_inhalation avoid_contact Avoid skin and eye contact ppe->avoid_contact handling_precautions Follow all handling precautions ppe->handling_precautions dissolution Dissolve in appropriate anhydrous solvent (e.g., DMF) weighing->dissolution neutralization Neutralize HCl salt with a non-nucleophilic base dissolution->neutralization reaction Proceed with reaction (e.g., peptide coupling) neutralization->reaction handling_precautions->weighing Dipeptide_Synthesis_Workflow Experimental Workflow for Dipeptide Synthesis start Start neutralization 1. Neutralize (2S)-2-Aminopropanamide HCl with DIPEA in anhydrous DMF start->neutralization coupling 3. Couple activated amino acid with neutralized amine neutralization->coupling activation 2. Activate Fmoc-L-Alanine with HBTU and DIPEA in anhydrous DMF activation->coupling monitoring 4. Monitor reaction progress by TLC coupling->monitoring monitoring->coupling Incomplete workup 5. Aqueous Work-up: - Dilute with EtOAc - Wash with 1M HCl, NaHCO3, brine monitoring->workup Reaction complete drying 6. Dry organic layer (MgSO4) and concentrate workup->drying purification 7. Purify by silica gel chromatography drying->purification end End: Pure Dipeptide purification->end

References

How to avoid oxidative degradation in amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for amide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding oxidative degradation during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, along with detailed experimental protocols and data to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of oxidative degradation in my amide synthesis reaction?

A1: Oxidative degradation can manifest in several ways, including:

  • Low or inconsistent product yield: This is one of the most common indicators that side reactions, such as oxidation, are competing with your desired amide bond formation.

  • Formation of colored impurities: The appearance of yellow, brown, or other colored byproducts in your reaction mixture or isolated product can suggest the presence of oxidized species.

  • Complex crude product profile: Analysis of your crude reaction mixture by techniques like HPLC or LC-MS may show multiple unexpected peaks, indicating the formation of various side products.[1]

  • Difficulty in purification: The presence of closely eluting or reactive impurities can make the purification of your desired amide challenging.

Q2: Which functional groups are particularly susceptible to oxidation during amide synthesis?

A2: Certain functional groups are more prone to oxidation under amide coupling conditions. Special care should be taken when your starting materials contain:

  • Electron-rich aromatic rings: Phenols and anilines are particularly susceptible to oxidation.

  • Thiols: The thiol group in cysteine residues, for example, can be easily oxidized to form disulfide bonds.[2]

  • Aldehydes: Aldehydes can be oxidized to carboxylic acids.

  • Certain heterocycles: Electron-rich heterocyclic systems can be sensitive to oxidative conditions.

Q3: How does the choice of coupling reagent affect oxidative degradation?

A3: The choice of coupling reagent is critical as it can influence the reaction conditions and the formation of reactive intermediates that may promote or suppress oxidation.[3][4]

  • Carbodiimides (e.g., DCC, EDC): While widely used, they can sometimes lead to side reactions. The use of additives like HOBt or OxymaPure is often recommended to improve efficiency and suppress side reactions.[2][5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and fast reaction times, which can minimize the exposure of sensitive substrates to potentially oxidizing conditions.[5]

  • Phosphonium (B103445) Salts (e.g., PyBOP): These are also highly efficient and can be a good choice for challenging couplings where side reactions are a concern.[5]

For substrates that are particularly sensitive to oxidation, it is advisable to choose a highly efficient coupling reagent that allows for rapid reaction times under mild conditions.

Troubleshooting Guides

Issue: Low Yield and/or Observation of Colored Impurities

This is a common problem that often points towards oxidative side reactions. Follow this troubleshooting guide to diagnose and resolve the issue.

Step 1: Evaluate Your Reaction Setup

  • Are you using an inert atmosphere? For many amide syntheses, especially those involving air-sensitive reagents or substrates, working under an inert atmosphere of nitrogen or argon is crucial to prevent oxidation by atmospheric oxygen.[6][7] If you are not, this should be the first modification to your protocol.

Step 2: Check Your Reagents and Solvents

  • Solvent Purity: Solvents, particularly ethers like THF and dioxane, can form explosive peroxides over time when exposed to air and light.[8][9] These peroxides can initiate unwanted oxidative side reactions.

    • Action: Use freshly distilled or commercially available anhydrous solvents. Test for the presence of peroxides in older solvent bottles.

  • Reagent Quality: Degradation of starting materials or coupling reagents can also lead to poor outcomes.

    • Action: Ensure your carboxylic acid, amine, and coupling reagents are of high purity and have been stored correctly.

Step 3: Optimize Your Reaction Conditions

  • Temperature: While heating can accelerate the desired reaction, it can also increase the rate of decomposition and oxidative side reactions.

    • Action: Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes minimize side reactions.[6]

Issue: Difficulty in Purifying the Final Product Due to Impurities

If you are struggling to isolate your pure amide, it is likely that closely-eluting byproducts are being formed.

Step 1: Analyze the Impurities

  • Action: Use analytical techniques such as LC-MS, GC-MS, or NMR to identify the major impurities.[1] Knowing the structure of the byproducts can provide clues about the undesired reaction pathway (e.g., the presence of a dimer might suggest oxidative coupling).

Step 2: Modify Your Protocol to Avoid Impurity Formation

  • Inert Atmosphere: If you haven't already, implement the use of an inert atmosphere.

  • Antioxidant Additives: In some cases, the addition of a radical scavenger or antioxidant might be beneficial, although this is less common in standard amide synthesis and should be approached with caution as it can interfere with the desired reaction.

  • Alternative Coupling Reagent: As mentioned in the FAQs, some coupling reagents are better suited for sensitive substrates.

    • Action: If you are using a carbodiimide, consider switching to a uronium or phosphonium salt like HATU or PyBOP.[3][4]

Quantitative Data Summary

The following table summarizes the impact of reaction atmosphere on the yield of amide synthesis for a model reaction.

Carboxylic AcidAmineCoupling ReagentBaseSolventAtmosphereYield (%)Reference
Benzoic AcidBenzylamineHATUDIPEADMFAir85[Hypothetical Data]
Benzoic AcidBenzylamineHATUDIPEADMFNitrogen95[Hypothetical Data]
4-Hydroxybenzoic AcidBenzylamineEDC/HOBtDIPEADMFAir60[Hypothetical Data]
4-Hydroxybenzoic AcidBenzylamineEDC/HOBtDIPEADMFNitrogen88[Hypothetical Data]

Note: The data in this table is illustrative and based on general observations. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Amide Synthesis under Inert Atmosphere (Schlenk Line)

This protocol describes a general procedure for performing an amide coupling reaction under a nitrogen or argon atmosphere using a Schlenk line.

Materials:

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Schlenk line with dual vacuum/inert gas manifold

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Assembly: Assemble the dry glassware and connect it to the Schlenk line.

  • Purging with Inert Gas: Evacuate the glassware under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.[10]

  • Reagent Addition:

    • Dissolve the carboxylic acid (1.0 eq.), coupling reagent (1.0-1.2 eq.), and base (2.0 eq.) in an anhydrous solvent in the reaction flask under a positive pressure of inert gas.

    • Stir the mixture at the desired temperature (e.g., 0 °C or room temperature) for 15-30 minutes for pre-activation.

    • Dissolve the amine (1.0-1.1 eq.) in an anhydrous solvent in the dropping funnel.

    • Add the amine solution dropwise to the reaction mixture over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl) and proceed with standard extraction and purification procedures.[6]

Visualizations

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start dry_glassware Oven-Dry Glassware start->dry_glassware assemble Assemble Glassware dry_glassware->assemble purge Purge with Inert Gas (3x) assemble->purge add_acid Add Carboxylic Acid, Coupling Reagent, Base purge->add_acid preactivate Pre-activate (15-30 min) add_acid->preactivate add_amine Add Amine Solution (dropwise) preactivate->add_amine react Monitor Reaction (TLC/LC-MS) add_amine->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: Experimental workflow for amide synthesis under an inert atmosphere.

Oxidative_Degradation_Pathway Amine Amine (R-NH2) Amide Desired Amide (R-NH-CO-R') Amine->Amide OxidizedSubstrate Oxidized Starting Material Amine->OxidizedSubstrate CarboxylicAcid Carboxylic Acid (R'-COOH) ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedEster ActivatedEster->Amide Nucleophilic Attack Oxygen Oxygen (O2) Oxygen->OxidizedSubstrate SideProducts Oxidative Side Products OxidizedSubstrate->SideProducts

Caption: Potential pathway for oxidative degradation during amide synthesis.

References

Technical Support Center: Managing Thermal Degradation of Amines in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with amines in the presence of carbon dioxide.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving amine-based CO2 capture, focusing on the challenges posed by thermal degradation.

Issue 1: Accelerated Amine Loss and Reduced CO2 Capture Capacity

Q1: My amine solvent is losing its effectiveness for CO2 capture much faster than expected. What could be the cause?

A1: Accelerated amine loss is a primary indicator of solvent degradation. The two main types of degradation are thermal and oxidative.[1] Thermal degradation predominantly occurs in the high-temperature stripper section of a capture plant, while oxidative degradation is more common in the absorber where the flue gas introduces oxygen.[1][2]

Several factors can increase the rate of thermal degradation:

  • High Temperatures: The rate of thermal degradation is strongly influenced by temperature.[3] Operating the stripper at excessively high temperatures will accelerate amine loss.

  • High CO2 Loading: A high concentration of CO2 dissolved in the amine solution (high CO2 loading) can increase the degradation rate.[3]

  • Amine Concentration: The concentration of the amine itself can impact the degradation rate, often in a more than first-order relationship.[3]

  • Presence of Impurities: Flue gas can contain impurities like SOx and NOx which can react with amines and contribute to degradation.[1]

Troubleshooting Steps:

  • Verify Operating Temperatures: Ensure the stripper and reboiler temperatures are within the recommended range for your specific amine solvent.

  • Analyze CO2 Loading: Measure the CO2 loading in your rich and lean amine streams to ensure it is within the optimal operational window.

  • Check for Oxygen Leaks: Although thermal degradation is the focus, oxygen ingress can lead to oxidative degradation, which also reduces capture capacity.

  • Analyze for Contaminants: If possible, analyze your amine solution for the presence of heat-stable salts (HSS), which are byproducts of degradation caused by acidic gas impurities.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Q2: I am seeing significant variability in my amine degradation rate measurements between experiments. What are the likely sources of this inconsistency?

A2: Inconsistent results in degradation studies can often be traced back to subtle variations in experimental conditions. The setup of the experiment itself can influence the outcome.[4]

Key factors to control for reproducibility:

  • Atmosphere Control: The presence of oxygen, even in trace amounts, can lead to oxidative degradation, confounding thermal degradation studies. Ensure your experimental setup is properly sealed and purged with an inert gas (e.g., nitrogen or argon).

  • Temperature Uniformity: Inconsistent heating or temperature gradients within the reaction vessel can lead to variable degradation rates.

  • Sample Handling: The way samples are taken, stored, and prepared for analysis can introduce errors. For instance, prolonged exposure of samples to air can lead to oxidation.

  • Analytical Method Variability: Ensure that your analytical methods (e.g., HPLC, GC) are properly validated and calibrated for each run.

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Degradation Results identify_source Identify Source of Variability start->identify_source check_temp Verify Temperature Control & Uniformity resolve_issue Implement Corrective Actions check_temp->resolve_issue check_atm Check Atmosphere Control (Inert Gas Purge) check_atm->resolve_issue check_sampling Review Sample Handling & Storage Protocol check_sampling->resolve_issue check_analysis Validate Analytical Method Calibration check_analysis->resolve_issue identify_source->check_temp Temperature Issue? identify_source->check_atm Atmosphere Issue? identify_source->check_sampling Sampling Issue? identify_source->check_analysis Analysis Issue? end_node Achieve Reproducible Results resolve_issue->end_node

Caption: A flowchart for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q3: What are the primary products of thermal degradation for common amines like MEA, MDEA, and piperazine?

A3: The degradation products can be complex and vary depending on the amine and the specific conditions. However, some common products have been identified:

  • Monoethanolamine (MEA): N-(2-hydroxyethyl)imidazole (HEI) and N-(2-hydroxyethyl)formamide (HEF) are major degradation products.[1] Other identified products include N-(2-hydroxyethyl)imidazolidin-2-one (HEIA) and N-(2-hydroxyethyl)ethylenediamine (HEEDA).[5]

  • Methyldiethanolamine (MDEA): Degradation products can include triethanolamine.[6]

  • Piperazine (PZ): Piperazinone is a known degradation product of piperazine.[6]

Q4: Which analytical techniques are best suited for identifying and quantifying amine degradation products?

A4: A combination of chromatographic techniques is often employed for a comprehensive analysis of amine degradation.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Widely used for quantifying the parent amine concentration and non-volatile degradation products.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile degradation products.[1]

  • Ion Chromatography (IC): Primarily used to identify and quantify heat-stable salts (HSS), which are ionic degradation products.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying a wide range of degradation products, especially those that are polar and thermolabile.[1][7][10]

Q5: How can I minimize thermal degradation in my experiments or pilot plant?

A5: Minimizing thermal degradation is crucial for the economic viability and environmental impact of amine-based CO2 capture.[2] Strategies include:

  • Solvent Selection: Choose amines that are inherently more thermally stable. For instance, sterically hindered amines may exhibit greater stability.[11][12]

  • Optimize Operating Conditions: Operate the stripper at the lowest feasible temperature and pressure for effective CO2 removal.[1][3]

  • Use of Inhibitors: Certain chemical additives can inhibit degradation pathways.

  • Flue Gas Pre-treatment: Removing impurities like SOx and NOx from the flue gas before it enters the absorber can prevent the formation of heat-stable salts and reduce downstream degradation.[1]

Quantitative Data Summary

Table 1: Influence of Temperature on MEA Degradation

Temperature (°C)Amine Concentration (M)CO2 Loading (mol CO2/mol amine)Degradation Rate (%/week)Reference
12070.4~1.5Davis (2009)
13570.4~5Davis (2009)
15070.4~15Davis (2009)

Note: Data is illustrative and sourced from literature. Actual rates will vary with specific experimental conditions.

Table 2: Comparison of Analytical Techniques for Amine Degradation Analysis

TechniqueAnalytesAdvantagesLimitations
HPLC Parent amine, non-volatile degradation productsRobust, quantitativeMay not detect volatile compounds
GC-MS Volatile degradation productsHigh sensitivity and specificity for volatile compoundsNon-volatile compounds require derivatization[7][13]
IC Heat-stable salts (anions and cations)Best method for ionic speciesLimited to ionic compounds
LC-MS Wide range of polar and thermolabile compoundsHigh sensitivity and broad applicabilityCan be more complex to operate

Experimental Protocols

Protocol 1: Thermal Degradation Screening in Batch Reactors

This protocol outlines a general procedure for assessing the thermal stability of amine solvents.

Objective: To determine the rate of thermal degradation of an amine solvent at a specific temperature and CO2 loading.

Materials:

  • Amine solvent of interest

  • Deionized water

  • High-purity CO2 gas

  • High-purity N2 gas

  • Stainless steel batch reactors (e.g., Swagelok cylinders)

  • Forced convection oven

  • Analytical equipment (HPLC or GC)

Procedure:

  • Solution Preparation: Prepare the aqueous amine solution to the desired molar concentration (e.g., 5 M MEA).[14]

  • CO2 Loading: Sparge the amine solution with CO2 gas until the target CO2 loading is achieved (e.g., 0.4 mol CO2/mol amine).[14][15] The loading can be determined by titration or density measurements.

  • Reactor Filling: Fill the stainless steel reactors with the CO2-loaded amine solution, leaving a small headspace.

  • Inerting: Purge the headspace with N2 gas to remove any oxygen.

  • Heating: Place the sealed reactors in a pre-heated forced convection oven at the desired experimental temperature (e.g., 135°C).[5]

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48, 96 hours), remove a reactor from the oven and cool it rapidly in a cold water bath to quench the reaction.

  • Analysis: Analyze the amine concentration in each sample using a validated HPLC or GC method.

Data Analysis: Plot the amine concentration versus time. The initial degradation rate can be determined from the slope of the initial linear portion of the curve.

Workflow for Amine Degradation Analysis

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solution Prepare Amine Solution load_co2 Load with CO2 prep_solution->load_co2 fill_reactor Fill & Seal Reactor load_co2->fill_reactor heat_sample Heat at Constant Temperature fill_reactor->heat_sample collect_samples Collect Samples Over Time heat_sample->collect_samples analyze_amine Analyze Amine Concentration (HPLC/GC) collect_samples->analyze_amine analyze_products Identify Degradation Products (GC-MS, LC-MS) collect_samples->analyze_products analyze_hss Quantify Heat Stable Salts (IC) collect_samples->analyze_hss calc_rate Calculate Degradation Rate analyze_amine->calc_rate pathway_id Identify Degradation Pathways analyze_products->pathway_id analyze_hss->pathway_id

Caption: A workflow diagram for a typical amine thermal degradation study.

References

Technical Support Center: Amide Synthesis Impurity Analysis via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and characterizing unknown impurities in amide synthesis using mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in amide synthesis?

A1: Impurities in amide synthesis typically fall into several categories:

  • Process-Related Impurities: These originate from the synthetic route itself.

    • Unreacted Starting Materials: Residual carboxylic acids and amines that did not react.

    • Reagent-Related Byproducts: These are derived from the coupling agents used. A prime example is the formation of N-acylurea when using carbodiimide (B86325) reagents like EDC or DCC.[1][2][3] The corresponding ureas, such as 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from EDC or dicyclohexylurea (DCU) from DCC, are also common byproducts.[1][4][5][6]

    • Side-Reaction Products: Unintended products formed through alternative reaction pathways.

  • Degradation Products: The desired amide product or intermediates may degrade under the reaction or workup conditions.

  • Residual Solvents and Catalysts: Solvents used in the reaction and purification steps, or catalysts like 4-(Dimethylamino)pyridine (DMAP), may be present in the final product.[7]

Q2: I see a peak in my LC-MS that corresponds to my starting materials, even though TLC analysis showed full conversion. What could be the cause?

A2: This is a common scenario and can be attributed to "in-source fragmentation," where the desired amide product breaks apart within the mass spectrometer's ion source before detection.[8][9] ESI-MS can sometimes be energetic enough to cleave the newly formed amide bond, regenerating the starting carboxylic acid and amine fragments.[9][10] This can be misleading, suggesting an incomplete reaction. It is crucial to use "softer" ionization conditions to minimize this effect.[8][11]

Q3: How can I confirm if a suspected impurity is an N-acylurea byproduct from my EDC coupling reaction?

A3: N-acylurea is a common byproduct formed by the rearrangement of the reactive O-acylisourea intermediate.[3] To identify it:

  • Calculate the Expected Mass: The N-acylurea impurity will have a molecular weight equal to the sum of your carboxylic acid and the EDC reagent.

  • Look for Characteristic Ions: In your LC-MS data, search for the protonated molecule [M+H]⁺ corresponding to this calculated mass.

  • Perform MS/MS: Fragmenting the suspected N-acylurea parent ion should yield fragments corresponding to the original carboxylic acid and other characteristic losses.

Q4: My reaction uses a uronium-based coupling reagent like HATU or HBTU. What specific impurities should I look for?

A4: Uronium/aminium-based reagents like HATU and HBTU can also generate specific impurities.[4] A potential side-reaction can involve the amine nucleophile reacting with the coupling reagent itself to form a guanidinium (B1211019) byproduct.[1] Additionally, residual coupling agents and their byproducts, such as tetramethylurea (TMU), should be monitored.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Weak or No Molecular Ion ([M+H]⁺) Peak for the Amide Product In-source Fragmentation: The energy in the ion source is breaking the amide bond.[8][9]Reduce the fragmentor or cone voltage to create "softer" ionization conditions. Lower the ion source temperature if possible.[8][11][13]
Poor Ionization Efficiency: The mobile phase pH is not optimal for protonating the amide.For positive mode ESI, ensure the mobile phase is slightly acidic (e.g., add 0.1% formic acid) to promote protonation.[8] Avoid ion-suppressing agents like TFA if possible when interfacing with MS.[14]
Unexpected Peaks in the Mass Spectrum Reagent-Related Byproducts: Peaks may correspond to DCU, EDU, N-acylurea, or guanidinium byproducts.Refer to the Common Impurities in Amide Synthesis table below to check m/z values. Develop an LC method that separates these byproducts from your product.[1][12]
Contamination: Solvents, glassware, or the LC-MS system itself may be contaminated.Run a blank injection (mobile phase only) to check for system contamination. Use high-purity solvents.
Poor Chromatographic Separation of Product and Impurities Inappropriate Column or Mobile Phase: The chosen LC conditions are not resolving structurally similar compounds.Screen different columns (e.g., C18, Phenyl-Hexyl). Optimize the gradient profile (e.g., make it shallower to increase resolution). Adjust the mobile phase pH.
Column Overload: Injecting too concentrated a sample can lead to peak broadening and poor resolution.Dilute the sample and re-inject.
Mass Inaccuracy or Broad Peaks Matrix Effects: Other components in the sample are suppressing or enhancing the ionization of your analyte.Improve sample cleanup before injection. Dilute the sample. Ensure proper chromatographic separation so that impurities do not co-elute with the main product.
Instrument Calibration: The mass spectrometer may need to be tuned or calibrated.Perform a system tune and calibration according to the manufacturer's recommendations.

Data Presentation: Common Impurities in Amide Synthesis

The following table summarizes common impurities encountered in amide synthesis, along with their typical source and expected protonated molecular ion ([M+H]⁺) in mass spectrometry.

ImpurityCommon Source(s)Molecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)
Dicyclohexylurea (DCU) Byproduct of DCC couplingC₁₃H₂₄N₂O224.34225.19
1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) Byproduct of EDC couplingC₈H₁₉N₃O173.26174.16
N-Acylurea Side reaction of carbodiimide (DCC, EDC) couplingVaries (R-COOH + coupling agent)VariesVaries
Tetramethylurea (TMU) Byproduct of HATU/HBTU couplingC₅H₁₂N₂O116.16117.10
1-Hydroxybenzotriazole (HOBt) Additive for carbodiimide or uronium salt couplingC₆H₅N₃O135.13136.06
4-(Dimethylamino)pyridine (DMAP) CatalystC₇H₁₀N₂122.17123.09

Note: The m/z value for N-Acylurea will be the sum of the molecular weight of the carboxylic acid and the carbodiimide reagent, plus one for the proton.

Experimental Protocols

Protocol 1: General LC-MS Method for Amide Reaction Monitoring

This protocol provides a starting point for developing a robust LC-MS method for analyzing amide synthesis reaction mixtures.

  • Instrumentation:

    • HPLC or UHPLC system coupled to a single quadrupole or tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole).

    • Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient to ensure separation of polar starting materials and byproducts. A typical gradient might be:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100 - 1000 (adjust based on expected masses).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 20-30 V) to minimize in-source fragmentation. This is a critical parameter to optimize.[11][13]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture (e.g., 5 µL).

    • Dilute significantly with a 50:50 mixture of Mobile Phase A and B (e.g., dilute 1:1000).

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Characterizing an Unknown Impurity using MS/MS

Once an unknown impurity peak is detected, tandem MS (MS/MS) is used for structural elucidation.

  • Initial Identification: From the full scan MS data, determine the m/z of the protonated molecular ion ([M+H]⁺) of the impurity.

  • Develop an MS/MS Method:

    • Set the mass spectrometer to operate in MS/MS or Product Ion Scan mode.

    • Precursor Ion Selection: Enter the m/z of the impurity's [M+H]⁺ as the precursor ion to be isolated and fragmented.

    • Collision Energy: Apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation pattern. Low energy will produce simpler fragmentation, while higher energy will result in more extensive fragmentation.

  • Data Analysis:

    • Analyze the resulting product ion spectrum.

    • Identify characteristic neutral losses (e.g., loss of water, CO, or parts of the starting materials).

    • Propose a structure for the impurity based on the fragmentation pattern and knowledge of the reaction chemistry. For amides, a common fragmentation is the cleavage of the N-CO bond.[15][16]

    • Compare the fragmentation pattern to that of the known product and starting materials to identify common structural motifs.

Visualizations

Impurity_Identification_Workflow cluster_Analysis LC-MS Analysis cluster_Evaluation Peak Evaluation cluster_Characterization Unknown Impurity Characterization A Inject Reaction Mixture into LC-MS B Acquire Full Scan MS Data A->B C Process Chromatogram: Identify All Peaks B->C D Peak of Interest Detected? C->D E Compare m/z with Expected Product, Starting Materials, & Reagents D->E G Perform MS/MS Analysis on Unknown Peak D->G Yes F Known Compound? E->F F->G No End_Known Quantify and Report F->End_Known Yes H Analyze Fragmentation Pattern G->H G->H I Propose Impurity Structure H->I J Confirm Structure (e.g., Synthesis, NMR) I->J End_Characterized Impurity Identified J->End_Characterized

Caption: Logical workflow for identifying and characterizing unknown impurities.

Experimental_Workflow cluster_Prep Sample Preparation cluster_LCMS LC-MS System cluster_Data Data Analysis RM Amide Synthesis Reaction Mixture Quench Quench Aliquot RM->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter LC HPLC/UHPLC Separation (C18 Column) Filter->LC MS ESI-MS Detection (Full Scan & MS/MS) LC->MS DA Identify m/z of Peaks MS->DA FRAG Analyze Fragmentation DA->FRAG ID Identify/Characterize Impurities FRAG->ID

References

Technical Support Center: Optimizing Reactions with Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing stoichiometry in reactions involving Lawesson's Reagent (LR). This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and enhancing the efficiency of thionation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lawesson's Reagent and its primary application?

Lawesson's Reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a versatile thionating agent used in organic synthesis.[1] Its main function is to convert carbonyl compounds like ketones, esters, and amides into their corresponding thiocarbonyl analogs (thioketones, thioesters, thioamides, etc.).[1][2][3]

Q2: What are the advantages of Lawesson's Reagent over other thionating agents like phosphorus pentasulfide (P₄S₁₀)?

Lawesson's Reagent generally offers milder reaction conditions, shorter reaction times (especially with microwave assistance), and often results in higher yields compared to P₄S₁₀.[1][4][5] It also has better solubility in common organic solvents.[1]

Q3: What is the general mechanism of thionation with Lawesson's Reagent?

In solution, Lawesson's Reagent is in equilibrium with a reactive dithiophosphine ylide intermediate. This ylide reacts with a carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[1][2][6]

Q4: What are the typical stoichiometric ratios for Lawesson's Reagent in a reaction?

Theoretically, 0.5 equivalents of Lawesson's Reagent are sufficient for the thionation of one equivalent of a simple carbonyl compound. However, in practice, it is common to use a slight excess, typically ranging from 0.55 to 1.0 equivalents, to drive the reaction to completion.[7][8] For substrates with multiple carbonyl groups or for less reactive carbonyls like esters, a higher excess may be necessary.[9]

Q5: What safety precautions should be taken when handling Lawesson's Reagent?

Lawesson's Reagent is moisture-sensitive and can release toxic and flammable hydrogen sulfide (B99878) (H₂S) gas upon contact with water. It is harmful if inhaled, swallowed, or in contact with skin. Always handle Lawesson's Reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1] To neutralize residual reagent and its byproducts, an excess of sodium hypochlorite (B82951) (bleach) can be used.[6][10][11]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Poor Reagent Quality Lawesson's Reagent can degrade upon exposure to moisture. Use freshly opened reagent or store it under an inert atmosphere in a desiccator.
Sub-optimal Reaction Temperature The reactivity of Lawesson's Reagent is temperature-dependent. For slow reactions, consider increasing the temperature or switching to a higher-boiling solvent like toluene (B28343) or xylene.[9]
Inappropriate Solvent The choice of solvent can significantly impact reaction rate and yield. Nonpolar solvents like toluene and 1,2-dichloroethane (B1671644) (DCE) often give good results.[1] For some substrates, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) may be suitable.[1][12]
Slow Reaction Kinetics Conventional heating can be slow. Employing microwave irradiation can dramatically reduce reaction times and improve yields.[1][4][5]
Problem 2: Incomplete Reaction or Stalling
Possible Cause Recommended Solution
Insufficient Lawesson's Reagent An inadequate amount of Lawesson's Reagent will lead to incomplete conversion. Increase the stoichiometry of the reagent, for example, from 0.55 to 0.75 or 1.0 equivalent.[1]
Poor Solubility of Reagent If Lawesson's Reagent does not dissolve well in the chosen solvent, its reactivity will be limited. Consider switching to a solvent in which it has better solubility, such as THF, or increasing the reaction temperature.[1][12]
Reaction Not at Equilibrium Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present, extend the reaction time.
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Polar Phosphorus Byproducts The reaction generates phosphorus-containing byproducts that can be difficult to separate from the desired product due to similar polarities.[7][13]
Solution 1: Modified Workup After the reaction, add an excess of ethanol (B145695) or ethylene (B1197577) glycol and reflux for a period. This converts the phosphorus byproducts into more polar phosphonates that are more easily removed by an aqueous wash or extraction.[1][7][14]
Solution 2: Chromatography Optimization Use a shallow gradient during column chromatography. Since the byproducts are often non-polar, starting with a non-polar eluent and gradually increasing polarity can improve separation.[1]
Solution 3: Aqueous Extraction A thorough aqueous workup is critical to remove byproducts. Washing with a saturated aqueous solution of NaHCO₃ can help remove some of the acidic phosphorus byproducts.[15]

Experimental Protocols

Protocol 1: Microwave-Assisted Thioamide Synthesis
Step Procedure
Reactants To a microwave vial, add the amide (1.0 equiv.) and Lawesson's Reagent (0.6 equiv.).
Solvent Add a suitable solvent such as toluene (e.g., 4 mL for a 1 mmol scale reaction).
Reaction Conditions Seal the vial and heat the mixture to 100-150°C for 10-30 minutes using a microwave reactor.[1][4][5]
Workup After cooling, concentrate the reaction mixture under reduced pressure.
Purification Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Chromatography-Free Workup for Thioamide Synthesis
Step Procedure
Reaction Perform the thionation of the amide (1.0 equiv.) with Lawesson's Reagent (0.55-0.60 equiv.) in a suitable solvent (e.g., toluene) at reflux until the starting material is consumed (monitored by TLC).[7]
Byproduct Decomposition Cool the reaction mixture and add an excess of ethylene glycol. Reflux the mixture for 2-4 hours to convert the phosphorus byproducts into more polar species.[7][14]
Extraction For larger scale reactions, cool the mixture to approximately 50°C and transfer to a separatory funnel. Separate the lower ethylene glycol layer and extract it with additional toluene.[1][7]
Purification Combine the organic layers. The product can then be purified by recrystallization, avoiding the need for column chromatography.[1][7]

Visualizations

G General Workflow for Lawesson's Reagent Thionation A Combine Substrate, Lawesson's Reagent, and Solvent B Heat Reaction (Conventional or Microwave) A->B C Monitor Progress (TLC) B->C D Complete C->D Reaction Finished E Incomplete C->E Starting Material Remains F Quench & Aqueous Wash D->F E->B Continue Heating G Solvent Extraction F->G H Purify (Column Chromatography or Recrystallization) G->H I Isolated Product H->I

Caption: General workflow for a Lawesson's Reagent thionation experiment.

G Troubleshooting Logic for Lawesson's Reagent Reactions A Low Product Yield? B Check Reagent Quality Increase Temperature Change Solvent Use Microwave A->B Yes C Incomplete Reaction? A->C No D Increase LR Stoichiometry Change Solvent Extend Reaction Time C->D Yes E Purification Difficulty? C->E No F Modified Workup (EtOH/Glycol) Optimize Chromatography Thorough Aqueous Wash E->F Yes

Caption: Troubleshooting logic for common Lawesson's Reagent thionation issues.

References

Technical Support Center: Preventing Polymerization During Thermal Degradation of MEA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monoethanolamine (MEA) and encountering challenges with its thermal degradation and associated polymerization.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving the thermal degradation of MEA.

Problem Possible Causes Recommended Solutions
Unexpectedly high rate of MEA degradation and polymer formation. High reaction temperature.Lower the temperature of the stripper and reboiler. A reduction in temperature can significantly decrease the degradation rate.[1] Thermal degradation becomes more significant at temperatures above 110-120°C.[2]
High CO2 loading.Operate at lower CO2 loading, as the degradation rate is often first-order with respect to CO2 concentration.[1]
Presence of contaminants.Ensure high purity of the MEA solution. Contaminants can sometimes catalyze degradation reactions.
Formation of insoluble precipitates or significant increase in solution viscosity. Advanced polymerization.Review and adjust experimental conditions (temperature, CO2 loading) to minimize polymer formation. Consider using analytical techniques like HPLC or GC-MS to identify the specific degradation products.
Presence of specific degradation products.Certain degradation products can have lower solubility or contribute more to viscosity. Identify these products to understand the specific degradation pathway occurring.
Inconsistent or non-reproducible experimental results. Variations in experimental setup or procedure.Strictly adhere to a standardized experimental protocol. Ensure consistent heating, stirring, and sampling methods.
Inaccurate measurement of temperature or CO2 loading.Calibrate all measurement instruments regularly.
Degradation of MEA stock solution.Store MEA solutions under appropriate conditions (e.g., inert atmosphere, protected from light) to prevent premature degradation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of MEA thermal degradation leading to polymerization?

The primary mechanism for the thermal degradation of monoethanolamine (MEA) in the presence of CO2 is carbamate (B1207046) polymerization.[1] This process begins with the formation of MEA carbamate. The carbamate can then undergo an intramolecular cyclization to form 2-oxazolidinone (B127357) (OZD), which is a key intermediate.[3] OZD can then react with another MEA molecule to form 1-(2-hydroxyethyl)-2-imidazolidone (HEIA). HEIA is a relatively stable compound and tends to accumulate in the solution.[4] HEIA can further react to form N-(2-hydroxyethyl)-ethylenediamine (HEEDA), which can then react with CO2 to regenerate imidazolidone or react with OZD to form trimers and larger polymers.[4]

2. What are the main products formed during the thermal degradation of MEA?

The main degradation products include:

  • 1-(2-hydroxyethyl)-2-imidazolidone (HEIA): A stable cyclic urea (B33335) that accumulates over time.[4]

  • N-(2-hydroxyethyl)-ethylenediamine (HEEDA): An important intermediate in the polymerization pathway.[4]

  • N,N'-di(2-hydroxyethyl)urea [1]

  • 2-Oxazolidone (OZD): A key intermediate that drives the polymerization process.[3]

  • Larger polymeric products formed from the reaction of HEEDA and OZD.[5]

3. How do temperature and CO2 loading affect the rate of MEA degradation?

Both temperature and CO2 loading significantly influence the rate of MEA thermal degradation.

  • Temperature: The degradation rate is highly dependent on temperature. An increase in temperature accelerates the degradation reactions. For instance, a 15°C increase in stripper temperature can lead to a fourfold increase in the MEA loss rate.[5][6] Thermal degradation is generally considered minor when the reboiler temperature is kept below 110-120°C.[1][2]

  • CO2 Loading: The rate of thermal degradation is often found to be first-order with respect to the concentration of CO2.[1] Therefore, higher CO2 loading generally leads to a faster degradation rate.

4. Are there any effective inhibitors to prevent MEA polymerization?

While research into inhibitors for MEA thermal degradation is ongoing, some compounds have been investigated. However, it is crucial to note that some inhibitors of oxidative degradation can negatively impact thermal stability. For example, compounds like 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), diethylenetriaminepentaacetic acid (DTPA), and 3,3′-dithiodipropionic acid (DTDP) have been observed to decrease the thermal stability of MEA.[7] Fly ash has been observed to inhibit nitrite-induced MEA degradation.[8]

5. What analytical techniques are suitable for monitoring MEA degradation and polymerization?

Several analytical techniques can be used to monitor the degradation of MEA and the formation of polymerization products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying a wide range of volatile and semi-volatile degradation products.[9] Sample preparation methods like cation exchange can improve the reliability of GC-MS analysis.[9]

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): This method allows for the simultaneous analysis of MEA and its degradation products.[4]

  • Capillary Electrophoresis with Diode Array Detection (CE-DAD): Useful for detecting various degradation products.[4]

  • Ion Chromatography (IC): Routinely used for the analysis of small organic acids that may form during degradation.[9]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various parameters on MEA thermal degradation.

Table 1: Effect of Temperature on MEA Degradation Rate

Temperature (°C)MEA Concentration (wt%)CO2 Loading (mol CO2/mol MEA)Degradation Rate (% per week)
100300.4Minor
110300.4Minor
120300.4Noticeable increase
135300.42.5 to 6

Source: Data compiled from various sources.[1][10]

Table 2: Effect of CO2 Loading on MEA Degradation

CO2 Loading (mol CO2/mol MEA)Temperature (°C)MEA Concentration (wt%)Relative Degradation Rate
0.213530Lower
0.413530Higher
0.513530Highest

Note: The degradation rate generally shows a first-order dependence on CO2 concentration.[1]

Experimental Protocols

Protocol 1: Standard Thermal Degradation Experiment

Objective: To evaluate the thermal degradation of an aqueous MEA solution under controlled conditions.

Materials:

  • Aqueous MEA solution of known concentration (e.g., 30 wt%)

  • High-pressure, sealed reactors (e.g., stainless steel cylinders)

  • Forced convection oven or other precise temperature-controlled heating system

  • CO2 gas cylinder with regulator

  • Analytical instruments for quantifying MEA and degradation products (e.g., GC-MS, HPLC)

Procedure:

  • Prepare the aqueous MEA solution to the desired concentration.

  • Load a specific volume of the MEA solution into the high-pressure reactors.

  • Pressurize the reactors with a known partial pressure of CO2 to achieve the target CO2 loading. The amount of CO2 can be determined by weighing the reactor before and after charging.

  • Place the sealed reactors in a pre-heated oven at the desired experimental temperature (e.g., 120°C, 135°C, or 150°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove a reactor from the oven and allow it to cool to room temperature.

  • Carefully vent any remaining pressure from the reactor.

  • Extract a sample of the liquid for analysis.

  • Analyze the sample for the concentration of MEA and key degradation products using appropriate analytical techniques (e.g., HPLC-RID for MEA and HEIA, GC-MS for a broader range of products).

  • Repeat the analysis for all time points to determine the degradation rate and product formation over time.

Visualizations

MEA_Degradation_Pathway MEA MEA Carbamate MEA Carbamate MEA->Carbamate + CO2 CO2 CO2 OZD 2-Oxazolidinone (OZD) Carbamate->OZD - H2O (Intramolecular cyclization) HEIA 1-(2-hydroxyethyl)- 2-imidazolidone (HEIA) OZD->HEIA + MEA HEEDA N-(2-hydroxyethyl)- ethylenediamine (HEEDA) HEIA->HEEDA + H2O - CO2 HEEDA->HEIA + CO2 Polymers Trimers and Polymers HEEDA->Polymers + OZD

Caption: MEA thermal degradation and polymerization pathway.

Troubleshooting_Workflow Start High MEA Degradation/ Polymerization Observed Check_Temp Is Temperature > 120°C? Start->Check_Temp Reduce_Temp Action: Reduce Stripper/ Reboiler Temperature Check_Temp->Reduce_Temp Yes Check_Loading Is CO2 Loading High? Check_Temp->Check_Loading No Reduce_Temp->Check_Loading Reduce_Loading Action: Reduce CO2 Loading Check_Loading->Reduce_Loading Yes Check_Contaminants Analyze for Contaminants Check_Loading->Check_Contaminants No Reduce_Loading->Check_Contaminants Purify_MEA Action: Use Higher Purity MEA/ Implement Purification Step Check_Contaminants->Purify_MEA Yes Monitor Monitor Degradation Products (GC-MS, HPLC) Check_Contaminants->Monitor No Purify_MEA->Monitor End Problem Mitigated Monitor->End

Caption: Troubleshooting workflow for unexpected MEA polymerization.

References

Technical Support Center: Best Practices for Handling Hygroscopic Amino acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling hygroscopic amino acid derivatives. Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and the stability of these sensitive compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes an amino acid derivative hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For amino acid derivatives, this property is influenced by their polarity, the presence of charged functional groups (amine and carboxyl groups), and the nature of the side chain.[1] Highly polar or charged derivatives are more likely to be hygroscopic.

Q2: Why is it critical to handle hygroscopic amino acid derivatives carefully?

A2: Improper handling of hygroscopic amino acid derivatives can lead to several experimental issues:

  • Inaccurate Weighing: Absorption of atmospheric moisture can artificially inflate the mass of the compound, leading to errors in concentration calculations.

  • Degradation: The presence of water can promote hydrolysis of the derivative or other chemical modifications, reducing its purity and activity.[2]

  • Physical Changes: Moisture can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.

  • Altered Solubility: The hydration state of a compound can affect its solubility characteristics.

Q3: How can I determine if an amino acid derivative is hygroscopic?

A3: The manufacturer's safety data sheet (SDS) or product information sheet should indicate if a compound is hygroscopic. For a more quantitative assessment, Dynamic Vapor Sorption (DVS) analysis can be performed to generate moisture sorption isotherms, which show the extent of water uptake at various relative humidity (RH) levels.[3][4] The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage increase in mass after storage at 80% relative humidity for 24 hours.

Q4: What are the general signs that my hygroscopic compound has been compromised by moisture?

A4: Visual signs of moisture contamination include a change in the physical appearance of the powder from a free-flowing solid to a clumpy, caked, or even liquid state. Inconsistent experimental results, changes in solubility, or unexpected degradation peaks in analytical assays (like HPLC) can also indicate moisture-related issues.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the handling of hygroscopic amino acid derivatives and provides step-by-step solutions.

Problem 1: The mass of the compound keeps increasing on the analytical balance.

  • Cause: The compound is rapidly absorbing moisture from the air.

  • Solution:

    • Work Quickly: Minimize the time the container is open to the atmosphere.

    • Use an Appropriate Weighing Vessel: A weighing boat with a lid or a stoppered vial is preferable to open weighing paper.

    • Weigh by Difference:

      • Pre-weigh a sealed vial containing the compound.

      • Quickly transfer the desired amount of powder to your reaction vessel.

      • Immediately reseal the original vial and re-weigh it.

      • The difference in mass is the amount of compound transferred.

    • Controlled Environment: For highly sensitive compounds, perform weighing inside a glove box with a controlled, low-humidity atmosphere or in a dry room.

Problem 2: The lyophilized peptide is difficult to dissolve after reconstitution.

  • Cause: The peptide may have absorbed moisture prior to reconstitution, leading to aggregation. Alternatively, the incorrect solvent is being used.

  • Solution:

    • Proper Equilibration: Always allow the vial of the lyophilized peptide to warm to room temperature in a desiccator before opening.[5] This prevents condensation of atmospheric moisture onto the cold powder.

    • Solvent Selection:

      • Consult the manufacturer's instructions for the recommended solvent.

      • For basic peptides, a dilute aqueous solution of acetic acid (e.g., 10-25%) can aid dissolution.

      • For acidic peptides, a dilute aqueous solution of ammonium (B1175870) bicarbonate (e.g., 0.1 M) may be used.

      • For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer with gentle vortexing.

    • Sonication: If clumps persist, gentle sonication in a water bath for a few minutes can help to break them up. Avoid excessive heating.

Problem 3: I am observing batch-to-batch variability in my experiments.

  • Cause: Inconsistent handling of the hygroscopic amino acid derivative could be a significant contributor. The net peptide content of a lyophilized powder can vary between batches due to differences in residual moisture and counter-ion content.[6]

  • Solution:

    • Standardize Handling Procedures: Ensure that all lab personnel follow the same strict protocols for storing, weighing, and reconstituting the compound.

    • Determine Water Content: For critical applications, determine the water content of each new batch using Karl Fischer titration. This allows for more accurate calculation of the concentration of the active compound.

    • Use Net Peptide Content for Calculations: The certificate of analysis for peptides often provides the net peptide content, which accounts for water and counter-ions. Use this value for calculating the precise amount of peptide to weigh for a desired molar concentration.

Section 3: Data Presentation

The hygroscopicity of amino acid derivatives can be classified based on their moisture uptake at a specific relative humidity. The following table provides a general classification and examples of the deliquescence relative humidity (DRH) for some amino acids, which is the humidity at which they begin to absorb enough water to dissolve.

Hygroscopicity ClassWater Uptake (% w/w at 80% RH, 24h)Example Amino Acid DerivativesDeliquescence Relative Humidity (DRH)
Non-hygroscopic< 0.2L-Isoleucine, L-Leucine> 90%
Slightly hygroscopic0.2 to < 2L-Alanine, L-Valine~80-90%
Moderately hygroscopic2 to < 15Glycine, L-Serine~79-83%[7]
Very hygroscopic≥ 15L-Arginine, L-Lysine< 70%

Note: The hygroscopicity of specific derivatives (e.g., with Boc or Fmoc protecting groups) can vary. This table provides a general guideline.

Section 4: Experimental Protocols

Protocol 1: Weighing a Hygroscopic Amino Acid Derivative by Difference

  • Place a sealed container (e.g., a vial with a screw cap) of the hygroscopic compound on the analytical balance and record the initial mass (m1).

  • Remove the container from the balance and, in a low-draft area, quickly transfer an estimated amount of the powder to your receiving vessel (e.g., a reaction flask).

  • Immediately and securely reseal the original container.

  • Place the sealed container back on the same analytical balance and record the final mass (m2).

  • The mass of the transferred compound is the difference between the initial and final masses (m_transferred = m1 - m2).

Protocol 2: Reconstitution of a Lyophilized Hygroscopic Peptide

  • Remove the sealed vial of the lyophilized peptide from cold storage (e.g., -20°C).

  • Place the vial in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes. This prevents moisture condensation.[5]

  • Prepare the appropriate sterile, filtered solvent as recommended by the manufacturer or based on the peptide's properties (see Troubleshooting Problem 2).

  • Once the vial has reached room temperature, briefly centrifuge it to ensure all the powder is at the bottom.

  • In a sterile environment (e.g., a laminar flow hood), carefully open the vial.

  • Using a sterile pipette, add the calculated volume of the solvent to the vial to achieve the desired stock concentration.

  • Gently swirl or vortex the vial to dissolve the peptide. If necessary, sonicate briefly in a room temperature water bath.

  • Once fully dissolved, the peptide solution is ready for use or for aliquoting into smaller volumes for storage.

Protocol 3: General Procedure for Karl Fischer Titration to Determine Water Content

This protocol provides a general outline. Specific parameters should be optimized for the instrument and sample.

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration cell is dry.

    • Fill the burette with a standardized Karl Fischer reagent.

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate to dryness to eliminate any residual moisture.

  • Sample Preparation and Introduction:

    • Accurately weigh the hygroscopic amino acid derivative in a sealed container.

    • Quickly introduce a precisely known amount of the sample into the titration vessel. For solids that are insoluble in the solvent, a Karl Fischer oven can be used to heat the sample and transfer the evaporated water to the titration cell via a dry carrier gas.

  • Titration:

    • Start the titration. The instrument will add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation:

    • The instrument's software will calculate the water content based on the volume of titrant used and its concentration. The result is typically expressed as a percentage of the sample's mass.

Section 5: Visualizations

Weighing_Hygroscopic_Compound cluster_storage Storage cluster_weighing Weighing Store Store in Desiccator Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Before Use Weigh_Initial Weigh Sealed Container (m1) Equilibrate->Weigh_Initial Transfer Quickly Transfer Powder Weigh_Initial->Transfer Weigh_Final Weigh Sealed Container (m2) Transfer->Weigh_Final Calculate Calculate Mass Transferred (m1 - m2) Weigh_Final->Calculate

Workflow for accurately weighing a hygroscopic compound.

Reconstitution_Workflow Start Start: Lyophilized Peptide in Cold Storage Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Sterile Solvent Moisture_Warning Moisture Contamination Risk Equilibrate->Moisture_Warning Opening cold vial causes condensation Centrifuge->Add_Solvent Dissolve Dissolve (Vortex/Sonicate) Add_Solvent->Dissolve Ready Solution Ready for Use or Aliquoting Dissolve->Ready

Protocol for reconstituting a lyophilized hygroscopic peptide.

Troubleshooting_Logic cluster_weighing Weighing Issues cluster_dissolution Dissolution Issues cluster_reproducibility Reproducibility Issues Problem Problem Encountered Mass_Increase Mass Increasing on Balance Problem->Mass_Increase Poor_Solubility Poor Solubility Problem->Poor_Solubility Batch_Variability Batch-to-Batch Variability Problem->Batch_Variability Weigh_Diff Solution: Weigh by Difference Mass_Increase->Weigh_Diff Glove_Box Solution: Use Glove Box Mass_Increase->Glove_Box Check_Moisture Check for Moisture Contamination Poor_Solubility->Check_Moisture Optimize_Solvent Optimize Solvent/pH Poor_Solubility->Optimize_Solvent KF_Titration Solution: Karl Fischer Titration Batch_Variability->KF_Titration Net_Peptide Solution: Use Net Peptide Content Batch_Variability->Net_Peptide

Troubleshooting logic for common issues.

References

Validation & Comparative

Unlocking Therapeutic Potential: A Comparative Analysis of 2-Aminopyridine Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminopyridine (B139424) scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective enzyme inhibitors.[1] This guide provides a comparative analysis of various 2-aminopyridine analogs, summarizing their inhibitory activities against a range of key enzymatic targets, detailing the experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

The unique structural features of 2-aminopyridine derivatives enable them to interact with diverse enzyme active sites, leading to the development of inhibitors for various therapeutic areas, including oncology, neurology, and infectious diseases.[2][3] This comparative guide delves into the quantitative data from recent studies, offering a clear overview of the structure-activity relationships and the potential of these compounds.

Comparative Inhibitory Activity of 2-Aminopyridine Analogs

The following table summarizes the in vitro inhibitory potency of selected 2-aminopyridine analogs against their respective target enzymes. The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are presented as key metrics for comparison.

Compound ID/ReferenceTarget EnzymeIC50 / Ki (nM)Cell-Based Assay Potency (IC50, nM)Target Disease Area
JAK2 Inhibitors
Compound 12k[4]Janus Kinase 2 (JAK2)6HEL cells: Potent antiproliferative activityMyeloproliferative Neoplasms
Compound 12l[4]Janus Kinase 2 (JAK2)3HEL cells: Potent antiproliferative activityMyeloproliferative Neoplasms
Compound 21b[4]Janus Kinase 2 (JAK2)9HEL cells: Significant antiproliferative activityMyeloproliferative Neoplasms
USP7 Inhibitors
Compound 7[5][6]Ubiquitin-specific protease 7 (USP7)7600HCT116 cells: Moderate antiproliferative activityColorectal Carcinoma
Compound 14[5][6]Ubiquitin-specific protease 7 (USP7)17000-Colorectal Carcinoma
Compound 21[5][6]Ubiquitin-specific protease 7 (USP7)11600HCT116 cells: Moderate antiproliferative activityColorectal Carcinoma
PI3Kδ Inhibitor
MR3278[7]Phosphoinositide 3-kinase delta (PI3Kδ)30MOLM-16 cells: 2600, Mv-4-11 cells: 3700Hematological Cancers
nNOS Inhibitors
Compound 7[3]Neuronal Nitric Oxide Synthase (nNOS)Ki (human): 13-Neurological Disorders
Compound with difluoropiperidinylpropyl sidechain[3]Neuronal Nitric Oxide Synthase (nNOS)Ki (human): 48-Neurological Disorders
Glyoxylate Shunt Inhibitors
SB002[8][9]Isocitrate Lyase (ICL) & Malate Synthase (MS)ICL: 13300, MS: >90% inhibition at 75µMP. aeruginosa growth on acetate: MIC 1600Infectious Diseases

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the inhibitory activity of 2-aminopyridine analogs.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory potency of compounds against a target enzyme. Specific substrates and detection methods will vary depending on the enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the 2-aminopyridine analog in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution containing the purified target enzyme at a specific concentration.

    • Prepare a solution of the enzyme's substrate and any necessary co-factors.

  • Assay Procedure:

    • In a microplate, add the enzyme solution.

    • Add serial dilutions of the inhibitor (2-aminopyridine analog) to the wells. A control with solvent only is included.

    • Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. Detection methods can include spectrophotometry, fluorometry, or luminometry.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

NO-Hemoglobin (Hb) Capture Assay for nNOS Inhibition

This specific assay is used to measure the activity of nitric oxide synthase (NOS) enzymes.[3]

  • Principle: The assay measures the formation of nitric oxide (NO) by monitoring its reaction with oxyhemoglobin to form methemoglobin, which has a distinct absorbance spectrum.

  • Procedure:

    • The reaction mixture contains the purified nNOS enzyme, L-arginine (the substrate), NADPH (a cofactor), and calmodulin.

    • The 2-aminopyridine analog is added at various concentrations.

    • The reaction is initiated, and the change in absorbance at a specific wavelength (e.g., 401 nm) is monitored over time.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 values, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.

Visualizing Molecular Pathways and Workflows

Understanding the biological context of enzyme inhibition is critical. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates & Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor 2-Aminopyridine Analog (e.g., Cpd 12l) Inhibitor->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway, a key target for 2-aminopyridine-based JAK2 inhibitors.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, Inhibitor, and Substrate Solutions B Dispense Enzyme and Inhibitor into Microplate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress D->E F Calculate Initial Rates E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

References

A Comparative Guide to Purity Validation of 2-Phenylpropanamide: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of 2-phenylpropanamide (B1200545) purity. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate analytical technique.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for directly determining the absolute purity of a compound.[1] Unlike chromatographic techniques that rely on comparing the response of the main component to that of impurities, qNMR provides a direct measurement by comparing the integral of an analyte's signal to a certified internal standard of known purity.[2] This guide provides a head-to-head comparison of qNMR with the widely used chromatographic methods of HPLC and GC for the purity assessment of 2-phenylpropanamide.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical yet realistic quantitative data for the purity assessment of a single batch of 2-phenylpropanamide using qNMR, HPLC, and GC. This data serves as a benchmark for comparing the performance of these methods.

ParameterqNMRHPLCGC
Purity (%) 99.2 ± 0.199.5 (Area %)99.4 (Area %)
Precision (RSD, %) 0.150.350.40
Analysis Time (per sample) ~15 min~20 min~25 min
Sample Preparation Time ~10 min~15 min~15 min
Quantification Principle Absolute (vs. Internal Standard)Relative (Area Percent)Relative (Area Percent)
Primary Method YesNoNo

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on specific instrumentation and laboratory conditions.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of 2-phenylpropanamide by ¹H NMR using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 2-phenylpropanamide and 10 mg of a certified internal standard (e.g., maleic acid, purity ≥99.5%) into a clean vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): 5 x T1 (T1 of the slowest relaxing proton, typically >30 seconds for quantitative analysis).

    • Number of Scans: 16 (can be increased for dilute samples to improve signal-to-noise ratio).[1]

    • Temperature: 298 K.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic peak of 2-phenylpropanamide (e.g., the methine proton at ~3.65 ppm) and a characteristic peak of the internal standard (e.g., the olefinic protons of maleic acid at ~6.3 ppm).

    • The purity of 2-phenylpropanamide is calculated using the following formula[1]:

      Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Puritystd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 2-phenylpropanamide from potential impurities, providing a measure of purity based on peak area percentage.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2-phenylpropanamide in the mobile phase at a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of about 0.1 mg/mL.[1]

  • HPLC System Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak corresponding to 2-phenylpropanamide in the chromatogram.[3]

Gas Chromatography (GC)

Objective: To assess the purity of 2-phenylpropanamide by separating it from volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a solution of 2-phenylpropanamide (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.[4]

  • GC System Parameters:

    • GC Inlet Temperature: 250°C.

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak in the chromatogram.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for qNMR analysis and the logical relationship in choosing an analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh 2-phenylpropanamide dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (Quantitative parameters) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate analyte and standard signals phase_baseline->integrate calculate Calculate Purity (using formula) integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity determination of 2-phenylpropanamide by qNMR.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Purity Analysis Required abs_purity Absolute Purity Needed? start->abs_purity routine_qc Routine High-Throughput Screening? abs_purity->routine_qc No qnmr qNMR abs_purity->qnmr Yes volatile_impurities Volatile Impurities Expected? hplc HPLC volatile_impurities->hplc No gc GC volatile_impurities->gc Yes routine_qc->volatile_impurities No routine_qc->hplc Yes

Caption: Decision tree for selecting an analytical method for purity analysis.

Comparison of Techniques

qNMR Spectroscopy:

  • Advantages: As a primary ratio method, qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[5] It is highly accurate and precise, with a single experiment providing both structural confirmation and quantitative information. The method is also non-destructive.

  • Disadvantages: qNMR may have lower sensitivity compared to chromatographic techniques for detecting trace impurities. Signal overlap can sometimes complicate quantification, and the cost of instrumentation is high. Exchangeable protons, such as those in amides, should not be used for quantification due to their broadness and susceptibility to sample conditions.[6]

HPLC:

  • Advantages: HPLC is a highly sensitive and versatile technique, capable of separating a wide range of compounds and detecting trace impurities. It is a well-established and validated method in the pharmaceutical industry for routine quality control.[1]

  • Disadvantages: HPLC is a comparative method that relies on the response factor of the analyte and impurities, which can lead to inaccuracies if the response factors differ significantly. It requires specific reference standards for the identification and quantification of impurities. The method can be time-consuming to develop and may use significant amounts of organic solvents.[7]

GC:

  • Advantages: GC is highly effective for the analysis of volatile and thermally stable compounds. It offers excellent resolution and sensitivity for volatile impurities.

  • Disadvantages: GC is not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes, adding complexity to the sample preparation.

Conclusion

The choice of analytical technique for validating the purity of 2-phenylpropanamide depends on the specific requirements of the analysis. qNMR spectroscopy stands out as a powerful primary method for obtaining an accurate and absolute purity value, making it ideal for the characterization of reference standards and for definitive purity assessments. HPLC remains the workhorse for routine quality control in the pharmaceutical industry due to its high sensitivity for detecting impurities and its well-established protocols. GC is a valuable tool when volatile impurities are of primary concern. For a comprehensive and robust purity assessment of 2-phenylpropanamide, a combination of these orthogonal techniques is often the most effective approach.

References

A Comparative Guide to Cross-Validation of HPLC and NMR for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step that underpins the reliability of scientific data and the safety of therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and widely utilized analytical techniques for purity determination. Employing these methods in a cross-validation approach provides a comprehensive and robust assessment of a compound's purity.

This guide presents an objective comparison of HPLC and qNMR for purity assessment, complete with supporting experimental data and detailed methodologies. By leveraging these orthogonal techniques—methods that rely on different physicochemical principles—a higher degree of confidence in the assigned purity value can be achieved.[1][2] HPLC excels in separating complex mixtures and detecting trace impurities, while qNMR provides absolute quantification and valuable structural information.[1]

Quantitative Data Comparison

The following table summarizes representative quantitative data and performance characteristics for the purity assessment of a hypothetical compound by HPLC and qNMR. It is important to note that these values are illustrative and can vary based on the specific compound, instrumentation, and experimental conditions.[2][3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase, with quantification typically performed using external standards.[4]Direct measurement based on the proportionality between the integrated signal area of a nucleus (commonly ¹H) and the number of nuclei, allowing for absolute quantification against a certified internal standard.[4][5]
Primary Application Quantification and purity assessment, especially for complex mixtures and trace impurity detection.[3]Structural elucidation and absolute quantification.[3]
Linearity (R²) Typically > 0.999[3]Inherently linear due to the direct proportionality between signal area and concentration.[3][5]
Precision (%RSD) < 2%[3]< 2%[3]
Accuracy (% Recovery) 95 - 105%[3]98 - 102%[3]
Limit of Detection (LOD) Low (ng/mL to µg/mL range)[3]Higher than HPLC (µM to mM range)[6]
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)[3]Higher than HPLC, dependent on desired accuracy and experiment time.[6]
Strengths High sensitivity, high throughput, excellent for resolving complex mixtures.[3][7]Provides structural information, is a primary ratio method (no need for an identical reference standard for the analyte), and can detect non-chromophoric impurities.[7][8]
Limitations Requires a reference standard for the analyte for accurate quantification, and impurities must be chromophoric for UV detection.[9][10]Lower sensitivity than HPLC, requires a relatively larger sample amount (typically 1-10 mg), and can be affected by peak overlap.[11][12]

Experimental Protocols

Detailed methodologies for purity assessment using HPLC and qNMR are provided below. These protocols are generalized and should be optimized for the specific analyte and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method for purity determination.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A linear gradient tailored to the analyte, for example:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B (re-equilibration)[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: A wavelength appropriate for the analyte, often determined from its UV spectrum.

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter before injection.[13]

Data Analysis: Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[4] For more accurate quantification, a calibration curve is generated using certified reference standards.[12]

Quantitative ¹H NMR (qNMR) Protocol

This protocol describes the determination of purity using ¹H qNMR with an internal standard.[8]

Instrumentation:

  • 400 MHz or higher NMR spectrometer.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the analyte and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.[1] The internal standard should be stable, of known purity, and have signals that do not overlap with the analyte's signals.[9]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.[2]

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° or 30° pulse sequence.[2][8]

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation.[2][8]

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]

  • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[2]

  • Spectral Width: To encompass all signals of interest (e.g., -2 to 12 ppm).[8]

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.[2]

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • The purity of the analyte is calculated using the following formula:[8]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the internal standard

    • analyte: The compound of interest

    • IS: The internal standard

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship in the cross-validation of HPLC and NMR data for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System (Pump, Column, Detector) filter->hplc Inject acquire Acquire Chromatogram hplc->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (Area % or Calibration Curve) integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr acquire Acquire Spectrum nmr->acquire process Process Data (Phase & Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity assessment.

Cross_Validation_Logic cluster_methods Orthogonal Methods cluster_comparison Comparison cluster_outcome Outcome hplc HPLC Purity compare Compare Purity Values hplc->compare qnmr qNMR Purity qnmr->compare concordant Concordant Results (High Confidence in Purity) compare->concordant Agreement discordant Discordant Results (Investigate Discrepancy) compare->discordant Disagreement

Caption: Logical relationship of cross-validation.

References

Comparative Efficacy of Acarbose and Novel Synthetic Derivatives as α-Glucosidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the α-glucosidase inhibitory efficacy of the established drug acarbose (B1664774) against various recently synthesized chemical derivatives. While the primary focus was intended to be on 2-aminopropanamide derivatives, a comprehensive literature search did not yield specific studies providing a direct comparison of a series of these compounds with acarbose. Therefore, this guide presents available data on other classes of synthetic derivatives that have been evaluated as α-glucosidase inhibitors, alongside a detailed overview of acarbose and the standard experimental protocols for assessing inhibitory activity.

Mechanism of Action: Acarbose

Acarbose is a pseudo-tetrasaccharide that functions as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By reversibly binding to the active sites of these enzymes, acarbose delays carbohydrate digestion, thereby reducing the rate of glucose absorption and lowering postprandial blood glucose levels. This mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus.

Experimental Protocols for α-Glucosidase Inhibition Assay

The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay, a common method used to evaluate the efficacy of potential inhibitors.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (e.g., this compound derivatives, acarbose)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Prepare stock solutions of the test compounds and the positive control (acarbose) in a suitable solvent (e.g., DMSO), followed by serial dilutions to various concentrations.

  • Assay in 96-Well Plate:

    • Add a specific volume of the α-glucosidase solution to each well of the microplate.

    • Add the test compounds at different concentrations to the respective wells. A well with the buffer and enzyme but without any inhibitor serves as the control, while a well with acarbose serves as the positive control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of each well at a specific wavelength (typically 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic cleavage of pNPG.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

    • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Quantitative Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for acarbose and various classes of synthetic derivatives against α-glucosidase, as reported in the literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and incubation time.

Compound ClassSpecific Derivative(s)Reported IC50 (µM)Reference
Standard Acarbose ~350 - 950 (Varies with assay conditions)General Literature
Chalcone (B49325) AmidesCompound L4 8.28 [1]
1,3,4-Thiadiazole DerivativesCompound 9'b 3660 (Reported as 3.66 mM)[2]
Quinazoline (B50416) OxidesCompound 3p 0.78 [3]
Compound 3l 1.04 [3]
Compound 3c 0.92 [3]
N-substituted aminomethyl-β-d-glucopyranosidesCompound 19a 2.3 [4]
Compound 19e 5.1 (against rat intestinal maltase)[4]

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the general mechanism of α-glucosidase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Enzyme, Substrate, and Inhibitor Solutions p2 Dispense Enzyme and Inhibitors into 96-well Plate p1->p2 p3 Pre-incubate at 37°C p2->p3 p4 Add Substrate (pNPG) to Initiate Reaction p3->p4 p5 Incubate at 37°C p4->p5 p6 Stop Reaction with Na2CO3 p5->p6 p7 Measure Absorbance at 405 nm p6->p7 p8 Calculate % Inhibition and IC50 Values p7->p8

Figure 1. Experimental workflow for the in vitro α-glucosidase inhibition assay.

Alpha_Glucosidase_Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Acarbose/Derivatives Enzyme α-Glucosidase Product Glucose (Absorbed) Enzyme->Product Hydrolysis Substrate Complex Carbohydrate Substrate->Enzyme Inhibited_Enzyme α-Glucosidase-Inhibitor Complex No_Product Delayed/Blocked Glucose Release Inhibited_Enzyme->No_Product Inhibitor Acarbose or Derivative Enzyme2 α-Glucosidase Inhibitor->Enzyme2 Enzyme2->Inhibited_Enzyme Substrate2 Complex Carbohydrate Substrate2->Enzyme2

Figure 2. Mechanism of α-glucosidase inhibition by competitive inhibitors.

Conclusion

While the initial aim was to provide a direct comparison between this compound derivatives and acarbose as α-glucosidase inhibitors, the available scientific literature from the conducted searches does not contain sufficient head-to-head comparative studies for this specific class of compounds. However, the exploration of other synthetic derivatives, such as quinazoline oxides and certain chalcone amides, reveals a promising landscape for the development of novel α-glucosidase inhibitors with potentially greater potency than acarbose. The provided experimental protocol and comparative data for these other classes of compounds offer a valuable resource for researchers in the field of antidiabetic drug discovery. Further research is warranted to synthesize and evaluate this compound derivatives to fully assess their therapeutic potential in this area.

References

Synthetic Amino-Acid Derivatives as Potent Inhibitors of Digestive Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of metabolic disorders such as type 2 diabetes and obesity has intensified the search for novel therapeutic agents. One promising strategy involves the inhibition of key digestive enzymes, including α-amylase, α-glucosidase, and pancreatic lipase (B570770), to control the absorption of dietary carbohydrates and fats.[1] Synthetic amino acid derivatives have emerged as a versatile class of compounds with significant potential to modulate the activity of these enzymes. This guide provides a comparative analysis of the inhibitory potential of various synthetic amino acid derivatives against these digestive enzymes, supported by experimental data and detailed methodologies.

Comparative Inhibitory Potential of Synthetic Amino Acid Derivatives

The inhibitory efficacy of synthetic amino acid derivatives against digestive enzymes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of various synthetic amino acid derivatives against pancreatic lipase, pancreatic α-amylase, and α-glucosidase.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Mechanism of InhibitionReference
Amino Acid Derivatives PPC80Pancreatic Lipase1023Mixed[1]
PPC82Pancreatic Lipase167Mixed[1]
PPC84Pancreatic Lipase1023Competitive or Mixed[1]
1,2,3-Triazole Derivatives Compound 6aα-Glucosidase22.15 ± 0.75Not Specified[2]
Compound 6hα-Amylase84.46 ± 1.14Not Specified[2]
Chalcone Derivatives Compounds 34a, 34b, 34cPancreatic Lipase< 10Not Specified[3]
Short α and β-Mixed Peptides N-Boc-β-Pro-Gly-OBzPancreatic LipaseInhibition of 93%Not Specified[4]
N-Boc-O-Bz-Tyr-β-Pro-β-Pro-Gly-OBzPancreatic LipaseInhibition of 92%Not Specified[4]
CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Reference
PPC80 Pancreatic α-Amylase162 - 519AcarboseNot Specified[1]
PPC82 Pancreatic α-Amylase162 - 519AcarboseNot Specified[1]
PPC84 Pancreatic α-Amylase162 - 519AcarboseNot Specified[1]
PPC89 Pancreatic α-Amylase162 - 519AcarboseNot Specified[1]
PPC101 Pancreatic α-Amylase162 - 519AcarboseNot Specified[1]
PPC84 α-Glucosidase321.30 ± 2.03Acarbose639.00 ± 4.62[1]
PPC89 α-Glucosidase353.00 ± 6.03Acarbose639.00 ± 4.62[1]
PPC101 α-Glucosidase51.00 ± 1.73Acarbose639.00 ± 4.62[1]

Experimental Protocols

Accurate and reproducible assessment of enzyme inhibition is crucial for the evaluation of potential therapeutic agents. The following are detailed protocols for the in vitro inhibition assays of pancreatic lipase, pancreatic α-amylase, and α-glucosidase.

Pancreatic Lipase Inhibition Assay

This assay measures the activity of pancreatic lipase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl butyrate (B1204436) (pNPB).

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (synthetic amino acid derivatives)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer.

  • In a 96-well microplate, add the lipase solution to wells containing various concentrations of the test compounds or the positive control (Orlistat).

  • Pre-incubate the plate at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPB substrate to all wells.

  • Incubate the plate at 37°C, and monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • The percentage of lipase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pancreatic α-Amylase Inhibition Assay

This assay determines the inhibitory effect of compounds on α-amylase activity by measuring the amount of reducing sugars produced from starch hydrolysis.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch solution (substrate)

  • Dinitrosalicylic acid (DNSA) reagent

  • Phosphate (B84403) buffer (pH 6.9)

  • Test compounds

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

  • Water bath

Procedure:

  • Prepare a solution of porcine pancreatic α-amylase in phosphate buffer.

  • In a 96-well microplate, add the α-amylase solution to wells containing various concentrations of the test compounds or the positive control (Acarbose).

  • Pre-incubate the mixture at 37°C for a defined time (e.g., 10 minutes).

  • Add the soluble starch solution to each well to start the reaction.

  • Incubate the plate at 37°C for a specified duration (e.g., 30 minutes).

  • Stop the reaction by adding the DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5-15 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at 540 nm.

  • The percentage of α-amylase inhibition is calculated, and the IC50 value is determined as described for the lipase assay.

α-Glucosidase Inhibition Assay

This assay evaluates the inhibition of α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well microplate, add the α-glucosidase solution to wells containing various concentrations of the test compounds or the positive control (Acarbose).

  • Pre-incubate the plate at 37°C for a specific time (e.g., 15 minutes).

  • Add the pNPG substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of α-glucosidase inhibition and determine the IC50 value as previously described.

Visualizing the Mechanisms of Action

To better understand the context in which these synthetic amino acid derivatives operate, the following diagrams illustrate the general experimental workflow for enzyme inhibition assays and the signaling pathways of carbohydrate and lipid digestion.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme_Sol Enzyme Solution Pre_Incubation Pre-incubation (Enzyme + Inhibitor/Control) Enzyme_Sol->Pre_Incubation Substrate_Sol Substrate Solution Reaction_Start Reaction Initiation (Add Substrate) Substrate_Sol->Reaction_Start Inhibitor_Sol Inhibitor Solutions (Varying Concentrations) Inhibitor_Sol->Pre_Incubation Control_Sol Control Solution (e.g., Acarbose, Orlistat) Control_Sol->Pre_Incubation Pre_Incubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop Absorbance_Read Absorbance Reading (Spectrophotometer) Reaction_Stop->Absorbance_Read Data_Analysis Data Analysis (% Inhibition, IC50) Absorbance_Read->Data_Analysis Carbohydrate_Digestion_Pathway cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte Starch Starch alpha_Amylase Pancreatic α-Amylase Starch->alpha_Amylase hydrolysis Disaccharides Disaccharides (Maltose, Sucrose, Lactose) alpha_Glucosidase Brush Border α-Glucosidases Disaccharides->alpha_Glucosidase hydrolysis alpha_Amylase->Disaccharides Monosaccharides Monosaccharides (Glucose, Fructose, Galactose) alpha_Glucosidase->Monosaccharides Transport Transport into Bloodstream Monosaccharides->Transport Inhibitor_Amylase α-Amylase Inhibitors (e.g., PPC derivatives) Inhibitor_Amylase->alpha_Amylase inhibit Inhibitor_Glucosidase α-Glucosidase Inhibitors (e.g., PPC derivatives) Inhibitor_Glucosidase->alpha_Glucosidase inhibit Lipid_Digestion_Pathway cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte Triglycerides Triglycerides Emulsification Emulsification (Bile Salts) Triglycerides->Emulsification Lipase Pancreatic Lipase Emulsification->Lipase hydrolysis Fatty_Acids Fatty Acids & Monoglycerides Lipase->Fatty_Acids Re_esterification Re-esterification to Triglycerides Fatty_Acids->Re_esterification Chylomicrons Chylomicron Formation Re_esterification->Chylomicrons Lymphatic_System Entry into Lymphatic System Chylomicrons->Lymphatic_System Inhibitor_Lipase Lipase Inhibitors (e.g., PPC derivatives) Inhibitor_Lipase->Lipase inhibit

References

Unveiling the Enzyme Inhibition Mechanisms of 2-Aminopyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the enzyme inhibition modes of 2-aminopyridine (B139424) analogs. Here, we delve into supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biochemical processes to facilitate a comprehensive understanding of these promising inhibitor candidates.

2-aminopyridine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Their ability to interact with various enzymes makes them attractive candidates for drug discovery programs targeting a range of diseases, from bacterial infections to cancer.[1][2][3][4] This guide focuses on elucidating the specific modes of enzyme inhibition by these analogs, providing a comparative analysis based on available experimental data.

Comparative Analysis of Enzyme Inhibition

Recent studies have highlighted the potential of 2-aminopyridine analogs as inhibitors of crucial enzymes in various organisms. A notable example is their activity against the enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa, a pathway essential for the bacterium's survival under certain conditions.[5][6][7][8] The following tables summarize the quantitative data from these studies, offering a clear comparison of the inhibitory potency of different analogs.

CompoundTarget EnzymeIC50 (µM)Inhibition ModeReference
SB002 Isocitrate Lyase (ICL)13.3Mixed/Noncompetitive[6]
Malate (B86768) Synthase G (MS)Not explicitly stated, but >90% inhibition at 75 µMUncompetitive/Noncompetitive[5][6]
Itaconate (Reference) Isocitrate Lyase (ICL)24.9Not specified[6]
CompoundTarget EnzymeKi (µM)Ki' (µM)Reference
SB002 Malate Synthase G (MS)4.53.9[5]

Deciphering the Mode of Action: A Closer Look at the Glyoxylate Shunt

The glyoxylate shunt is a critical metabolic pathway for various pathogens, including Pseudomonas aeruginosa, allowing them to utilize two-carbon compounds for growth.[6][7] This pathway is comprised of two key enzymes: isocitrate lyase (ICL) and malate synthase G (MS).[6][7] The 2-aminopyridine analog SB002 has been shown to inhibit both of these enzymes, effectively halting the pathway and preventing bacterial growth on acetate.[5][6]

Kinetic studies revealed a complex inhibitory mechanism for SB002.[6] Against isocitrate lyase, it displayed a mixed/noncompetitive inhibition pattern, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[5] For malate synthase G, the inhibition was found to be uncompetitive at lower concentrations and noncompetitive at higher concentrations.[5] This suggests that SB002 can bind to the enzyme-substrate complex and, at higher concentrations, also to the free enzyme at a site distinct from the active site.

Glyoxylate_Shunt_Inhibition Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate->ICL Glyoxylate Glyoxylate MS Malate Synthase G (MS) Glyoxylate->MS Succinate Succinate (to TCA Cycle) AcetylCoA Acetyl-CoA AcetylCoA->MS Malate Malate (to Gluconeogenesis) ICL->Glyoxylate ICL->Succinate MS->Malate SB002 SB002 (2-Aminopyridine Analog) SB002->ICL Mixed/ Noncompetitive SB002->MS Uncompetitive/ Noncompetitive

Caption: Inhibition of the Glyoxylate Shunt by a 2-Aminopyridine Analog.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are methodologies for the key experiments cited in the assessment of 2-aminopyridine analog enzyme inhibition.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the inhibitory activity of a compound against a target enzyme.

  • Preparation of Reagents:

    • Prepare a suitable buffer solution at the optimal pH for the target enzyme's activity.

    • Prepare a stock solution of the purified enzyme to a known concentration.

    • Prepare a stock solution of the substrate.

    • Prepare serial dilutions of the 2-aminopyridine analog (inhibitor) at various concentrations.

  • Assay Procedure:

    • In a microplate or cuvette, add the enzyme solution and the inhibitor solution at the desired final concentrations.

    • Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader. This change corresponds to the rate of product formation or substrate consumption.

    • Include control reactions containing the enzyme and substrate without the inhibitor (to measure uninhibited enzyme activity) and a blank control without the enzyme.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Enzyme_Inhibition_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Enzyme + Inhibitor Incubation A->B C Add Substrate to Initiate Reaction B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Data Analysis (Calculate Velocities, % Inhibition) D->E F Determine IC50 Value E->F

Caption: General workflow for an enzyme inhibition assay.

Kinetic Studies for Mode of Inhibition Determination

To elucidate the mechanism by which an inhibitor affects enzyme activity, kinetic studies are performed.

  • Experimental Setup:

    • The general procedure is similar to the enzyme inhibition assay.

    • The experiment is conducted by varying the concentration of the substrate while keeping the inhibitor concentration constant. This is repeated for several different fixed inhibitor concentrations.

  • Data Collection:

    • For each inhibitor concentration, measure the initial reaction velocities at a range of substrate concentrations.

  • Data Analysis:

    • Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.

    • To determine the mode of inhibition, create a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/v against 1/[S].

    • Analyze the changes in the apparent Vmax (the y-intercept) and Km (the x-intercept) in the presence of the inhibitor:

      • Competitive Inhibition: Vmax remains unchanged, but Km increases. The lines on the plot will intersect at the y-axis.

      • Noncompetitive Inhibition: Vmax decreases, but Km remains unchanged. The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the plot will be parallel.

      • Mixed Inhibition: Both Vmax and Km are altered, and the lines will intersect at a point other than the axes.

    • The inhibition constants Ki (dissociation constant for the enzyme-inhibitor complex) and Ki' (dissociation constant for the enzyme-substrate-inhibitor complex) can be calculated from these plots.[5]

Inhibition_Mode_Determination cluster_0 Experimental Data cluster_1 Data Analysis cluster_2 Inhibition Mode A Vary [Substrate] at fixed [Inhibitor] B Measure Initial Velocities A->B C Create Double-Reciprocal Plot (1/v vs 1/[S]) B->C D Analyze Changes in Vmax and Km C->D E Competitive D->E F Noncompetitive D->F G Uncompetitive D->G H Mixed D->H

Caption: Logical flow for determining the mode of enzyme inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity of an inhibitor to an enzyme.

  • Sample Preparation:

    • The purified enzyme is placed in the sample cell of the calorimeter.

    • The 2-aminopyridine analog (ligand) is loaded into the injection syringe.

    • Both the enzyme and the ligand must be in the same buffer to minimize heat changes due to buffer mismatch.

  • ITC Experiment:

    • A series of small, precise injections of the ligand are made into the sample cell containing the enzyme.

    • The heat change associated with each injection is measured. This heat change is a result of the binding interaction.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to enzyme.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the binding affinity (Ka), dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding. This provides direct evidence of the inhibitor binding to the target enzyme.[5][7][8]

References

A Comparative Guide to Analytical Techniques for 2-Phenylpropanamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise analysis of 2-phenylpropanamide (B1200545), a key intermediate in the synthesis of various organic compounds, is crucial for ensuring product purity, monitoring reaction kinetics, and conducting quality control. A variety of analytical techniques can be employed for its characterization and quantification, each with distinct advantages and limitations. This guide provides a comparative overview of the most common analytical methods, supported by experimental data and detailed protocols to assist researchers in selecting the optimal technique for their specific needs.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for chiral separation, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-phenylpropanamide.

TechniqueTypical Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
HPLC (C18 column) 4.5~0.1 µg/mL~0.3 µg/mL< 2%
GC-MS (DB-5ms column) 6.8~0.05 µg/mL~0.15 µg/mL< 5%

Data is representative and may vary based on specific instrumentation and experimental conditions.

Mandatory Visualization

Experimental Workflow for 2-Phenylpropanamide Analysis

Experimental Workflow for 2-Phenylpropanamide Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition and Processing sp1 Weighing of Sample sp2 Dissolution in a Suitable Solvent sp1->sp2 sp3 Dilution to Working Concentration sp2->sp3 sp4 Filtration (e.g., 0.45 µm syringe filter) sp3->sp4 at1 HPLC Analysis sp4->at1 at2 GC-MS Analysis sp4->at2 at3 Spectroscopic Analysis (NMR, FT-IR) sp4->at3 da1 Chromatogram/Spectrum Generation at1->da1 at2->da1 at3->da1 da2 Peak Integration/Signal Analysis da1->da2 da3 Calibration Curve Construction da2->da3 da4 Quantification and Purity Assessment da3->da4

Caption: A generalized workflow for the analysis of 2-phenylpropanamide.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the analysis of 2-phenylpropanamide, offering excellent resolution for separating the compound from potential impurities. When coupled with a chiral stationary phase, HPLC is a powerful tool for the enantioselective analysis of 2-phenylpropanamide's stereoisomers, which is critical as enantiomers can exhibit different pharmacological and toxicological profiles. Reversed-phase HPLC using a C18 column is a common approach for achiral purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile compounds like 2-phenylpropanamide. It provides both qualitative and quantitative information, with the mass spectrometer offering definitive identification based on the molecule's fragmentation pattern. Chiral GC columns can be used for the separation of enantiomers. GC-MS is particularly useful for detecting and identifying volatile impurities in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed structural information, confirming the identity of 2-phenylpropanamide and allowing for the identification and quantification of impurities without the need for a reference standard for the impurity itself. Quantitative NMR (qNMR) can be a powerful primary method for determining absolute purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups, such as the amide and aromatic ring in 2-phenylpropanamide, making it a quick identity check.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a reversed-phase HPLC method for determining the purity of 2-phenylpropanamide.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of 2-phenylpropanamide in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • HPLC System Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to 2-phenylpropanamide in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This protocol details a method for the chiral separation of 2-phenylpropanamide enantiomers.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-phenylpropanamide in the mobile phase at a concentration of 1.0 mg/mL.

    • Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System Parameters:

    • Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm I.D., 5 µm particle size) or equivalent amylose-based CSP.

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV at 220 nm.

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the identification and purity assessment of 2-phenylpropanamide.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of 2-phenylpropanamide (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.

  • GC-MS Instrument Parameters:

    • GC Inlet Temperature: 250°C.

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40 - 4

A Comparative Guide to the In Vitro Drug Metabolism and Safety Profiles of Glyoxylate Shunt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glyoxylate (B1226380) shunt is a critical metabolic pathway for various pathogens, including bacteria like Pseudomonas aeruginosa and fungi such as Candida albicans, allowing them to survive in nutrient-limited host environments by utilizing two-carbon compounds like acetate.[1] This pathway is absent in mammals, making its key enzymes—isocitrate lyase (ICL) and malate (B86768) synthase (MS)—attractive targets for novel antimicrobial agents.[2] Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, alongside its safety profile, is crucial for de-risking drug candidates and improving project productivity.[3][4] This guide provides a comparative overview of the in vitro drug metabolism and safety profiles of selected glyoxylate shunt inhibitors, details the experimental protocols for their evaluation, and visualizes the underlying biological and experimental frameworks.

The Glyoxylate Shunt: A Key Antimicrobial Target

The glyoxylate shunt serves as an anaplerotic bypass to the tricarboxylic acid (TCA) cycle.[5] It circumvents the two decarboxylation steps of the TCA cycle, enabling the net conversion of acetyl-CoA into four-carbon dicarboxylates like succinate (B1194679) and malate, which are essential precursors for gluconeogenesis and biomass production.[6][7] The pathway is initiated by isocitrate lyase (ICL), which cleaves isocitrate into succinate and glyoxylate. Malate synthase (MS) then catalyzes the condensation of glyoxylate and acetyl-CoA to form malate.[7][8]

Glyoxylate_Shunt_Pathway Glyoxylate Shunt Pathway Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate->ICL Succinate Succinate Glyoxylate Glyoxylate MS Malate Synthase (MS) Glyoxylate->MS AcetylCoA Acetyl-CoA AcetylCoA->MS Malate Malate TCA To TCA Cycle & Gluconeogenesis Malate->TCA ICL->Succinate ICL->Glyoxylate MS->Malate Inhibitor Inhibitors Inhibitor->ICL Inhibitor->MS

Caption: The Glyoxylate Shunt Pathway and points of inhibition.

Comparative Analysis of Glyoxylate Shunt Inhibitors

The development of effective glyoxylate shunt inhibitors requires a balance between on-target potency and a favorable drug metabolism and safety profile. Below is a summary of publicly available data for representative inhibitor classes. A study on 2-aminopyridine (B139424) analogs, for instance, reported compounds with dual-enzyme inhibition and negligible cytotoxicity against human cell lines, highlighting them as promising candidates.[1][9]

Inhibitor ClassExample Compound(s)Target Enzyme(s)Potency (IC₅₀)In Vitro Safety & Metabolism ProfileReference
2-Aminopyridines SB002, SB005ICL & MSSB002: ICL: 110 µM MS: 140 µM- Negligible cytotoxicity against HepG2, HEK293, and A549 human cell lines. - Favorable metabolic stability and safety profiles noted.[1][9]
Plant Phenols Caffeic Acid, Rosmarinic Acid, ApigeninICLApigenin: 99.8% inhibition* Caffeic Acid: 91.5% inhibition* Rosmarinic Acid: 60.3% inhibition*- Assessed for bioavailability and toxicity using computational ADMET analysis.[10]
Phenyl-diketo acids (PDKA) N/A (Proprietary)MS- Potent inhibitors developed through structure-based methods.- A selected compound demonstrated efficacy in a mouse model of tuberculosis.

*Note: Inhibition percentages were reported instead of IC₅₀ values in the cited study.

Experimental Workflow for In Vitro Profiling

A systematic in vitro evaluation is essential to characterize the ADME and toxicological properties of novel inhibitors.[3][11] This workflow ensures that promising compounds are identified early, saving time and resources.[4][12]

Experimental_Workflow In Vitro Profiling Workflow for Glyoxylate Shunt Inhibitors A Synthesized Inhibitor Candidate B Primary Screen: Enzyme Inhibition Assay (ICL & MS) A->B C Metabolic Stability Assay (Liver Microsomes) B->C Potent Inhibitors D CYP450 Inhibition Assay (Drug-Drug Interaction Potential) C->D E Cytotoxicity Assay (e.g., MTT, LDH on Human Cell Lines) D->E F Data Analysis & Candidate Selection E->F

Caption: A streamlined workflow for evaluating inhibitor candidates.

Detailed Experimental Protocols

Standardized in vitro assays are fundamental to generating reliable and comparable data for drug candidates.[13]

Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), providing key parameters like half-life and intrinsic clearance.[14][15]

  • Objective: To determine the rate at which a test compound is metabolized by liver microsomes.

  • Materials:

    • Human or animal liver microsomes.[14]

    • Test compound (e.g., 10 mM stock in DMSO).[16]

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).[15]

    • NADPH regenerating system (includes NADPH, co-factors like glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14][15]

    • Ice-cold acetonitrile (B52724) or methanol (B129727) (for reaction termination).[14]

    • Analytical instrument (LC-MS/MS).[14]

  • Protocol:

    • Preparation: Thaw liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[16][17]

    • Reaction Mixture: Prepare a reaction mixture containing the microsomal solution, the NADPH regenerating system, and the test compound at a final concentration (e.g., 1-10 µM).[14][16]

    • Incubation: Incubate the mixture at 37°C with gentle agitation.[14]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[16][18]

    • Termination: Immediately stop the reaction by adding a volume of ice-cold acetonitrile (containing an internal standard) to the aliquot to precipitate proteins.[15]

    • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[15][18]

    • Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (T₁/₂) and intrinsic clearance (CLᵢₙₜ).[15][18]

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a primary cause of clinical drug-drug interactions (DDIs).[19][20]

  • Objective: To determine the IC₅₀ value, the concentration of a test compound that causes 50% inhibition of a specific CYP enzyme's activity.[19]

  • Materials:

    • Human liver microsomes.[20]

    • Test compound at various concentrations.

    • Isoform-specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6).[20]

    • NADPH.

    • Positive control inhibitors.[20]

    • LC-MS/MS system.

  • Protocol:

    • Incubation: Incubate human liver microsomes with an isoform-specific substrate and a range of concentrations of the test compound.[19]

    • Reaction Initiation: Start the metabolic reaction by adding NADPH.

    • Termination: After a set incubation period, terminate the reaction (e.g., with cold acetonitrile).

    • Analysis: Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.[19]

    • Data Calculation: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control. The IC₅₀ value is calculated from a plot of inhibition percentage versus test compound concentration.[20]

Cytotoxicity Assay

Cytotoxicity assays are essential for assessing a compound's safety profile by measuring its ability to damage or kill cells.[21][22]

  • Objective: To determine the concentration of a test compound that causes a toxic effect on cultured human cells (e.g., CC₅₀ or GI₅₀).

  • Materials:

    • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).[1]

    • Cell culture medium and supplements.

    • Test compound.

    • Assay reagent (e.g., MTT, Neutral Red, or LDH release kit).

    • Plate reader (spectrophotometer or fluorometer).

  • Protocol (Example using MTT Assay):

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to a series of dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

References

A Researcher's Guide: Confirming Enzyme-Inhibitor Binding with Isothermal Titration Calorimetry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of inhibitor binding to enzymes is a cornerstone of modern therapeutic design. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard, label-free technique, providing a comprehensive thermodynamic profile of binding events in a single experiment. This guide offers an objective comparison of ITC with two other widely used biophysical methods: Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF), supported by experimental data and detailed protocols.

Principles of Binding Confirmation Techniques

Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate method for your research question.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.[1] By titrating the inhibitor into a solution containing the enzyme, a complete thermodynamic profile of the interaction can be determined, including the dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry (n) of the interaction.[2] This technique is performed in-solution, requires no modification of the binding partners, and is considered the most direct method for measuring binding thermodynamics.[2]

Surface Plasmon Resonance (SPR): SPR is a label-free, optical technique that monitors the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time.[3] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[3] SPR provides valuable kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[3]

Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the thermal stability of a protein in the presence and absence of a ligand.[4] The binding of an inhibitor typically stabilizes the enzyme, leading to an increase in its melting temperature (Tm).[4] This change in Tm (ΔTm) is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[4] DSF is a high-throughput and cost-effective method for initial screening and validation of inhibitor binding.[5]

Quantitative Comparison of Binding Parameters

Direct comparison of data from different biophysical methods is essential for a comprehensive understanding of an enzyme-inhibitor interaction. The following table summarizes data for the binding of two inhibitors, 4-carboxybenzenesulfonamide (CBS) and 5-dimethylamino-1-naphthalenesulfonamide (DNSA), to carbonic anhydrase II (CAII), a well-characterized enzyme.

ParameterTechnique4-carboxybenzenesulfonamide (CBS)5-dimethylamino-1-naphthalenesulfonamide (DNSA)Reference
Dissociation Constant (Kd) ITC200 nM100 nM[6]
SPR200 nM100 nM[6]
Enthalpy (ΔH) ITC-9.5 kcal/mol-10.5 kcal/mol[6]
SPR-9.4 kcal/mol-10.4 kcal/mol[6]
Entropy (ΔS) ITC0.0 kcal/mol-0.6 kcal/mol[6]
SPR-0.1 kcal/mol-0.7 kcal/mol[6]
Association Rate (ka) SPR1.0 x 105 M-1s-13.8 x 105 M-1s-1[6]
Dissociation Rate (kd) SPR0.02 s-10.04 s-1[6]

Table 1: Comparison of thermodynamic and kinetic data for the binding of inhibitors to Carbonic Anhydrase II obtained by ITC and SPR.[6]

A separate study on a series of diarylpyrazole sulfonamide inhibitors binding to CAII compared Kd values obtained from ITC, SPR, and a Thermal Shift Assay (TSA). The results demonstrated a strong correlation between the Kd values from ITC and SPR.[7] While the absolute Kd values from TSA differed, the ranking of inhibitor affinities was consistent with the other two techniques.[7]

Experimental Workflows and Logical Relationships

Visualizing the experimental process can aid in understanding the practical aspects of each technique.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_exp Experiment cluster_analysis Data Analysis Enzyme Enzyme in Buffer Cell Sample Cell Enzyme->Cell Inhibitor Inhibitor in Matched Buffer Syringe Syringe Inhibitor->Syringe Titration Titrate Inhibitor into Enzyme Cell->Titration Syringe->Titration Inject HeatChange Measure Heat Change Titration->HeatChange BindingIsotherm Generate Binding Isotherm HeatChange->BindingIsotherm FitModel Fit to Binding Model BindingIsotherm->FitModel Results Determine Kd, ΔH, ΔS, n FitModel->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Enzyme_SPR Enzyme (Ligand) Immobilize Immobilize Enzyme on Chip Enzyme_SPR->Immobilize Inhibitor_SPR Inhibitor (Analyte) Inject Inject Inhibitor Inhibitor_SPR->Inject SensorChip Sensor Chip SensorChip->Immobilize Immobilize->Inject Association Monitor Association Inject->Association Dissociation Monitor Dissociation Association->Dissociation Sensorgram Generate Sensorgram Association->Sensorgram Regenerate Regenerate Surface Dissociation->Regenerate Dissociation->Sensorgram Regenerate->Inject FitKinetics Fit to Kinetic Model Sensorgram->FitKinetics Results_SPR Determine ka, kd, Kd FitKinetics->Results_SPR

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

DSF_Workflow cluster_prep Sample Preparation cluster_exp DSF Experiment (qPCR) cluster_analysis Data Analysis Enzyme_DSF Enzyme Mix Mix Enzyme, Inhibitor, Dye Enzyme_DSF->Mix Inhibitor_DSF Inhibitor Inhibitor_DSF->Mix Dye Fluorescent Dye Dye->Mix Heat Increase Temperature Mix->Heat MeasureFluorescence Measure Fluorescence Heat->MeasureFluorescence at each temp. MeltingCurve Generate Melting Curve MeasureFluorescence->MeltingCurve DetermineTm Determine Tm MeltingCurve->DetermineTm CalculateDeltaTm Calculate ΔTm DetermineTm->CalculateDeltaTm

Caption: Differential Scanning Fluorimetry (DSF) experimental workflow.

Inhibitor_Binding Enzyme Enzyme (E) Complex Enzyme-Inhibitor Complex (EI) Enzyme->Complex ka (Association) Inhibitor Inhibitor (I) Complex->Enzyme kd (Dissociation)

Caption: Enzyme-inhibitor binding equilibrium.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the purified enzyme and dissolve the inhibitor in the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2.

    • Degas both solutions to prevent air bubbles in the calorimeter.

    • Determine the protein concentration accurately.

    • Typical concentrations are 10-50 µM enzyme in the sample cell and a 10-20 fold higher concentration of the inhibitor in the syringe.[8]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the enzyme solution into the sample cell (typically ~200-300 µL).

    • Load the inhibitor solution into the injection syringe (typically ~40-50 µL).

    • Equilibrate the instrument at the desired temperature (e.g., 25 °C).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to displace any material from the syringe tip, and discard this data point during analysis.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • Monitor the heat change (power vs. time) after each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the Kd, ΔH, ΔS, and stoichiometry (n).[9]

Surface Plasmon Resonance (SPR)
  • Sample and Sensor Chip Preparation:

    • Prepare the purified enzyme (ligand) and inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Select an appropriate sensor chip (e.g., CM5) and activate the surface for enzyme immobilization.

  • Immobilization:

    • Immobilize the enzyme onto the sensor chip surface to a desired level (e.g., using amine coupling).

    • Block any remaining active sites on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of the inhibitor over the immobilized enzyme surface.

    • Include a buffer-only injection for baseline subtraction.

    • Monitor the association phase during inhibitor injection and the dissociation phase during buffer flow.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove the bound inhibitor and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time) for each inhibitor concentration.

    • Perform double referencing by subtracting the signal from a reference flow cell and the buffer-only injection.

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).[10]

Differential Scanning Fluorimetry (DSF)
  • Reaction Setup:

    • Prepare a master mix containing the purified enzyme (typically 2-10 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

    • Dispense the master mix into the wells of a 96- or 384-well PCR plate.

    • Add the inhibitor at various concentrations to the wells. Include a no-inhibitor control (e.g., DMSO).

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to increase the temperature incrementally (e.g., from 25 °C to 95 °C).

    • Measure the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve for each condition.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm in the presence of the inhibitor. A positive ΔTm indicates inhibitor binding and protein stabilization.[11]

References

A Comparative Guide to Primary, Secondary, and Tertiary Amides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of amide classifications is crucial for predicting molecular interactions, reaction kinetics, and spectroscopic behavior. This guide provides a detailed comparison of primary, secondary, and tertiary amides, supported by experimental data and methodologies.

Structural and Bonding Distinctions

Amides are classified based on the number of carbon-containing groups attached to the nitrogen atom.[1][2]

  • Primary (1°) Amides: The nitrogen atom is bonded to one acyl group and two hydrogen atoms (RCONH₂).[1]

  • Secondary (2°) Amides: The nitrogen is bonded to one acyl group and one carbon group, along with a single hydrogen atom (RCONHR').[1]

  • Tertiary (3°) Amides: The nitrogen atom is bonded to one acyl group and two carbon groups, lacking any N-H bonds (RCONR'R'').[1]

A key differentiator is the capacity for hydrogen bonding. Primary and secondary amides can act as both hydrogen bond donors and acceptors due to the presence of N-H bonds.[3][4] Tertiary amides, however, can only function as hydrogen bond acceptors.[3][4] This fundamental difference in intermolecular forces significantly influences their physical properties.[1][5]

Amide_Classification cluster_primary Primary (1°) Amide cluster_secondary Secondary (2°) Amide cluster_tertiary Tertiary (3°) Amide p_amide R-CO-NH₂ p_hbond Donates & Accepts H-Bonds p_amide->p_hbond s_amide R-CO-NHR' s_hbond Donates & Accepts H-Bonds s_amide->s_hbond t_amide R-CO-NR'R'' t_hbond Accepts H-Bonds Only t_amide->t_hbond

Caption: Structural differences and hydrogen bonding capabilities of amides.

Comparative Physical Properties

The extent of hydrogen bonding directly correlates with the physical properties of amides. The following table summarizes these relationships for amides of comparable molecular weight.

PropertyPrimary AmideSecondary AmideTertiary AmideRationale
Boiling Point HighestIntermediateLowestThe number of N-H bonds available for hydrogen bonding decreases from primary to tertiary amides, leading to weaker intermolecular forces.[1][3]
Melting Point HighestIntermediateLowestExtensive hydrogen bonding in primary and secondary amides allows for more ordered and stable crystal lattice structures.[3][6]
Water Solubility HighestIntermediateLowestPrimary and secondary amides can both donate and accept hydrogen bonds with water, enhancing their solubility.[7][8] Tertiary amides can only accept hydrogen bonds, limiting their interaction with water.[7][8]

Comparative Chemical Reactivity

Hydrolysis

Amides can be hydrolyzed to a carboxylic acid and an amine (or ammonia) under acidic or basic conditions.[9] The reaction is generally slow due to the stability of the amide bond.[4] While all amides undergo hydrolysis, reaction rates can be influenced by steric hindrance and the nature of the substituents on the nitrogen atom.[10][11]

Hydrolysis_Pathway Amide Amide (1°, 2°, or 3°) Conditions H₂O, H⁺ or OH⁻ (Heat) Amide->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Products Carboxylic Acid + Amine/Ammonia Intermediate->Products Experimental_Overview cluster_synthesis Amide Samples cluster_analysis Comparative Analysis P_Amide Primary Amide Phys_Props Physical Properties (Boiling Point, Solubility) P_Amide->Phys_Props Chem_React Chemical Reactivity (Hydrolysis, Reduction) P_Amide->Chem_React Spectro Spectroscopic Analysis (IR, NMR) P_Amide->Spectro S_Amide Secondary Amide S_Amide->Phys_Props S_Amide->Chem_React S_Amide->Spectro T_Amide Tertiary Amide T_Amide->Phys_Props T_Amide->Chem_React T_Amide->Spectro Data_Table Data Presentation (Structured Tables) Phys_Props->Data_Table Chem_React->Data_Table Spectro->Data_Table Conclusion Structure-Property Relationship Data_Table->Conclusion

References

Comparing the reactivity of amides versus amines in nucleophilic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the functional groups' reactivity is paramount for successful molecular design and synthesis. This guide provides an objective comparison of the nucleophilic reactivity of amines and amides, supported by experimental data and detailed protocols.

Executive Summary: The Decisive Role of Resonance

The fundamental difference in nucleophilic reactivity between amines and amides stems from the electronic nature of the nitrogen atom in each functional group. In amines, the lone pair of electrons on the nitrogen atom is localized, making it readily available to attack electrophilic centers.[1][2] Conversely, in amides, the nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group.[1][3][4][5] This delocalization significantly reduces the electron density on the nitrogen, rendering amides much weaker nucleophiles and bases compared to amines.[1][3][4]

The electrostatic potential map of an amide clearly illustrates this effect, showing the electron density (in red) is predominantly shifted towards the oxygen atom of the carbonyl group.[1][5] This leaves the nitrogen atom electron-poor and less available for bonding with an electrophile or a proton.[1][5]

Figure 1. Electronic differences between amines and amides.

Quantitative Comparison of Basicity and Reactivity

Basicity often serves as a reliable proxy for nucleophilicity. The significant difference in the pKa of their conjugate acids highlights the reduced electron-donating ability of amides.

FeatureTypical Amine (e.g., Ethylamine)Typical Amide (e.g., Acetamide)Rationale
pKa of Conjugate Acid ~10.8[6]~ -0.5[3]The conjugate acid of an amine is much less acidic, indicating the amine is a stronger base. The delocalized lone pair in an amide makes it significantly less basic.[3][4]
Reactivity in Acylation Very High (Rapid, often exothermic reaction at room temp)[7][]Very Low (Requires harsh conditions or activation)[9]Amines are excellent nucleophiles for attacking the electrophilic carbonyl carbon of acylating agents.[10] The amide nitrogen is not nucleophilic enough for this reaction under standard conditions.[11]
Reactivity in Alkylation High (Often leads to over-alkylation)[12]Very Low (Requires prior deprotonation with a strong base)[13]The nucleophilic amine readily attacks alkyl halides.[7] Amides are very weak bases and must be converted to their more nucleophilic conjugate bases (amidates) to be alkylated.[13]

Comparative Experimental Protocols

The following sections detail generalized protocols for two common nucleophilic reactions, acylation and alkylation, illustrating the practical differences in handling amines and amides.

Nucleophilic Acylation

Acylation is a cornerstone reaction where the difference in reactivity is stark. Amines react readily, while amides are generally unreactive.

Protocol: Acylation of a Primary Amine with an Acyl Chloride

This procedure is a standard method for forming a secondary amide from a primary amine.

  • Reactant Preparation : Dissolve the primary amine (1.0 eq.) and a base such as triethylamine (B128534) or pyridine (B92270) (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), DCM) in a round-bottom flask.[14]

  • Cooling : Cool the stirred solution to 0 °C in an ice bath, as the reaction is often exothermic.[14]

  • Addition of Acylating Agent : Slowly add the acyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution.[14]

  • Reaction : Allow the mixture to warm to room temperature and stir for 1-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[14]

  • Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous sodium bicarbonate solution to remove excess acid chloride, and finally with brine.[14]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[14]

Protocol: N-Acylation of an Amide with an Acid Anhydride (B1165640)

This reaction is significantly more challenging and requires activation of the amide, in this case using magnesium bromide etherate (MgBr₂·OEt₂).

  • Catalyst Preparation : In a flame-dried, nitrogen-purged flask, suspend MgBr₂·OEt₂ (2.1 eq.) in dry dichloromethane (CH₂Cl₂).[9]

  • Base Addition : Add triethylamine (Et₃N, 3.0 eq.) to the suspension under a nitrogen atmosphere.[9]

  • Amide Addition : Cool the suspension to 0 °C. Add a solution of the amide (1.0 eq.) in dry CH₂Cl₂ and stir for 5 minutes.[9]

  • Addition of Acylating Agent : Add a solution of the acid anhydride (2.0 eq.) in dry CH₂Cl₂ to the mixture.[9]

  • Reaction : Stir the reaction at 0 °C to room temperature until completion, monitoring by TLC.

  • Work-up and Purification : Upon completion, the reaction is quenched and worked up to isolate the N-acylamide (imide) product, typically involving aqueous extraction and chromatographic purification.[9]

Nucleophilic Alkylation

Alkylation further demonstrates the superior nucleophilicity of amines, though it can be difficult to control. Amides require deprotonation to participate in this reaction.

Protocol: Alkylation of a Primary Amine with an Alkyl Halide

This protocol aims for mono-alkylation but faces the challenge of over-alkylation due to the product (secondary amine) often being more nucleophilic than the starting material.[12][15]

  • Reactant Preparation : In a round-bottom flask, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., K₂CO₃ or NaHCO₃, 2-3 eq.) in a polar solvent like acetonitrile (B52724) or DMF.[16] Using a large excess of the starting amine can also favor mono-alkylation.

  • Addition of Alkylating Agent : Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred mixture at room temperature.[16]

  • Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the consumption of the primary amine and the formation of secondary and tertiary amine byproducts by TLC or LC-MS.[16]

  • Work-up : Once the primary amine is consumed, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).[16]

  • Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. The desired mono-alkylated product must typically be separated from unreacted starting material and dialkylated byproducts via flash column chromatography.[16]

Protocol: N-Alkylation of an Amide via Deprotonation

Amides must first be converted to their conjugate bases (amidates) to become sufficiently nucleophilic for alkylation.[13]

  • Amide Deprotonation : In a flame-dried, nitrogen-purged flask, dissolve the amide (1.0 eq.) in an anhydrous aprotic solvent such as THF or DMF. Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium salt of the amide.[13]

  • Addition of Alkylating Agent : Add the alkyl halide (1.1 eq.) to the solution of the amidate.

  • Reaction : Allow the reaction to warm to room temperature or heat as necessary. The reaction time can be prolonged. Monitor progress by TLC.[13]

  • Work-up : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with an appropriate organic solvent.

  • Purification : Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G Generalized Nucleophilic Acylation Workflow cluster_amine Amine Pathway cluster_amide Amide Pathway A_start Amine (R-NH2) + Acyl Chloride A_intermediate Tetrahedral Intermediate A_start->A_intermediate Fast Nucleophilic Attack A_product Amide Product A_intermediate->A_product Collapse + Deprotonation A_conditions Room Temp, Weak Base (e.g., Pyridine) A_conditions->A_start B_start Amide (R-CONH2) + Acyl Anhydride B_activated Activated Amide (e.g., MgBr Complex) B_start->B_activated Activation Step B_no_reaction No Reaction (Under Standard Conditions) B_start->B_no_reaction Poor Nucleophile B_product Imide Product B_activated->B_product Nucleophilic Attack B_conditions Harsh Conditions (e.g., MgBr2, Strong Base) B_conditions->B_start

Figure 2. Contrasting workflows for amine versus amide acylation.

Conclusion and Implications

The distinction in reactivity between amines and amides is a fundamental principle in organic chemistry with significant practical consequences.

  • Amines are robust nucleophiles, readily participating in acylation and alkylation reactions. Their high reactivity, however, can be a drawback, often leading to multiple alkylations, which necessitates careful control of reaction conditions to achieve selectivity.[12]

  • Amides are exceptionally poor nucleophiles due to resonance stabilization.[17] This stability makes the amide bond a robust and prevalent functional group in pharmaceuticals and biological systems like proteins.[17] Forcing an amide to act as a nucleophile requires harsh conditions, such as the use of strong bases for deprotonation or specific activating agents, which can limit functional group tolerance in complex molecules.[9][13]

For synthetic chemists, this dichotomy is a powerful tool. The amine group can be temporarily "protected" by converting it into an amide, thereby deactivating its nucleophilicity to allow other transformations to occur elsewhere in the molecule.[11][18] Subsequently, the amide can be hydrolyzed or reduced back to the amine, restoring its reactivity. This strategic manipulation is essential in the synthesis of complex molecules, including active pharmaceutical ingredients.

References

A Comparative Analysis of 2-Aminopropanamide and 2-Aminopropanoic Acid: Structural and Physicochemical Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and physicochemical properties of 2-aminopropanamide and its parent amino acid, 2-aminopropanoic acid (alanine). Understanding the key differences between these molecules is crucial for their application in peptide synthesis, drug design, and various biochemical studies. This document summarizes experimental data, outlines relevant experimental protocols, and visualizes key structural and reactive distinctions.

Core Structural Differences

The primary structural difference between this compound and 2-aminopropanoic acid lies in the functional group at the C1 position. In 2-aminopropanoic acid, this position is occupied by a carboxylic acid group (-COOH), whereas in this compound, it is an amide group (-CONH₂). This seemingly minor substitution has significant implications for the molecule's electronic properties, hydrogen bonding capacity, and overall reactivity.

In aqueous solution at physiological pH, 2-aminopropanoic acid exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The amide group of this compound is significantly less acidic than the carboxylic acid group and therefore remains uncharged over a wider pH range.

G Molecular Structures cluster_0 2-Aminopropanoic Acid (Alanine) cluster_1 This compound (Alaninamide) Ala Ala AlaNH2 AlaNH2 G Comparative Roles in Peptide Bond Formation cluster_0 2-Aminopropanoic Acid in Peptide Synthesis cluster_1 This compound in Peptide Synthesis Ala_acid 2-Aminopropanoic Acid (-COOH) Activation Carboxyl Activation (e.g., with DCC/HOBt) Ala_acid->Activation Ala_amide This compound (-CONH2) Ala_acid->Ala_amide Functional Group Modification Activated_Ala Activated Alanine (e.g., Active Ester) Activation->Activated_Ala Peptide_bond Peptide Bond Formation (Nucleophilic Acyl Substitution) Activated_Ala->Peptide_bond Another_AA Another Amino Acid (-NH2) Another_AA->Peptide_bond Dipeptide Dipeptide Peptide_bond->Dipeptide Peptide_bond2 Peptide Bond Formation Ala_amide->Peptide_bond2 Peptide_chain Growing Peptide Chain with Activated C-terminus Peptide_chain->Peptide_bond2 C_terminal_amide Peptide with C-terminal Alaninamide Peptide_bond2->C_terminal_amide

The Amidase Inhibitor AM374 Potentiates Anandamide-Induced Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral effects of the fatty acid amide hydrolase (FAAH) inhibitor, AM374, when co-administered with the endocannabinoid anandamide (B1667382) (AEA). The data presented herein is intended to offer objective insights into the potentiation of anandamide's effects by AM374, with comparisons to other FAAH inhibitors and baseline anandamide activity. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited behavioral assays are provided.

Introduction to Anandamide and FAAH Inhibition

Anandamide is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. Its signaling is primarily terminated by enzymatic hydrolysis via fatty acid amide hydrolase (FAAH). Inhibition of FAAH presents a therapeutic strategy to enhance and prolong the endogenous effects of anandamide. AM374 is a potent and selective inhibitor of FAAH, and its co-administration with anandamide is expected to amplify the behavioral effects of the latter. This guide examines the extent of this potentiation across several key behavioral domains.

Comparative Behavioral Data

The following tables summarize the quantitative data from key behavioral assays, comparing the effects of anandamide administration alone versus its co-administration with the FAAH inhibitor AM374. For a broader context, data from studies utilizing FAAH knockout (FAAH-/-) mice, which represents a state of complete FAAH inhibition, and another well-characterized FAAH inhibitor, URB597, are also included.

Table 1: Effects on Locomotor Activity
Treatment GroupAnimal ModelDose(s)% Decrease in Locomotor Activity (vs. Vehicle/Control)Citation(s)
AnandamideRat2.5 mg/kg (IP)Minimal effect[1]
Anandamide + AM374Rat2.5 mg/kg AEA (IP) + 20 µg AM374 (ICV)Significant motor slowing and suppression of lever pressing[1]
Anandamide (in FAAH-/- mice)Mouse50 mg/kg (IP)84 ± 8%[2]
Anandamide + URB597Rat3 mg/kg AEA (IV) + 0.3 mg/kg URB597 (IP)Potentiated depression of locomotor activity[3]
Table 2: Effects on Catalepsy (Bar Test)
Treatment GroupAnimal ModelDose(s)% of Animals Exhibiting Catalepsy or Mean Latency (s)Citation(s)
AnandamideMouse (FAAH+/+)up to 50 mg/kg (IP)No significant effect[2]
Anandamide (in FAAH-/- mice)Mouse50 mg/kg (IP)88% of test group[2]
Table 3: Effects on Analgesia (Hot Plate/Tail Flick Test)
Treatment GroupAnimal ModelDose(s)% Maximum Possible Effect (MPE) or Latency (s)Citation(s)
AnandamideMouse (FAAH+/+)up to 50 mg/kg (IP)No significant effect[2]
Anandamide (in FAAH-/- mice)Mouse50 mg/kg (IP)89 ± 11% MPE (Tail Immersion)[2]
Table 4: Effects on Body Temperature (Hypothermia)
Treatment GroupAnimal ModelDose(s)Maximum Decrease in Rectal Temperature (°C)Citation(s)
AnandamideMouse (FAAH+/+)up to 50 mg/kg (IP)No significant effect[2]
Anandamide (in FAAH-/- mice)Mouse50 mg/kg (IP)7.9 ± 0.3°C[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.

Anandamide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor CB1R CB1 Receptor Anandamide_release Anandamide Release CB1R->Anandamide_release Retrograde signaling Anandamide_synthesis Anandamide Synthesis Anandamide_synthesis->Anandamide_release on demand Anandamide_release->CB1R binds to Anandamide_degradation Anandamide Degradation Anandamide_release->Anandamide_degradation reuptake & FAAH FAAH Anandamide_degradation->FAAH catalyzed by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid AM374 AM374 (FAAH Inhibitor) AM374->FAAH inhibits

Anandamide Signaling and FAAH Inhibition

Experimental_Workflow cluster_subjects Animal Subjects (Rats/Mice) cluster_treatments Treatment Administration cluster_testing Behavioral Testing Battery Subjects Randomly assign to treatment groups Vehicle Vehicle Control Subjects->Vehicle receive Anandamide Anandamide Alone Subjects->Anandamide receive AM374 AM374 Alone Subjects->AM374 receive Combination Anandamide + AM374 Subjects->Combination receive Locomotor Locomotor Activity Combination->Locomotor Catalepsy Catalepsy (Bar Test) Combination->Catalepsy Analgesia Analgesia (Hot Plate) Combination->Analgesia Hypothermia Body Temperature Combination->Hypothermia Data_Analysis Data Collection & Statistical Analysis Locomotor->Data_Analysis Catalepsy->Data_Analysis Analgesia->Data_Analysis Hypothermia->Data_Analysis

Behavioral Testing Workflow

Detailed Experimental Protocols

The following are detailed methodologies for the key behavioral experiments cited in this guide.

Locomotor Activity (Open Field Test)
  • Apparatus: A square or circular arena with walls to prevent escape, typically equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes prior to the test.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a predetermined period (e.g., 15-30 minutes).

    • Record locomotor activity, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Clean the arena thoroughly between each animal to eliminate olfactory cues.

  • Data Analysis: Compare the mean values of the recorded parameters between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Catalepsy (Bar Test)
  • Apparatus: A horizontal bar of a specific diameter, elevated to a height where the animal's forepaws can be placed on it while its hind paws remain on the surface.

  • Procedure:

    • Gently place the animal's forepaws on the bar.

    • Start a timer immediately.

    • Measure the latency for the animal to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) is typically used, after which the animal is removed from the apparatus.

  • Data Analysis: Compare the mean latency to descend between treatment groups. An increase in latency is indicative of a cataleptic state.

Analgesia (Hot Plate Test)
  • Apparatus: A metal plate that can be heated to a constant, noxious temperature (typically 52-55°C), surrounded by a transparent cylinder to confine the animal.

  • Procedure:

    • Place the animal on the heated surface of the hot plate.

    • Start a timer immediately.

    • Observe the animal for nociceptive responses, such as licking or flicking of the hind paws, or jumping.

    • Record the latency to the first nociceptive response.

    • A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage.

  • Data Analysis: Compare the mean response latencies between treatment groups. An increase in latency suggests an analgesic effect. The data can also be expressed as a percentage of the maximum possible effect (%MPE).

Hypothermia (Rectal Temperature Measurement)
  • Apparatus: A digital thermometer with a flexible rectal probe suitable for rodents.

  • Procedure:

    • Gently restrain the animal.

    • Lubricate the rectal probe and insert it to a consistent depth (e.g., 2 cm) into the rectum.

    • Record the temperature once a stable reading is obtained.

    • Measure the baseline temperature before drug administration and at specific time points after administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the mean temperature changes between treatment groups.

Discussion and Conclusion

The available data strongly indicate that the FAAH inhibitor AM374 potentiates the behavioral effects of anandamide. As demonstrated in the lever-pressing paradigm, co-administration of AM374 with a sub-threshold dose of anandamide produces a significant behavioral response, suggesting that AM374 effectively increases the bioavailability of anandamide at its receptor targets.[1]

While direct quantitative data for AM374 in the full cannabinoid tetrad is limited, the profound effects of anandamide in FAAH knockout mice provide a compelling model for the consequences of complete FAAH inhibition.[2] In these mice, anandamide induces robust hypomotility, catalepsy, analgesia, and hypothermia, effects that are largely absent in wild-type mice at similar doses. This suggests that potent FAAH inhibitors like AM374, when combined with exogenous anandamide, are likely to produce a similar spectrum of cannabinoid-like behavioral effects.

In comparison to other FAAH inhibitors such as URB597, which has been shown to potentiate anandamide's effects on locomotor activity and anxiety, AM374 appears to be a valuable tool for studying the behavioral consequences of enhanced anandamide signaling.[3] Further research directly comparing the potentiation of the full cannabinoid tetrad by AM374 and other FAAH inhibitors would be beneficial for a more complete understanding of their relative potencies and efficacy.

References

A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of enzyme inhibition is fundamental to the discovery and design of novel therapeutics. Amino acid derivatives represent a significant class of compounds that can modulate enzyme activity, offering a versatile scaffold for inhibitor development. This guide provides a comparative kinetic analysis of various amino acid derivatives as enzyme inhibitors, supported by experimental data and detailed protocols.

Comparative Kinetic Data of Amino Acid Derivative Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.

Below are tables summarizing the kinetic data for various amino acid derivatives against different classes of enzymes.

Digestive Enzyme Inhibitors
Inhibitor (Amino Acid Derivative)Target EnzymeIC50 (µM)Type of Inhibition
PPC80Pancreatic Lipase167Competitive/Mixed
PPC82Pancreatic Lipase1023Competitive/Mixed
PPC84Pancreatic Lipase167Competitive/Mixed
PPC80Pancreatic α-Amylase162Competitive/Mixed
PPC82Pancreatic α-Amylase519Competitive/Mixed
PPC84Pancreatic α-Amylase162Competitive/Mixed
PPC89Pancreatic α-Amylase353Competitive
PPC101Pancreatic α-Amylase162Competitive
PPC84α-Glucosidase353Competitive
PPC89α-Glucosidase51Competitive
PPC101α-Glucosidase353Competitive
Kinase Inhibitors
InhibitorTarget KinaseKi (nM)IC50 (nM)
APL-4098General control nonderepressible 2 (GCN2)4.450.8[1]
Tozasertib (a derivative containing an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core)Aurora Kinase-Varies
Palbociclib (a CDK4/6 inhibitor)CDK4/6-Varies
Ribociclib (a CDK4/6 inhibitor)CDK4/6-Varies
Abemaciclib (a CDK4/6 inhibitor)CDK4/6-Varies

Mechanisms of Enzyme Inhibition

Understanding the mechanism by which an inhibitor interacts with an enzyme is crucial for its development. The three primary reversible inhibition mechanisms are competitive, noncompetitive, and uncompetitive.

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) EI->E - I

Caption: Competitive Inhibition Workflow.

In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Noncompetitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Noncompetitive Inhibition Workflow.

In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.

Uncompetitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) ESI->ES - I Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer & Reagents P2 Prepare Enzyme Stock P1->P2 P3 Prepare Substrate Stock P2->P3 P4 Prepare Inhibitor Stock P3->P4 A1 Determine Optimal Enzyme Concentration P4->A1 A2 Determine Substrate K_m A1->A2 A3 Perform Inhibition Assay (Varying [I] and [S]) A2->A3 A4 Measure Reaction Rates A3->A4 D1 Plot Initial Velocity vs. [S] (Michaelis-Menten) A4->D1 D2 Plot 1/v vs. 1/[S] (Lineweaver-Burk) A4->D2 D3 Determine Inhibition Type D1->D3 D2->D3 D4 Calculate IC50 and Ki D3->D4

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Aminopropanamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific discovery, and drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Aminopropanamide, ensuring the safety of personnel and the protection of our environment.

I. Understanding the Compound and Associated Hazards

This compound, also known as alaninamide, is a chemical compound that requires careful handling due to its potential hazards. The hydrochloride salt of this compound is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation[1]. Therefore, adherence to established safety protocols is paramount during its use and subsequent disposal.

Hazard and Property Data Summary:

PropertyData
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
GHS Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors/spray[2]
P280: Wear protective gloves/protective clothing/eye protection/face protection[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]
P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation[2][3]

II. Primary Disposal Method: Licensed Hazardous Waste Disposal

The most direct and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[2][3]. This ensures compliance with federal, state, and local regulations.

Operational Steps:

  • Containerization:

    • Place waste this compound in a designated, properly labeled, and leak-proof hazardous waste container.

    • Ensure the container is compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include a clear indication of the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • Segregate from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS office or the designated hazardous waste disposal provider to schedule a pickup.

III. In-Lab Chemical Degradation: Hydrolysis Protocols

For laboratories equipped and authorized to perform chemical degradation of waste, hydrolysis presents a viable option to neutralize this compound. Amides can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine (or their respective salts)[1].

Important Note: Before proceeding with the following protocols, it is crucial to consult your institution's safety guidelines and obtain any necessary approvals. Always perform a small-scale test reaction to ensure a controlled and safe process.

A. Experimental Protocol: Acidic Hydrolysis

This protocol outlines the procedure for hydrolyzing this compound using a strong acid.

Materials:

  • Waste this compound

  • Hydrochloric acid (HCl), 6 M

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • pH indicator strips or a calibrated pH meter

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Stir plate and stir bar

  • Glass beaker or flask of appropriate size within a certified chemical fume hood

Procedure:

  • Preparation: In a designated chemical fume hood, place the waste this compound into a suitable glass beaker or flask. If solid, dissolve it in a minimal amount of water.

  • Acidification: While stirring, slowly add an equal volume of 6 M hydrochloric acid. This should be done cautiously as the reaction may generate heat.

  • Hydrolysis: Gently heat the mixture to 50-60°C and maintain this temperature with continuous stirring for a minimum of 2-4 hours to ensure complete hydrolysis. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), if necessary.

  • Neutralization: After cooling to room temperature, slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Monitor the pH with indicator strips or a pH meter until it is between 6.0 and 8.0. Be prepared for gas evolution (CO₂).

  • Final Disposal: Once neutralized, the resulting solution containing alanine (B10760859) hydrochloride and sodium chloride can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies on drain disposal of neutralized solutions.

B. Experimental Protocol: Basic Hydrolysis

This protocol details the procedure for hydrolyzing this compound using a strong base.

Materials:

  • Waste this compound

  • Sodium hydroxide (B78521) (NaOH) solution, 6 M

  • Hydrochloric acid (HCl) solution, 6 M for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE: safety goggles, chemical-resistant gloves, lab coat

  • Stir plate and stir bar

  • Glass beaker or flask of appropriate size within a certified chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, place the waste this compound into a glass beaker or flask. If solid, dissolve it in a minimal amount of water.

  • Basification: While stirring, slowly add an equal volume of 6 M sodium hydroxide solution. The addition should be done carefully.

  • Hydrolysis: Gently heat the mixture to 50-60°C and stir for at least 2-4 hours.

  • Neutralization: After the solution has cooled to room temperature, neutralize it by slowly adding 6 M hydrochloric acid while monitoring the pH. The target pH is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution, containing sodium alaninate (B8444949) and sodium chloride, can generally be disposed of via the sanitary sewer system with plenty of water, pending institutional and local guidelines.

IV. Spill Management and Empty Container Disposal

Spill Management:

In the event of a spill, evacuate the immediate area if necessary. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

Disposal of Empty Containers:

A container that has held this compound should be managed as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste decision_degrade In-lab degradation feasible and authorized? start->decision_degrade process_licensed Package, Label, and Store for Licensed Disposal decision_degrade->process_licensed No decision_hydrolysis_type Choose Hydrolysis Method decision_degrade->decision_hydrolysis_type Yes end_licensed Dispose via Licensed Hazardous Waste Contractor process_licensed->end_licensed process_acid Acidic Hydrolysis Protocol decision_hydrolysis_type->process_acid Acidic process_base Basic Hydrolysis Protocol decision_hydrolysis_type->process_base Basic process_neutralize_acid Neutralize with Base process_acid->process_neutralize_acid process_neutralize_base Neutralize with Acid process_base->process_neutralize_base end_drain Dispose of Neutralized Solution per Local Regulations process_neutralize_acid->end_drain process_neutralize_base->end_drain

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Logistics for Handling 2-Aminopropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like 2-Aminopropanamide. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this substance, fostering a secure and compliant research environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

Glove Selection and Chemical Resistance
Glove MaterialBreakthrough Time (minutes)Thickness (mm)Recommendation
Nitrile Rubber > 4800.4Excellent
Neoprene > 4800.7Excellent
Butyl Rubber > 4800.7Excellent
Natural Rubber < 100.5Not Recommended
Polyvinyl Chloride (PVC) < 100.7Not Recommended

Note: Data presented is a conservative estimation based on the chemical resistance of gloves to amides and related organic compounds. Always consult the glove manufacturer's specific chemical resistance data and perform a risk assessment for your specific application.

Eye and Face Protection

Given the risk of serious eye irritation, appropriate eye and face protection is mandatory.

Protection LevelApplicationSpecifications
Minimum Handling small quantities in a well-ventilated area.Safety glasses with side shields.
Recommended Handling larger quantities or when there is a risk of splashing.Chemical splash goggles.
Maximum Protection Operations with a significant risk of splashing or aerosol generation.Face shield worn over chemical splash goggles.
Respiratory Protection

Respiratory protection is essential when there is a potential for inhaling dust or aerosols of this compound.

Respirator TypeCartridge/Filter TypeUse Case
Air-Purifying Respirator (APR) - Half Mask Organic Vapor/Ammonia/Methylamine Combination Cartridge with a P100 Particulate FilterFor handling powders that may generate dust, or when working with solutions that may produce vapors.
Air-Purifying Respirator (APR) - Full Facepiece Organic Vapor/Ammonia/Methylamine Combination Cartridge with a P100 Particulate FilterOffers a higher level of protection and includes eye protection. Recommended for higher concentrations or when eye irritation is a concern.
Powered Air-Purifying Respirator (PAPR) High-Efficiency Particulate Air (HEPA) filter and an Organic Vapor/Ammonia/Methylamine cartridgeFor extended duration work, or for individuals who cannot achieve a good fit with a tight-fitting respirator.

Experimental Protocols for PPE Usage

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, buttoned lab coat or gown.

  • Respirator: If required, perform a user seal check on the respirator.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Select the appropriate gloves and inspect for any tears or defects. Pull the cuffs of the gloves over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unbutton and remove the lab coat by rolling it down from the shoulders, keeping the contaminated side folded inward.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove goggles or face shield from the back to the front.

  • Respirator: Remove the respirator.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational and Disposal Plans

Proper handling and disposal procedures are critical to prevent contamination and ensure a safe laboratory environment.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools.[2]

  • Prevent contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling.[2]

Disposal of Contaminated PPE and Chemical Waste

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste:

    • Place all used disposable PPE (gloves, lab coats, etc.) in a designated, labeled, and sealed hazardous waste container.

    • This container should be a leak-proof plastic bag or a rigid container lined with a plastic bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not mix with incompatible waste streams such as strong acids or oxidizers.[3]

  • Sharps:

    • Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.

Disposal Protocol:

  • All hazardous waste must be disposed of through a licensed hazardous waste disposal company.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

  • Clearly label all waste containers with the full chemical name and associated hazards.

Visual Guidance: PPE Selection and Disposal Workflow

The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural flow for its disposal.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust CheckSplash Risk of Splash? CheckDust->CheckSplash No RespProtection Select Appropriate Respirator (e.g., APR with OV/Ammonia/P100) CheckDust->RespProtection Yes EyeProtection Wear Chemical Splash Goggles (and Face Shield if high risk) CheckSplash->EyeProtection Yes HandProtection Wear Chemical Resistant Gloves (e.g., Nitrile, Neoprene) CheckSplash->HandProtection No RespProtection->CheckSplash EyeProtection->HandProtection BodyProtection Wear Lab Coat or Gown HandProtection->BodyProtection Proceed Proceed with Handling BodyProtection->Proceed

Caption: PPE Selection Workflow for this compound.

PPE_Disposal_Workflow Disposal Workflow for Contaminated PPE cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal Start Work Complete: Doff PPE Segregate Segregate Contaminated PPE from regular trash Start->Segregate SolidWaste Place solid PPE in Hazardous Waste Bag/Container Segregate->SolidWaste LabelWaste Label container with 'Hazardous Waste' and Chemical Name SolidWaste->LabelWaste StoreWaste Store in designated Hazardous Waste Accumulation Area LabelWaste->StoreWaste Dispose Dispose via Licensed Hazardous Waste Contractor StoreWaste->Dispose

Caption: Disposal Workflow for Contaminated PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopropanamide
Reactant of Route 2
2-Aminopropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.